SAR-020106
Description
Properties
IUPAC Name |
5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBJWIBAMIKCMV-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SAR-020106: A Potent and Selective CHK1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair, thus maintaining genomic integrity.[1][2] Many cancer cells, particularly those with a deficient p53 tumor suppressor, become heavily reliant on the CHK1-mediated S and G2/M checkpoints for survival, especially when challenged with DNA-damaging agents. This dependency presents a therapeutic window for selective sensitization of cancer cells to chemotherapy and radiation. SAR-020106 is a novel, potent, and highly selective ATP-competitive inhibitor of CHK1 that has demonstrated significant preclinical activity in enhancing the efficacy of various cytotoxic agents.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, its mechanism of action, and its therapeutic potential.
Introduction to CHK1 and its Role in Cancer
The integrity of the genome is constantly threatened by endogenous and exogenous DNA-damaging agents. To counteract this, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A key player in this response is the ATR-CHK1 signaling pathway, which is primarily activated by single-stranded DNA (ssDNA) that can arise from various forms of DNA damage and replication stress.[1][5] Upon activation by ATR, CHK1 phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, promote DNA repair, and, in cases of irreparable damage, induce apoptosis.[2]
Many tumor cells harbor mutations in the p53 gene, leading to a compromised G1/S checkpoint.[3][4] Consequently, these cells are highly dependent on the S and G2/M checkpoints, which are regulated by CHK1, to repair DNA damage and survive.[3][4] This reliance on CHK1 for survival in the face of genotoxic stress makes it an attractive target for cancer therapy. By inhibiting CHK1, the S and G2/M checkpoints can be abrogated, leading to premature entry into mitosis with damaged DNA, ultimately resulting in mitotic catastrophe and selective cancer cell death.[3]
This compound: A Selective CHK1 Inhibitor
This compound is an ATP-competitive inhibitor of CHK1 with high potency and selectivity.[3][4] Preclinical studies have demonstrated its ability to abrogate DNA damage-induced cell cycle arrest and significantly potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents in various cancer cell lines, particularly those with a p53-deficient background.[3][4]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of CHK1. In the presence of DNA damage, activated CHK1 would normally phosphorylate and inactivate CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting CHK1, this compound prevents the inactivation of CDC25, leading to the premature activation of CDKs and forcing cells to enter mitosis despite the presence of DNA damage. This abrogation of the G2/M checkpoint leads to increased genomic instability and ultimately, cell death.[3]
Furthermore, this compound has been shown to inhibit the autophosphorylation of CHK1 at serine 296, a marker of CHK1 activation.[3][4] It also blocks the phosphorylation of CDK1 at tyrosine 15, a downstream target of CHK1, further confirming its mechanism of action.[3][4] The increased levels of γH2AX and poly ADP ribose polymerase (PARP) cleavage observed in combination treatments with this compound are indicative of enhanced DNA damage and apoptosis.[3][4]
Quantitative Data Summary
The preclinical efficacy of this compound has been extensively evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (Enzymatic) | 13.3 nM | Isolated Human CHK1 | [3][4] |
| IC50 (G2 Arrest Abrogation) | 55 nM | HT29 (Etoposide-induced) | [3][4] |
| 91 nM | SW620 (Etoposide-induced) | [6] | |
| GI50 (Single Agent) | 0.48 µM | HT29 | [6][7] |
| 2 µM | SW620 | [6][7] |
Table 1: In Vitro Potency of this compound
| Chemotherapeutic Agent | Cell Line | Potentiation Index (PI) | p53 Status | Reference |
| Gemcitabine | Colon Tumor Lines | 3.0 - 29 fold | - | [3][4] |
| SN38 (active metabolite of Irinotecan) | Colon Tumor Lines | 3.0 - 29 fold | - | [3][4] |
| SN38 | A2780 (wild-type p53) | 1.4 | Wild-type | [3] |
| SN38 | A2780E6 (non-functional p53) | 3.2 | Non-functional | [3] |
| Gemcitabine | A2780 (wild-type p53) | 3.6 | Wild-type | [3] |
| Gemcitabine | A2780E6 (non-functional p53) | 16.2 | Non-functional | [3] |
Table 2: Potentiation of Chemotherapy by this compound in Colon Cancer Cells
Signaling Pathways and Experimental Workflows
The ATR-CHK1 Signaling Pathway
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
SAR-020106: An In-depth Technical Guide to its ATP-Competitive Binding to CHK1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SAR-020106, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1). This document details the quantitative biochemical and cellular activity of this compound, outlines the experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.
Core Concepts: CHK1 Inhibition and the Mechanism of this compound
Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] Upon DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair and preventing the propagation of damaged genetic material. Many cancer cells have defects in the G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2/M checkpoints, which are controlled by CHK1.[2]
This compound is a novel and potent small molecule inhibitor that acts by competing with ATP for binding to the CHK1 kinase domain.[1][3] This competitive inhibition prevents the phosphorylation of CHK1's downstream targets, thereby abrogating the DNA damage-induced cell cycle arrest.[2] By disrupting the S and G2/M checkpoints, this compound can selectively sensitize cancer cells to the cytotoxic effects of DNA-damaging agents, leading to mitotic catastrophe and cell death.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in biochemical and cellular assays.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 13.3 nM | Human CHK1 | Biochemical Kinase Assay | [1][3] |
Table 1: Biochemical Potency of this compound
| Cell Line | Assay | Parameter | Value | Inducing Agent | Reference |
| HT29 (human colon carcinoma) | G2 Checkpoint Abrogation | IC50 | 55 nM | Etoposide | |
| SW620 (human colon carcinoma) | G2 Checkpoint Abrogation | IC50 | 91 nM | Etoposide | |
| HT29 (human colon carcinoma) | Cytotoxicity | GI50 | 0.48 µM | - | |
| SW620 (human colon carcinoma) | Cytotoxicity | GI50 | 2 µM | - |
Table 2: Cellular Activity of this compound
| Cell Line | Cytotoxic Agent | Potentiation Fold-Increase | Reference |
| Colon Tumor Cell Lines | Gemcitabine | 3- to 29-fold | |
| Colon Tumor Cell Lines | SN38 | 3- to 29-fold |
Table 3: Potentiation of Cytotoxic Agents by this compound
Experimental Protocols
CHK1 Biochemical Kinase Assay
This protocol is a representative method for determining the in vitro potency of a CHK1 inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CHK1.
Materials:
-
Recombinant human CHK1 enzyme
-
CHK1 substrate peptide (e.g., CHKtide)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)
-
This compound (or other test compound)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.
-
Add the diluted CHK1 enzyme to the wells of the microplate.
-
Add the serially diluted this compound to the wells containing the enzyme.
-
Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding a mixture of the CHK1 substrate peptide and ATP. The ATP concentration should be close to the Km for CHK1 to ensure competitive binding can be accurately measured.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., by adding ADP-Glo™ reagent which converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a luminescent signal).
-
The luminescent signal is proportional to the amount of ADP formed and thus to the CHK1 activity.
-
Plot the percentage of CHK1 inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
G2 Checkpoint Abrogation Assay
This cell-based assay determines the ability of a CHK1 inhibitor to overcome a DNA damage-induced G2 cell cycle arrest.
Objective: To determine the IC50 of this compound for the abrogation of etoposide-induced G2 arrest in cancer cell lines.
Materials:
-
HT29 or SW620 human colon carcinoma cells
-
Cell culture medium and supplements
-
Etoposide (DNA topoisomerase II inhibitor to induce G2 arrest)
-
Nocodazole (mitotic-spindle disrupting agent to trap cells in mitosis)
-
This compound (or other test compound)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 70% ethanol)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3 or anti-MPM2)
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., propidium iodide)
-
Flow cytometer
Procedure:
-
Seed HT29 or SW620 cells in multi-well plates and allow them to adhere overnight.
-
Induce a G2 cell cycle arrest by treating the cells with a DNA-damaging agent. For example, treat with etoposide (e.g., 50 µM for 1 hour).
-
Wash the cells to remove the DNA-damaging agent.
-
Add fresh medium containing a mitotic trapping agent, such as nocodazole (e.g., 100 ng/mL).
-
Concurrently, add a serial dilution of this compound to the wells. Include appropriate controls (vehicle only, nocodazole only, and etoposide + nocodazole without inhibitor).
-
Incubate the cells for a period sufficient to allow cells to overcome the G2 checkpoint and enter mitosis (e.g., 21-23 hours).
-
Harvest the cells, fix them in cold ethanol, and store at -20°C.
-
Permeabilize the cells and stain with a primary antibody against a mitotic marker, followed by a fluorescently labeled secondary antibody.
-
Counterstain the DNA with a fluorescent dye like propidium iodide.
-
Analyze the cells by flow cytometry. The percentage of cells positive for the mitotic marker is quantified.
-
Plot the percentage of mitotic cells against the logarithm of the this compound concentration and fit the data to determine the IC50 for G2 checkpoint abrogation.
Visualizations
The following diagrams illustrate key concepts related to this compound and its mechanism of action.
References
The CHK1 Inhibitor SAR-020106: A Technical Guide to its Impact on the S Phase Checkpoint
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the abrogation of cell cycle checkpoints in tumor cells represents a key strategic vulnerability. Many cancers exhibit a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, rendering them heavily reliant on the S and G2/M checkpoints for DNA repair and survival, especially when challenged with genotoxic agents.[1] Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase that governs the S and G2/M checkpoints in response to DNA damage.[1] SAR-020106 is a potent and selective ATP-competitive inhibitor of CHK1, which has demonstrated significant potential in preclinical studies to enhance the efficacy of DNA-damaging chemotherapeutics by overriding these crucial checkpoints. This guide provides an in-depth technical overview of the effects of this compound on the S phase checkpoint, compiling key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: Abrogation of the S Phase Checkpoint
This compound exerts its primary effect by inhibiting CHK1, a pivotal kinase in the DNA Damage Response (DDR) pathway. In response to DNA damage or replication stress, ATR (Ataxia Telangiectasia and Rad3-related) kinase phosphorylates and activates CHK1.[2] Activated CHK1 then phosphorylates a number of downstream targets, including the CDC25A phosphatase.[2] Phosphorylation of CDC25A targets it for ubiquitin-mediated degradation, preventing it from dephosphorylating and activating cyclin-dependent kinase 2 (CDK2). Inactive CDK2 is unable to promote the firing of new replication origins, thus instituting an S phase arrest to allow for DNA repair.
By inhibiting CHK1, this compound prevents the phosphorylation and subsequent degradation of CDC25A.[3] This leads to the inappropriate activation of CDK2 during S phase, forcing cells to proceed through the cell cycle with damaged DNA, ultimately leading to mitotic catastrophe and cell death. This mechanism is particularly effective in p53-deficient tumors, which lack the G1 checkpoint and are therefore more dependent on the CHK1-mediated S and G2/M checkpoints for survival following DNA damage.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.
Table 1: In Vitro Potency and Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| CHK1 IC50 | 13.3 nM | Isolated human enzyme | [1][4] |
| Etoposide-induced G2 Arrest Abrogation IC50 | 55 nM | HT29 | [1][4] |
| Etoposide-induced Cell Cycle Arrest Abrogation IC50 | 91 nM | SW620 | [4][5] |
| GI50 (Single Agent) | 0.48 µM | HT29 | [4][5] |
| GI50 (Single Agent) | 2 µM | SW620 | [4][5] |
Table 2: Effect of this compound on Etoposide-Induced Cell Cycle Arrest in HT29 Cells
| Treatment (23h post-etoposide) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Vehicle Control | 55 | 20 | 25 | [6] |
| Etoposide (50 µM x 1h) | 10 | 25 | 65 | [6] |
| Etoposide + this compound (0.01 µM) | 12 | 28 | 60 | [6] |
| Etoposide + this compound (0.03 µM) | 15 | 35 | 50 | [6] |
| Etoposide + this compound (0.1 µM) | 25 | 45 | 30 | [6] |
| Etoposide + this compound (0.3 µM) | 40 | 40 | 20 | [6] |
| Etoposide + this compound (1 µM) | 50 | 30 | 20 | [6] |
Table 3: Enhancement of Cytotoxicity by this compound in Combination with Genotoxic Agents
| Genotoxic Agent | Cell Line | Fold Enhancement of Cell Killing | Reference |
| Gemcitabine | Colon Tumor Lines | 3.0 - 29 | [1][4] |
| SN38 | Colon Tumor Lines | 3.0 - 29 | [1][4] |
Key Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes a general method for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the fixed cells at 4°C for at least 2 hours. Cells can be stored at this stage for several days.
-
Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
Western Blotting for CHK1 Phosphorylation
This protocol outlines a general procedure for detecting the phosphorylation of CHK1 at key sites (e.g., S296) by Western blotting.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody (e.g., rabbit anti-phospho-CHK1 S296)
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound and/or a DNA damaging agent. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated CHK1, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band corresponding to phosphorylated CHK1 can be quantified using densitometry software.
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: S Phase Checkpoint Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the cellular effects of this compound.
Conclusion
This compound is a selective inhibitor of CHK1 that effectively abrogates the S and G2/M phase checkpoints, particularly in p53-deficient cancer cells. By preventing the CHK1-mediated degradation of CDC25A, this compound leads to uncontrolled S phase progression in the presence of DNA damage, ultimately resulting in enhanced tumor cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this promising therapeutic strategy. The continued investigation of CHK1 inhibitors like this compound, especially in combination with DNA damaging agents, holds significant promise for the future of cancer treatment.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. Chk1 regulates the S phase checkpoint by coupling the physiological turnover and ionizing radiation-induced accelerated proteolysis of Cdc25A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
SAR-020106: A Targeted Approach for p53-Deficient Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its inactivation is a hallmark of a vast number of human cancers. This functional loss creates a dependency on other cellular pathways for survival, a vulnerability that can be exploited for therapeutic intervention. SAR-020106, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), has emerged as a promising agent that demonstrates synthetic lethality in the context of p53 deficiency. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, efficacy in p53-deficient cancer cells, and detailed experimental protocols for its evaluation.
Introduction: The p53-Deficiency and CHK1 Inhibition Rationale
A majority of human tumors harbor mutations or deletions in the TP53 gene, leading to a compromised G1-S cell cycle checkpoint.[1][2] This defect renders cancer cells heavily reliant on the S and G2/M checkpoints for DNA repair and to prevent mitotic catastrophe following DNA damage.[1][2] CHK1 is a critical serine/threonine kinase that plays a central role in the S and G2/M checkpoints, activated in response to DNA damage.[1][3] Inhibition of CHK1 in p53-deficient cells, which are unable to arrest at the G1 checkpoint, leads to the abrogation of the S and G2/M checkpoints. This forces the cells to enter mitosis with damaged DNA, ultimately resulting in apoptosis and cell death.[1][4] this compound is a potent and selective CHK1 inhibitor that has been shown to exploit this vulnerability, selectively sensitizing p53-deficient cancer cells to the cytotoxic effects of DNA-damaging agents.[1][5]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of CHK1.[1][5] In response to DNA damage, upstream kinases such as ATR phosphorylate and activate CHK1.[3] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[1] By inhibiting CHK1, this compound prevents the inactivation of CDC25, leading to premature CDK activation and entry into mitosis, despite the presence of DNA damage.[1][2] This mechanism is particularly effective in p53-deficient cells that cannot induce a G1 arrest, leading to a synthetic lethal interaction.
Signaling Pathway of this compound in p53-Deficient Cancer Cells
Quantitative Data on the Efficacy of this compound
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | p53 Status | IC50 (nM) | Reference |
| CHK1 Inhibition (Enzymatic Assay) | - | - | 13.3 | [1][5] |
| G2 Arrest Abrogation (Etoposide-induced) | HT29 | Mutant | 55 | [1][5] |
| G2 Arrest Abrogation (Etoposide-induced) | SW620 | Mutant | 91 | [5] |
| Growth Inhibition (GI50) | ||||
| HT29 | Mutant | 480 | [5] | |
| SW620 | Mutant | 2000 | [5] |
Table 2: Potentiation of Chemotherapeutic Agents by this compound in p53-Deficient Colon Cancer Cell Lines
| Chemotherapeutic Agent | Cell Line | p53 Status | Fold Potentiation | Reference |
| Gemcitabine | HT29 | Mutant | 3.0 - 29 | [1][5] |
| SN38 (active metabolite of Irinotecan) | HT29 | Mutant | 3.0 - 29 | [1][5] |
| Gemcitabine | SW620 | Mutant | 3.0 - 29 | [1][5] |
| SN38 | SW620 | Mutant | 3.0 - 29 | [1][5] |
Table 3: Sensitization to Ionizing Radiation (IR) by this compound in p53-Mutant Glioblastoma Cells
| Treatment | Cell Line | p53 Status | Reduction in Clonogenic Survival | Reference |
| This compound (0.125 µM) | T98G | Mutant | 7-fold | [6][7] |
| Ionizing Radiation (IR) | T98G | Mutant | 40-fold | [6][7] |
| This compound + IR | T98G | Mutant | 128-fold | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
CHK1 Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting CHK1 enzymatic activity.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Enzyme and Substrate: Add recombinant human CHK1 enzyme and a suitable substrate (e.g., CHKtide peptide) to the reaction buffer.
-
ATP: Include radiolabeled [γ-³²P]ATP in the reaction mixture.
-
Inhibitor: Add varying concentrations of this compound to the reaction wells.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose filter mat, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value using non-linear regression analysis.
G2 Checkpoint Abrogation Assay
Objective: To assess the ability of this compound to overcome a DNA damage-induced G2/M checkpoint arrest.
Protocol:
-
Cell Culture: Plate p53-deficient cancer cells (e.g., HT29) in 96-well plates and allow them to adhere overnight.
-
Induce G2 Arrest: Treat cells with a DNA-damaging agent (e.g., 50 µM etoposide for 1 hour) to induce a G2 cell cycle arrest.[8]
-
Inhibitor Treatment: Following removal of the DNA-damaging agent, add varying concentrations of this compound in the presence of a mitotic spindle poison (e.g., 100 ng/mL nocodazole) for 21 hours.[8] Nocodazole traps cells that enter mitosis.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 90% methanol. Stain the cells with an antibody against a mitotic marker, such as phospho-histone H3 (Ser10) or MPM2, followed by a fluorescently labeled secondary antibody.[8]
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the percentage of mitotic cells.
-
Data Analysis: Plot the percentage of mitotic cells against the concentration of this compound and determine the IC50 for G2 abrogation.
Experimental Workflow for G2 Checkpoint Abrogation Assay
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Preclinical Pharmacology of SAR-020106: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of SAR-020106, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3][4][5][6][7][8] this compound has demonstrated significant potential in enhancing the antitumor activity of various genotoxic agents by abrogating DNA damage-induced cell cycle checkpoints.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the serine/threonine kinase CHK1.[1][2][3][4] CHK1 plays a crucial role in the DNA damage response, primarily mediating the S and G2-M cell cycle checkpoints.[1][3][4] In response to DNA damage induced by genotoxic agents, CHK1 is activated and phosphorylates downstream targets, including CDK1, leading to cell cycle arrest. This pause allows time for DNA repair.[1][2][4] Many tumor cells are deficient in the G1-S checkpoint, often due to p53 mutations, and therefore heavily rely on the S and G2-M checkpoints for survival following DNA damage.[1][3][4] By inhibiting CHK1, this compound abrogates these crucial checkpoints, leading to premature entry into mitosis with unrepaired DNA, ultimately resulting in enhanced tumor cell death, a process known as synthetic lethality.[1][2][3][4]
Quantitative In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: In Vitro Potency and Activity of this compound
| Parameter | Value | Cell Line/System | Conditions | Reference |
| CHK1 Inhibition (IC50) | 13.3 nmol/L | Isolated human enzyme | ATP-competitive | [1][3][4][5][6][7] |
| G2 Arrest Abrogation (IC50) | 55 nmol/L | HT29 cells | Following etoposide induction | [1][3][4][6] |
| G2 Arrest Abrogation (IC50) | 91 nmol/L | SW620 cells | Following etoposide induction | [5][9] |
| Growth Inhibition (GI50) | 0.48 µM | HT29 cells | Not specified | [5][9] |
| Growth Inhibition (GI50) | 2 µM | SW620 cells | Not specified | [5][9] |
Table 2: Potentiation of Cytotoxicity by this compound in Colon Tumor Cell Lines
| Chemotherapeutic Agent | Fold Enhancement of Cell Killing | Cell Lines | p53 Status Dependence | Reference |
| Gemcitabine | 3.0- to 29-fold | Several colon tumor lines | p53-dependent | [1][3][4][5][8][10] |
| SN38 (active metabolite of Irinotecan) | 3.0- to 29-fold | Several colon tumor lines | p53-dependent | [1][3][4][5][8][10] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway targeted by this compound in the context of DNA damage.
Caption: Mechanism of action of this compound in potentiating chemotherapy.
Experimental Protocols
In Vitro G2 Checkpoint Abrogation Assay
This assay determines the ability of this compound to override a chemotherapy-induced G2 cell cycle arrest.
-
Cell Seeding: HT29 cells are seeded in 96-well plates.
-
Induction of G2 Arrest: Cells are treated with a DNA-damaging agent, such as etoposide (e.g., 50 µmol/L for 1 hour), to induce G2 arrest.[2]
-
Treatment: Following the removal of the DNA-damaging agent, cells are treated with varying concentrations of this compound in the presence of a mitotic blocking agent like nocodazole (e.g., 100 ng/mL).[2] Nocodazole traps cells that enter mitosis.
-
Incubation: The cells are incubated for a defined period (e.g., 21 hours).[2]
-
Analysis: Cells are fixed and stained for a mitotic marker, such as MPM2.[2] The percentage of mitotic cells is then quantified to determine the extent of G2 checkpoint abrogation.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SAR20106|SAR020106|CHK1 inhibitor [dcchemicals.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
In-Depth Technical Guide: SAR-020106, a Potent and Selective CHK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SAR-020106 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response pathway. By abrogating the S and G2-M cell cycle checkpoints, this compound sensitizes cancer cells, particularly those with p53 deficiencies, to the cytotoxic effects of DNA-damaging agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological profile of this compound, including detailed experimental protocols and data presented for ease of reference and replication.
Molecular Structure and Physicochemical Properties
This compound is a small molecule with the chemical formula C19H19ClN6O. Its structure is characterized by a substituted pyrazine core linked to an isoquinoline moiety.
| Property | Value |
| Molecular Formula | C19H19ClN6O |
| Molecular Weight | 382.85 g/mol |
| CAS Number | 1184843-57-9 |
| IUPAC Name | (R)-5-((8-chloroisoquinolin-3-yl)amino)-3-((1-(dimethylamino)propan-2-yl)oxy)pyrazine-2-carbonitrile |
| SMILES | N#CC1=NC=C(NC2=CC3=C(C=N2)C(Cl)=CC=C3)N=C1O--INVALID-LINK--CN(C)C |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Pharmacology and Mechanism of Action
This compound functions as a selective inhibitor of CHK1 kinase. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, leading to cell cycle arrest to allow for DNA repair. In many cancer cells, the G1 checkpoint is non-functional due to p53 mutations, making them heavily reliant on the S and G2-M checkpoints, which are controlled by CHK1. By inhibiting CHK1, this compound prevents this arrest, forcing the cells to enter mitosis with damaged DNA, ultimately leading to mitotic catastrophe and apoptosis.
Signaling Pathway
The following diagram illustrates the DNA damage response pathway and the role of CHK1, highlighting the point of inhibition by this compound.
Caption: DNA Damage Response Pathway and this compound Mechanism of Action.
In Vitro Activity
This compound demonstrates potent inhibition of human CHK1 enzyme and effectively abrogates DNA damage-induced cell cycle arrest in cancer cell lines.
| Parameter | Cell Line | Value (IC50) |
| CHK1 Enzymatic Inhibition | - | 13.3 nM |
| G2 Arrest Abrogation (Etoposide-induced) | HT29 | 55 nM |
| SW620 | 91 nM | |
| Cytotoxicity (GI50) | HT29 | 0.48 µM |
| SW620 | 2.0 µM |
Kinase Selectivity
This compound exhibits high selectivity for CHK1 over other kinases, including the closely related CHK2. The following table summarizes the inhibitory activity against a panel of kinases at a concentration of 10 µM.[1]
| Kinase | % Activity Remaining | Kinase | % Activity Remaining |
| CHK1 | 2 | Flt3 | 6 |
| Ret | 2 | MST2 | 6 |
| IRAK4 | 13 | Met | 16 |
| p70S6K | 19 | CHK2 | 33 |
| SGK | 34 | Pim-1 | 37 |
| CaMKIIβ | 40 | Lyn | 47 |
| Lck | 57 | PDK1 | 57 |
| EphA3 | 60 | Flt1 | 64 |
| Tie2 | 67 | CDK1/cyclinB | 77 |
| MAPK1 | 77 | GSK3β | 78 |
| PKBβ | 78 | Aurora-A | 82 |
| FGFR1 | 83 | FGFR2 | 84 |
| JAK2 | 85 | PKBγ | 85 |
| ROCK-I | 86 | ROCK-II | 86 |
| CDK2/cyclinA | 87 | FGFR3 | 88 |
| cSRC | 89 | KDR | 89 |
| PKCα | 89 | BTK | 95 |
| PKBα | 95 | MAPK2 | 97 |
| PKA | 100 | Abl | 101 |
| IR | 102 | cKit | 103 |
| EphB4 | 103 | mTOR | 104 |
| ErbB4 | 106 | MINK | 112 |
| PDGFRα | 118 | EGFR | 133 |
| JAK3 | 137 |
In Vivo Pharmacology
In vivo studies in mouse xenograft models have demonstrated that this compound can potentiate the antitumor activity of DNA-damaging agents like irinotecan and gemcitabine with minimal toxicity.[1][2]
| Parameter | Value |
| Animal Model | Nude mice with SW620 xenografts |
| Dosing (this compound) | 40 mg/kg, intraperitoneal (i.p.) |
| Oral Bioavailability (mice) | <5% |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize this compound.
CHK1 Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the in vitro potency of this compound against recombinant human CHK1.
Caption: Workflow for the CHK1 Kinase Inhibition Assay.
Detailed Steps:
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Reagents:
-
Recombinant human CHK1 enzyme.
-
Biotinylated CHKtide substrate (KKKVSRSGLYRSPSMPENLNRPR).
-
[γ-33P]ATP.
-
Serial dilutions of this compound in DMSO.
-
-
Reaction Setup: In a 96-well plate, combine the assay buffer, CHK1 enzyme, CHKtide substrate, and this compound (or DMSO for control).
-
Initiation and Incubation: Initiate the kinase reaction by adding [γ-33P]ATP. Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Detection: Spot the reaction mixture onto a P81 phosphocellulose filter mat. Wash the mat extensively with phosphoric acid to remove unincorporated ATP.
-
Quantification: Measure the amount of incorporated 33P in the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the method for assessing the abrogation of G2-M checkpoint arrest by this compound in cancer cells treated with a DNA-damaging agent.
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Detailed Steps:
-
Cell Culture: Seed HT29 or SW620 cells in 6-well plates and allow them to adhere overnight.
-
Induce G2 Arrest: Treat the cells with a DNA-damaging agent (e.g., 10 µM etoposide) for 18 hours to induce G2-M arrest.
-
Inhibitor Treatment: Add serial dilutions of this compound to the cells in the presence of a mitotic blocking agent (e.g., 0.5 µg/mL nocodazole) and incubate for an additional 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the single-cell population and analyze the DNA content histograms to quantify the percentage of cells in G1, S, and G2-M phases. The abrogation of the G2-M arrest is observed as a decrease in the G2-M population and an increase in the sub-G1 (apoptotic) population with increasing concentrations of this compound.
Western Blotting for Biomarker Analysis
This protocol is for detecting the phosphorylation status of CHK1 (pS296) and CDK1 (pY15) as biomarkers of this compound activity in cells.
Detailed Steps:
-
Cell Lysis: Treat cells with a DNA-damaging agent and/or this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-CHK1 (Ser296)
-
Rabbit anti-CHK1 (total)
-
Rabbit anti-phospho-CDK1 (Tyr15)
-
Mouse anti-CDK1 (total)
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a well-characterized, potent, and selective CHK1 inhibitor with demonstrated preclinical activity. Its mechanism of action, involving the abrogation of the G2-M checkpoint, provides a strong rationale for its use in combination with DNA-damaging chemotherapies, particularly in p53-deficient tumors. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug development to further investigate the therapeutic potential of this compound and similar CHK1 inhibitors.
References
SAR-020106: An In-Depth Technical Guide on its Function in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SAR-020106 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA damage response (DDR) network. Primarily investigated in preclinical settings, this compound has demonstrated significant potential as a chemosensitizer and radiosensitizer, particularly in p53-deficient tumors. By abrogating the S and G2/M cell cycle checkpoints, this compound prevents cancer cells from repairing DNA damage induced by genotoxic agents, leading to mitotic catastrophe and apoptosis. This guide provides a comprehensive overview of the core function, mechanism of action, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its biological context. As of late 2025, this compound has not entered formal clinical trials under this designation.
Core Mechanism of Action: CHK1 Inhibition
Genotoxic stress from chemotherapy or radiation activates upstream kinases like ATM and ATR, which in turn phosphorylate and activate CHK1.[1] Activated CHK1 is a central transducer in the DDR, phosphorylating downstream targets such as CDC25 phosphatases. This leads to the inhibitory phosphorylation of cyclin-dependent kinases (e.g., CDK1 at Tyr15), thereby halting the cell cycle at the G2/M checkpoint to allow time for DNA repair.[1][2]
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of CHK1 and preventing its catalytic activity.[2] This inhibition blocks the CHK1-mediated signaling cascade, leading to several key downstream effects:
-
Abrogation of G2/M Checkpoint: By preventing the inhibitory phosphorylation of CDK1, this compound forces cells with damaged DNA to prematurely enter mitosis.[2]
-
Induction of Mitotic Catastrophe: The entry into mitosis with unrepaired DNA damage leads to chromosomal instability and ultimately, cell death through mitotic catastrophe or apoptosis.[2][3]
-
Increased DNA Damage Markers: Treatment with this compound in combination with DNA damaging agents results in increased levels of γH2AX and cleavage of poly ADP ribose polymerase (PARP), indicative of heightened DNA damage and apoptosis.[1]
This mechanism is particularly effective in tumors with a deficient p53 pathway.[2] p53-deficient cells lack a functional G1 checkpoint and are heavily reliant on the S and G2/M checkpoints for DNA repair.[2] By inhibiting CHK1, this compound selectively sensitizes these cancer cells to genotoxic agents while largely sparing normal cells that can arrest at the G1 checkpoint.[2]
Quantitative Data Summary
The preclinical activity of this compound has been quantified across various assays and cell lines, demonstrating its potency and synergistic potential.
Table 1: In Vitro Potency and Activity of this compound
| Parameter | Value | Cell Line / System | Notes | Reference(s) |
| CHK1 Inhibition IC50 | 13.3 nM | Recombinant human CHK1 | ATP-competitive inhibition. | [1][2][4][5] |
| G2 Arrest Abrogation IC50 | 55 nM | HT29 (colon) | Following etoposide-induced arrest. | [1][2] |
| 91 nM | SW620 (colon) | Following etoposide-induced arrest. | [5] | |
| Cytotoxicity GI50 | 0.48 µM | HT29 (colon) | As a single agent. | [5] |
| 2 µM | SW620 (colon) | As a single agent. | [5] |
Table 2: Synergistic Enhancement with Genotoxic Agents
| Combination Agent | Cell Line | p53 Status | Potentiation Factor (Fold-Increase in Cell Killing) | Reference(s) |
| Gemcitabine | Colon Tumor Lines | Deficient | 3.0 - 29 | [1][2] |
| SN38 (active metabolite of Irinotecan) | Colon Tumor Lines | Deficient | 3.0 - 29 | [1][2] |
| Ionizing Radiation (IR) | T98G (glioblastoma) | Mutant | 128 (combination vs. untreated) | [6] |
Signaling and Experimental Workflow Visualizations
DNA Damage Response and this compound Intervention
Experimental Workflow for In Vivo Efficacy
Key Experimental Protocols
G2/M Checkpoint Abrogation Assay
This assay measures the ability of this compound to override a DNA damage-induced G2 arrest.
-
Cell Seeding: Seed HT29 or SW620 cells in 96-well plates and allow them to adhere overnight.
-
Induce G2 Arrest: Treat cells with a DNA damaging agent, such as etoposide (e.g., 50 µM for 1 hour), to induce G2/M checkpoint arrest.
-
Inhibitor Treatment: Wash out the damaging agent and add fresh media containing various concentrations of this compound. A mitotic blocking agent, nocodazole (e.g., 100 ng/mL), is co-incubated to trap cells that enter mitosis.
-
Incubation: Incubate for approximately 21-23 hours.
-
Fixation and Staining: Fix the cells and stain for a mitotic marker, such as phospho-histone H3 or using an MPM2 antibody, along with a DNA stain like DAPI.
-
Analysis: Use high-content imaging or flow cytometry to quantify the percentage of cells that have entered mitosis. The IC50 for G2 abrogation is calculated from the dose-response curve.[2]
In Vitro Chemosensitization (Clonogenic Survival Assay)
This assay determines the long-term potentiation of cytotoxic drugs by this compound.
-
Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treatment: Treat cells with a dose range of a cytotoxic agent (e.g., gemcitabine, SN38) with or without a fixed, non-toxic concentration of this compound (e.g., 100-300 nM).
-
Incubation: Incubate for an extended period (e.g., 10-14 days) to allow for colony formation. The medium may be replaced as needed.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet (e.g., 0.5% w/v).
-
Quantification: Count the number of colonies (typically defined as >50 cells). The surviving fraction is calculated relative to the untreated control. Potentiation is determined by the shift in the dose-response curve of the cytotoxic agent in the presence of this compound.[6]
Western Blotting for Biomarker Analysis
This method is used to detect changes in key proteins within the CHK1 signaling pathway.
-
Cell Lysis: Treat cells with the DNA damaging agent and/or this compound for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein lysate (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-CHK1 (Ser296)
-
Total CHK1
-
Phospho-CDK1 (Tyr15)
-
γH2AX (phospho-Histone H2A.X Ser139)
-
Cleaved PARP
-
Actin or Tubulin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][2]
In Vivo Efficacy
The chemosensitizing effect of this compound has been confirmed in preclinical xenograft models. In a study using nude mice bearing SW620 (p53 mutant) human colon cancer xenografts, this compound significantly enhanced the antitumor activity of irinotecan.[4][5]
Mice were treated with vehicle, this compound alone (40 mg/kg, i.p.), irinotecan alone (12.5 mg/kg, i.p.), or the combination. While this compound as a single agent had no effect on tumor growth, the combination with irinotecan resulted in a marked and sustained tumor growth delay compared to irinotecan alone.[4] The treatment was reported to be well-tolerated with minimal toxicity.[1]
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective CHK1 inhibitor with a clear mechanism of action centered on the abrogation of DNA damage-induced cell cycle checkpoints. Its ability to selectively sensitize p53-deficient cancer cells makes it a promising agent for combination therapies with a wide range of DNA damaging chemotherapeutics and radiation. Extensive preclinical data in colon cancer and glioblastoma models support its potential utility.[1][6] The absence of registered clinical trials to date may reflect strategic decisions in drug development, the emergence of other CHK1 inhibitors, or undisclosed challenges. Nevertheless, the robust preclinical data for this compound provides a strong scientific foundation for the continued exploration of CHK1 inhibition as a therapeutic strategy in oncology.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SAR-020106: A Technical Guide to its Function as a Radiosensitizer in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of SAR-020106, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), and its role as a radiosensitizer in tumor cells. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Chk1 inhibition in combination with radiation therapy.
Mechanism of Action: Abrogating the G2/M Checkpoint
This compound functions as a radiosensitizer by targeting a critical cellular process: the DNA damage response. Ionizing radiation, a cornerstone of cancer therapy, induces DNA double-strand breaks in cells. In response, normal cells activate cell cycle checkpoints to halt division and allow time for DNA repair. A key regulator of this process is Chk1, which is central to the G2/M checkpoint.
In tumor cells, particularly those with a deficient p53 signaling pathway, the G1 checkpoint is often non-functional. These cells are therefore heavily reliant on the G2/M checkpoint for survival after DNA damage. This compound, as a highly selective ATP-competitive inhibitor of Chk1, abrogates this last line of defense.[1][2] By inhibiting Chk1, this compound prevents the cell from arresting in the G2 phase, forcing it to enter mitosis with damaged DNA. This leads to a lethal outcome for the cancer cell, either through apoptosis or mitotic catastrophe.[3][4]
The efficacy of this compound as a radiosensitizer is particularly pronounced in p53-deficient tumor cells.[3][4] In contrast, p53-proficient cells, when treated with this compound and radiation, can often undergo a post-mitotic G1 arrest, allowing for DNA repair and subsequent survival.[3] This differential effect suggests a potential therapeutic window for targeting p53-deficient tumors. Furthermore, this compound has been shown to inhibit homologous recombination-mediated DNA repair, further crippling the cell's ability to cope with radiation-induced damage.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound as a radiosensitizer.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound as a radiosensitizer.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | p53 Status | Value | Reference |
| Chk1 Inhibition (IC50) | - | - | 13.3 nM | [1][5] |
| G2 Arrest Abrogation (IC50) | HT29 (Colon) | Wild-type | 55 nM | [1][5] |
| SW620 (Colon) | Mutant | 91 nM | [5] | |
| Sensitizer Enhancement Ratio (SER) at 2 Gy | FaDu (HNSCC) | Mutant | 1.6 | [3] |
| CAL27 (HNSCC) | Mutant | 1.5 | [3] | |
| SCC61 (HNSCC) | Mutant | 1.4 | [3] | |
| A549 (Lung) | Wild-type | 1.1 | [3] | |
| Clonogenic Survival Reduction (vs. untreated) | T98G (Glioblastoma) | Mutant | SAR (0.125 µM): 7-foldIR (7x2.2 Gy): 40-foldCombination: 128-fold | [6] |
Table 2: In Vivo Efficacy of this compound with Radiation
| Tumor Model | Treatment | Outcome | Reference |
| FaDu (HNSCC) Xenograft | This compound (40 mg/kg) + Fractionated Radiation (5 x 2 Gy) | Significant tumor growth delay compared to radiation alone. | [3] |
| SW620 (Colon) Xenograft | This compound (40 mg/kg) + Irinotecan | Potentiation of anti-tumor activity. | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
Cell Lines and Culture
-
Cell Lines:
-
Head and Neck Squamous Cell Carcinoma (HNSCC): FaDu (p53 mutant), CAL27 (p53 mutant), SCC61 (p53 mutant)
-
Lung Carcinoma: A549 (p53 wild-type)
-
Glioblastoma: T98G (p53 mutant), LN405 (p53 mutant), A172 (p53 wild-type), DBTRG (p53 wild-type)
-
Colon Carcinoma: HT29 (p53 wild-type), SW620 (p53 mutant)
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's modified Eagle's medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Cell Plating: Cells are harvested by trypsinization, counted, and seeded into 6-well plates at densities determined by the expected survival fraction for each treatment condition.
-
Drug Treatment: After allowing cells to attach overnight, they are treated with this compound at various concentrations (e.g., 100-500 nM) for a specified period (e.g., 1-24 hours) prior to irradiation.
-
Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a cesium-137 or cobalt-60 source or a linear accelerator.
-
Colony Formation: The medium is replaced after irradiation (and drug washout, if applicable), and plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated for each treatment condition. Survival curves are generated by plotting the log of the SF against the radiation dose. The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to produce a given level of survival in the absence of the drug to the dose required for the same level of survival in the presence of the drug.
Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Sample Preparation: Cells are seeded in 6-well plates and treated with this compound and/or radiation.
-
Harvesting and Fixation: At various time points post-treatment, cells (including floating cells) are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels and post-translational modifications (e.g., phosphorylation).
-
Protein Extraction: Cells are treated as required, then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Chk1, phospho-Chk1, CDK1, phospho-CDK1 (Tyr15), γH2AX, cleaved PARP, p53, p21, and a loading control like β-actin or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy and potential toxicity of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.
-
Tumor Implantation: A suspension of tumor cells (e.g., 1-5 x 106 cells) is injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and the combination.
-
This compound Administration: The drug is typically administered intraperitoneally (i.p.) at a specified dose (e.g., 40 mg/kg) and schedule.
-
Irradiation: Tumors are locally irradiated using a small animal irradiator, often in a fractionated regimen (e.g., 2 Gy/day for 5 days).
-
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint: The study is terminated when tumors reach a predetermined size, or at a specified time point. Tumor growth delay is a key endpoint.
Conclusion
This compound is a potent and selective Chk1 inhibitor that has demonstrated significant radiosensitizing effects in a variety of preclinical tumor models, particularly those with p53 deficiency. Its mechanism of action, centered on the abrogation of the G2/M DNA damage checkpoint, provides a strong rationale for its clinical development in combination with radiation therapy. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the therapeutic potential of this compound and other Chk1 inhibitors in oncology. Further research is warranted to identify predictive biomarkers for patient selection and to optimize dosing and scheduling in combination with radiotherapy.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted radiosensitization by the Chk1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on SAR-020106 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical studies on the cytotoxicity of SAR-020106, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). The document details the compound's mechanism of action, summarizes key quantitative data from cytotoxicity and mechanistic assays, outlines the experimental protocols employed in these studies, and illustrates the relevant biological pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound is an ATP-competitive inhibitor of CHK1, a crucial serine/threonine kinase involved in the DNA damage response.[1][2][3][4] In response to genotoxic stress, CHK1 is activated and plays a pivotal role in orchestrating cell cycle arrest, primarily at the S and G2-M phases, to allow time for DNA repair.[3] Many tumor cells are deficient in the p53 tumor suppressor, which compromises the G1-S checkpoint, making them heavily reliant on the CHK1-dependent S and G2-M checkpoints for survival following DNA damage.[3][5]
By inhibiting CHK1, this compound abrogates this essential S and G2-M checkpoint control.[1][3] This forces p53-deficient cancer cells to enter mitosis with unrepaired DNA, leading to mitotic catastrophe and subsequent apoptosis. This mechanism of action underlies the ability of this compound to synergistically enhance the cytotoxicity of DNA-damaging chemotherapeutic agents and radiation.[1][3][5][6]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound from initial studies.
Table 1: this compound Potency and Single-Agent Cytotoxicity
| Parameter | Cell Line/Target | Value | Reference |
| IC50 (Enzymatic Assay) | Human CHK1 | 13.3 nM | [1][2][3][4] |
| GI50 (Growth Inhibition) | HT29 (Colon) | 0.48 µM | [1][2] |
| GI50 (Growth Inhibition) | SW620 (Colon) | 2 µM | [1][2] |
Table 2: this compound Activity in Cell Cycle Checkpoint Abrogation
| Parameter | Cell Line | Condition | Value (IC50) | Reference |
| G2 Arrest Abrogation | HT29 (Colon) | Etoposide-induced | 55 nM | [1][3][4][6] |
| Cell Cycle Arrest Abrogation | SW620 (Colon) | Etoposide-induced | 91 nM | [1][2] |
Table 3: Potentiation of Genotoxic Agents by this compound
| Genotoxic Agent | Cell Lines | Effect | Reference |
| Gemcitabine and SN38 | Various Colon Tumor Lines | 3- to 29-fold enhancement of cell killing | [1][2][3][4] |
| Irradiation (IR) | T98G (Glioblastoma, p53-mutant) | Synergistic reduction in clonogenic survival | [7] |
| Temozolomide (TMZ) | Glioblastoma Cell Lines | Radioadditive effect | [5] |
| 5-aza-decitabine (5-aza-dC) | Glioblastoma Cell Lines | Radioadditive effect | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for evaluating its cytotoxic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the initial studies of this compound.
Cell Lines and Culture
-
Cell Lines: HT29 (human colorectal adenocarcinoma), SW620 (human colorectal adenocarcinoma), T98G (human glioblastoma).[1][2][7]
-
Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures were kept at 37°C in a humidified atmosphere with 5% CO2.[5]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This assay was used to determine the effect of this compound on cell cycle distribution, particularly its ability to abrogate a G2/M arrest induced by a genotoxic agent.
-
Seeding: Plate cells in 6-well plates and allow them to attach for 24 hours.
-
Treatment: Treat cells with a genotoxic agent (e.g., Etoposide) to induce G2/M arrest. After the appropriate incubation time, add varying concentrations of this compound and incubate for a further 23-24 hours.[1][2]
-
Harvesting: Harvest cells by trypsinization, collecting both adherent and floating cells to include the apoptotic population.
-
Fixation: Wash cells with ice-cold Phosphate Buffered Saline (PBS) and fix in 70% ethanol at -20°C overnight.
-
Staining: Rehydrate cells in PBS, then treat with RNase A to remove RNA. Stain the cellular DNA by incubating with Propidium Iodide (PI) solution.
-
Analysis: Analyze the DNA content of individual cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases is determined by quantifying the fluorescence intensity.
Apoptosis Detection by Annexin V Staining
This method quantifies the percentage of cells undergoing apoptosis following treatment.
-
Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound (e.g., 0.125 µM, 0.25 µM) for 1 hour, followed by the addition of a genotoxic agent (e.g., TMZ, 5-aza-dC) or irradiation (e.g., 8 Gy).[5]
-
Harvesting: Harvest cells at various time points (e.g., 4, 24, 96 hours) post-treatment by trypsinization.[5]
-
Staining: Wash cells twice with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a vital dye like Propidium Iodide (PI) or 7-AAD. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Clonogenic Survival Assay
This long-term assay assesses the ability of a single cell to undergo unlimited division to form a colony, measuring reproductive cell death.
-
Seeding: Plate a known number of single cells into 6-well plates. The seeding density should be optimized for each cell line to yield 50-150 colonies per plate in the untreated control.
-
Treatment: Allow cells to attach for 24 hours. Treat with this compound (e.g., 0.05 - 0.25 µM) for 1 hour prior to treatment with fractionated irradiation (e.g., 7 fractions of 2.2 Gy).[7]
-
Incubation: Remove the drug-containing medium after the desired exposure time, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.
-
Fixing and Staining: Aspirate the medium, wash the colonies with PBS, and fix with a methanol/acetic acid solution. Stain the colonies with a crystal violet solution.
-
Counting and Analysis: Count colonies containing at least 50 cells. The surviving fraction for each treatment is calculated by normalizing the plating efficiency of the treated cells to the plating efficiency of the untreated control cells.
Western Blotting for Biomarker Analysis
Western blotting was used to detect changes in key proteins involved in the CHK1 signaling pathway.
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-CHK1 (S296), phospho-CDK1 (Y15), γH2AX, and cleaved PARP.[3][6][8]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
The initial preclinical studies on this compound have established it as a potent and selective CHK1 inhibitor with a clear mechanism of action. Its ability to abrogate the G2/M checkpoint and synergize with genotoxic therapies, particularly in p53-deficient cancer models, highlights its therapeutic potential.[3][6] The data strongly support the hypothesis that CHK1 inhibition is a viable strategy for sensitizing tumors to chemotherapy and radiation. Further investigations are warranted to explore the efficacy of this compound in a broader range of cancer types, to optimize combination therapy regimens, and to identify predictive biomarkers for patient selection in future clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to SAR-020106 and Synthetic Lethality Approaches
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SAR-020106, a potent and selective CHK1 inhibitor, and its application in synthetic lethality approaches for cancer therapy. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes critical signaling pathways and experimental workflows.
Introduction to this compound and Synthetic Lethality
This compound is an ATP-competitive small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response (DDR).[1][2][3] CHK1 plays a pivotal role in mediating cell cycle arrest at the S and G2-M phases, allowing time for DNA repair and maintaining genomic integrity.[1][2] Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them highly reliant on the CHK1-dependent S and G2-M checkpoints for survival, especially when challenged with DNA damaging agents.[1][2][4]
The concept of "synthetic lethality" is a promising strategy in cancer therapy, where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.[4] Targeting CHK1 with inhibitors like this compound in cancer cells with pre-existing defects in other DDR pathways, such as p53 deficiency, creates a synthetic lethal interaction, leading to selective tumor cell killing while sparing normal cells with intact checkpoints.[1][2][4]
Mechanism of Action of this compound
This compound acts as a potent and selective ATP-competitive inhibitor of human CHK1.[1][2] By binding to the ATP-binding pocket of CHK1, this compound prevents the phosphorylation of its downstream targets. A key downstream effector of CHK1 is CDC25 phosphatase, which in its active form dephosphorylates and activates Cyclin-Dependent Kinase 1 (CDK1). Inhibition of CHK1 by this compound leads to the abrogation of the S and G2-M cell cycle checkpoints.[1] This forces cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and apoptosis.[4]
Biomarker studies have shown that this compound effectively inhibits the autophosphorylation of CHK1 at Ser296 and blocks the phosphorylation of CDK1 at Tyr15 in a dose-dependent manner, both in vitro and in vivo.[1][2][3] The combination of this compound with DNA damaging agents leads to increased levels of γH2AX, a marker of DNA double-strand breaks, and cleavage of poly(ADP-ribose) polymerase (PARP), indicative of enhanced DNA damage and apoptosis.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| CHK1 IC50 | 13.3 nM | Isolated human enzyme | [1][2][3] |
| G2 Arrest Abrogation IC50 | 55 nM | HT29 (human colon carcinoma) | [1][3] |
| GI50 (single agent) | 0.48 µM | HT29 (human colon carcinoma) | [5][6] |
| GI50 (single agent) | 2 µM | SW620 (human colon carcinoma) | [5][6] |
Table 2: Potentiation of Cytotoxicity by this compound in Combination with DNA Damaging Agents
| Combination Agent | Cell Line | Potentiation Index (PI) / Fold Enhancement | p53 Status | Reference |
| Gemcitabine | Multiple colon tumor lines | 3.0 to 29-fold enhancement of cell killing | p53-dependent | [1][2][3] |
| SN38 (active metabolite of Irinotecan) | Multiple colon tumor lines | 3.0 to 29-fold enhancement of cell killing | p53-dependent | [1][2][3] |
| Gemcitabine | A2780 (human ovarian carcinoma) | 3.6 | Wild-type | [1] |
| Gemcitabine | A2780E6 (p53-deficient) | 16.2 | Deficient | [1] |
| SN38 | A2780 (human ovarian carcinoma) | 1.4 | Wild-type | [1] |
| SN38 | A2780E6 (p53-deficient) | 3.2 | Deficient | [1] |
Table 3: In Vivo Efficacy of this compound
| Combination Agent | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Irinotecan | SW620 (human colon carcinoma) | This compound (40 mg/kg, i.p.) + Irinotecan | Potentiation of antitumor activity | [6] |
| Gemcitabine | Human tumor xenografts | Not specified | Enhancement of therapeutic activity | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
CHK1 Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human CHK1.
Materials:
-
Recombinant human CHK1 enzyme
-
CHK1 substrate (e.g., a peptide derived from CDC25C)
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper and scintillation counter
Protocol (using ADP-Glo™):
-
Prepare a reaction mixture containing kinase assay buffer, CHK1 substrate, and ATP.
-
Add this compound at a range of concentrations to the wells of a 96-well plate.
-
Add the recombinant CHK1 enzyme to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Sulforhodamine B - SRB)
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.[7][8][9][10]
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and other cytotoxic agents
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, alone or in combination with a DNA damaging agent, for a specified duration (e.g., 72 hours).
-
Fix the cells by gently adding cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510-570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) or the potentiation index based on the absorbance values.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.[11][12][13]
Materials:
-
Cancer cell lines
-
This compound and/or DNA damaging agents
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat them with the desired compounds as for the viability assay.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while gently vortexing and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate at room temperature in the dark for 15-30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound and combination agent (e.g., irinotecan) formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, combination agent alone, and combination of this compound and the other agent).
-
Administer the treatments according to a predefined schedule (e.g., intraperitoneal injection of this compound at 40 mg/kg).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (length × width2) / 2.
-
Monitor the body weight and general health of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker studies).
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: CHK1 Signaling Pathway and the Mechanism of Action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Methodological & Application
Application Notes: SAR-020106 for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
SAR-020106 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in DNA damage response and cell cycle checkpoint control.[1][2] Genotoxic agents, commonly used in cancer chemotherapy, induce DNA damage, which activates cell cycle checkpoints to allow for DNA repair.[1][3] Many tumors exhibit deficiencies in the G1-S checkpoint, often due to p53 mutations, making them highly reliant on the S and G2-M checkpoints, which are controlled by CHK1.[1] By inhibiting CHK1, this compound abrogates the S and G2-M checkpoints, preventing DNA repair and forcing cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and enhanced cell death, thereby sensitizing cancer cells to the effects of DNA-damaging therapies.[1][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to explore its potential as a chemosensitizing and radiosensitizing agent.
Mechanism of Action
In response to DNA damage, activated ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases phosphorylate and activate CHK1.[5] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, which are required to activate the Cyclin-Dependent Kinase 1 (CDK1).[1][3] This inactivation of CDK1 leads to cell cycle arrest in the G2 phase, allowing time for DNA repair. This compound competitively binds to the ATP pocket of CHK1, preventing its kinase activity.[1][2] This inhibition blocks the downstream signaling cascade, leading to the activation of CDK1, which pushes the cell into mitosis despite the presence of significant DNA damage, ultimately resulting in apoptosis.[1][6]
Data Presentation
Table 1: In Vitro Potency and Activity of this compound
| Parameter | Cell Line / Enzyme | IC50 Value | Notes |
| CHK1 Inhibition | Human CHK1 Enzyme | 13.3 nM | ATP-competitive inhibition.[1][2][7] |
| G2 Arrest Abrogation | HT29 (Colon) | 55 nM | Measured after induction of arrest with etoposide.[1][3] |
| G2 Arrest Abrogation | SW620 (Colon) | 91 nM | Measured after induction of arrest with etoposide.[2][3] |
Table 2: In Vitro Cytotoxicity of this compound (Single Agent)
| Cell Line | GI50 Value | Notes |
| HT29 (Colon) | 0.48 µM | GI50 represents the concentration for 50% growth inhibition.[2][3] |
| SW620 (Colon) | 2.0 µM | This compound is relatively non-toxic as a single agent.[2][3] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: HT29, SW620 (colon cancer), LN405, T98G (p53-mutant glioblastoma), A172, DBTRG (p53-wildtype glioblastoma).[4]
-
This compound: Prepare a 10-20 mM stock solution in DMSO.[4] Store at -80°C for long-term storage or 4°C for up to one week.[4]
-
Genotoxic Agents: Etoposide, Gemcitabine, SN38, Temozolomide (TMZ), 5-aza-2'-deoxycytidine (5-aza-dC).[4][7]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents for Analysis: Propidium Iodide (PI), Annexin V-FITC, BrdU Cell Proliferation ELISA Kit, antibodies for Western blotting (pCHK1 S296, pCDK1 Y15, γH2AX, PARP).[1][4]
Protocol 1: G2/M Checkpoint Abrogation Assay
This protocol determines the ability of this compound to override a G2/M cell cycle arrest induced by a DNA-damaging agent.
-
Cell Seeding: Seed cells (e.g., HT29) in 6-well plates at a density that will allow them to be 60-70% confluent at the time of harvest. Allow cells to attach for 24 hours.
-
Induce G2/M Arrest: Treat cells with a G2/M arresting agent, such as etoposide, for 16-24 hours. The optimal concentration should be determined empirically for each cell line.
-
This compound Treatment: Add this compound at various concentrations (e.g., 10 nM - 1 µM) to the arrested cells.[2] Include a vehicle control (DMSO).
-
Incubation: Incubate for an additional 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells by trypsinization. Wash cells with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours or until analysis.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry. Abrogation of the G2/M checkpoint is observed as a decrease in the G2/M population and an increase in the sub-G1 (apoptotic) and/or G1 population compared to cells treated with the genotoxic agent alone.
Protocol 2: Cytotoxicity and Proliferation Assay (Combination Study)
This assay evaluates the ability of this compound to enhance the cell-killing effects of a genotoxic agent.
-
Cell Seeding: Seed cells into 96-well plates and allow them to attach for 24 hours.[4]
-
Drug Treatment:
-
Incubation: Incubate the cells for 72 hours to 7 days, depending on the cell line and genotoxic agent.[4]
-
Assessing Viability/Proliferation:
-
For Proliferation: Use a BrdU cell proliferation ELISA kit. Add BrdU solution 24 hours before the end of the incubation period and follow the manufacturer's instructions.[4]
-
For Viability: Use a colorimetric assay such as MTT or WST-1, or a fluorescence-based assay like CellTiter-Glo.
-
-
Data Analysis: Calculate the IC50 or GI50 values for the genotoxic agent with and without this compound. A significant reduction in the IC50/GI50 in the combination treatment indicates sensitization.
Protocol 3: Western Blot for Biomarker Analysis
This protocol is used to confirm the mechanism of action of this compound by observing changes in key downstream proteins.
-
Cell Seeding and Treatment: Seed cells in 6-well or 10 cm plates. Treat with a genotoxic agent to induce DNA damage, followed by treatment with this compound as described in Protocol 2. A typical time course is 24 hours.[7]
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
pCHK1 (S296): To confirm inhibition of CHK1 autophosphorylation.[1]
-
pCDK1 (Y15): To confirm the activation of CDK1 (dephosphorylation).[1]
-
γH2AX (pS139): As a marker of DNA double-strand breaks.[1][4]
-
Cleaved PARP: As a marker of apoptosis.[1]
-
Total CHK1, CDK1, and a loading control (e.g., β-actin, GAPDH): For normalization.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in pCHK1 and pCDK1 levels, alongside an increase in γH2AX and cleaved PARP, is expected in combination-treated cells.[1]
Experimental Workflow
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vitro Assays Using SAR-020106
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SAR-020106, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), in various in vitro assays. The provided methodologies are designed to enable the characterization of this compound's effects on CHK1 activity, cell cycle progression, DNA damage response signaling, and cancer cell viability.
Introduction to this compound
This compound is a selective inhibitor of CHK1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[3][4] Many tumor cells have a deficient G1 checkpoint, often due to p53 mutations, and are therefore heavily reliant on the S and G2/M checkpoints for survival, especially when treated with DNA-damaging agents.[3][4] By inhibiting CHK1, this compound abrogates this crucial checkpoint, leading to premature mitotic entry with unrepaired DNA, a phenomenon known as mitotic catastrophe, and subsequent cell death.[3][4] This makes CHK1 inhibition a promising therapeutic strategy to potentiate the efficacy of DNA-damaging chemotherapies and radiation.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound across various assays and cell lines.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human CHK1 | Cell-free enzyme assay | 13.3 | [1][2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 / GI50 (nM) | Notes | Reference |
| HT-29 | G2 Checkpoint Abrogation | Abrogation of etoposide-induced G2 arrest | 55 | --- | [1][3] |
| SW620 | G2 Checkpoint Abrogation | Abrogation of etoposide-induced G2 arrest | 91 | --- | [4] |
| HT-29 | Cytotoxicity | Growth Inhibition (SRB assay, 96 hrs) | 470 | As a single agent | [2] |
| SW620 | Cytotoxicity | Growth Inhibition (SRB assay, 96 hrs) | 2000 | As a single agent | [2][4] |
| HT-29 | Chemosensitization | Potentiation of gemcitabine cytotoxicity | 3.0 to 29-fold enhancement | p53-dependent | [2][3] |
| HT-29 | Chemosensitization | Potentiation of SN38 cytotoxicity | 3.0 to 29-fold enhancement | p53-dependent | [2][3] |
Signaling Pathway
The diagram below illustrates the role of CHK1 in the DNA damage response and the mechanism of action for this compound.
Caption: CHK1 signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Protocols
In Vitro CHK1 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on CHK1 kinase activity in a cell-free system.
Workflow:
Caption: Workflow for the in vitro CHK1 kinase assay.
Materials:
-
Recombinant human CHK1 enzyme
-
CHK1 substrate (e.g., a peptide derived from CDC25C)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: Add 1 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of recombinant CHK1 enzyme diluted in kinase buffer to each well.
-
Reaction Initiation: Add 2 µL of a mix containing the CHK1 substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). This typically involves a two-step process: first, deplete the remaining ATP, and second, convert the generated ADP to ATP and measure the light output via a luciferase reaction.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based G2 Checkpoint Abrogation Assay
This assay measures the ability of this compound to override a DNA damage-induced G2/M cell cycle arrest.
Workflow:
Caption: Workflow for the cell-based G2 checkpoint abrogation assay.
Materials:
-
Human cancer cell lines (e.g., HT-29, SW620)
-
DNA damaging agent (e.g., Etoposide)
-
This compound
-
Cell culture medium and supplements
-
Propidium Iodide (PI) staining solution with RNase A
-
70% Ethanol
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Induce Arrest: Treat cells with a DNA damaging agent (e.g., 1 µM Etoposide) for 16-24 hours to induce G2/M arrest.
-
Inhibitor Treatment: Add serial dilutions of this compound to the arrested cells. Include a vehicle-only control.
-
Incubation: Incubate for an additional 21-24 hours.[2]
-
Cell Harvest: Collect both adherent and floating cells, wash with PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) or G1 population in this compound-treated cells compared to the vehicle control indicates checkpoint abrogation.
Western Blotting for CHK1 Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of CHK1 and its downstream targets, providing a pharmacodynamic readout of this compound activity.
Materials:
-
Human cancer cell lines (e.g., SW620)
-
DNA damaging agent (e.g., Irinotecan or its active metabolite SN38)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CHK1 (Ser296), anti-total CHK1, anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-γH2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a DNA damaging agent (e.g., 100 nM SN38) for a defined period (e.g., 2 hours) to induce CHK1 phosphorylation. Then, add this compound at various concentrations and incubate for an additional period (e.g., 1-6 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry can be used to quantify the changes in protein phosphorylation, normalized to the total protein and loading control. Inhibition of CHK1 by this compound is expected to reduce the autophosphorylation of CHK1 at Ser296 and block the inhibitory phosphorylation of CDK1 at Tyr15.[3]
Cell Viability and Chemosensitization Assay
This assay determines the cytotoxic effect of this compound as a single agent and its ability to enhance the cytotoxicity of DNA-damaging agents.
Materials:
-
Human cancer cell lines (e.g., HT-29, SW620)
-
This compound
-
DNA damaging agent (e.g., Gemcitabine, SN38)
-
Cell culture medium
-
96-well plates
-
Reagents for viability assessment (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition:
-
Single Agent: Add serial dilutions of this compound.
-
Combination: Add serial dilutions of this compound in combination with a fixed, sub-lethal concentration of a DNA damaging agent (e.g., Gemcitabine or SN38).
-
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Measure cell viability using a chosen method (e.g., SRB).
-
For SRB: Fix cells with trichloroacetic acid, wash, and stain with SRB. Solubilize the bound dye and read the absorbance at 510 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated controls.
-
Determine the GI50 (concentration for 50% growth inhibition) for this compound as a single agent.
-
Compare the dose-response curve of the DNA damaging agent with and without this compound to determine the potentiation factor.
-
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay quantifies the induction of apoptosis following treatment with this compound, often in combination with a DNA damaging agent.
Materials:
-
Human cancer cell lines
-
This compound and DNA damaging agent
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest (e.g., DNA damaging agent +/- this compound) for a specified time (e.g., 48-72 hours).
-
Cell Harvest: Collect both floating and adherent cells. Wash with cold PBS.
-
Staining:
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
-
References
- 1. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SAR-020106 Treatment in HT29 and SW620 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-020106 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase involved in DNA damage-induced cell cycle checkpoint control.[1][2] By inhibiting CHK1, this compound can abrogate the S and G2/M checkpoints, leading to increased sensitivity of cancer cells to DNA-damaging agents. This document provides detailed application notes and experimental protocols for the use of this compound in two human colorectal adenocarcinoma cell lines: HT29 and SW620. These protocols are intended to guide researchers in investigating the cellular effects of this compound, both as a single agent and in combination with other chemotherapeutic drugs.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Parameter | Value | Reference |
| HT29 | IC50 (Abrogation of Etoposide-induced G2 arrest) | 55 nM | [1][2][3][4] |
| SW620 | IC50 (Abrogation of Etoposide-induced cell cycle arrest) | 91 nM | [1] |
| HT29 | GI50 (Growth Inhibition) | 0.48 µM | [1] |
| SW620 | GI50 (Growth Inhibition) | 2 µM | [1] |
In Vivo Efficacy of this compound in Combination Therapy
| Cell Line Xenograft | Combination Agent | Dosing Regimen | Outcome | Reference |
| SW620 | Irinotecan | This compound (40 mg/kg, i.p.) + Irinotecan | Potentiates antitumor activity | [1] |
| SW620 | Gemcitabine | This compound (40 mg/kg, i.p.) + Gemcitabine | Enhanced antitumor effects | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Experimental Protocols
Cell Culture
Materials:
-
HT29 and SW620 human colorectal adenocarcinoma cell lines
-
McCoy's 5A Medium (for HT29) or Leibovitz's L-15 Medium (for SW620)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture HT29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture SW620 cells in Leibovitz's L-15 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2 (for HT29) or without CO2 (for SW620).
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
Materials:
-
HT29 and SW620 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
HT29 and SW620 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the indicated time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each 100 µL of cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
Materials:
-
HT29 and SW620 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CHK1 (S296), anti-CHK1, anti-p-CDK1 (Y15), anti-CDK1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as required. To observe effects on checkpoint abrogation, pre-treat with a DNA-damaging agent like Etoposide.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize protein expression to a loading control like β-actin.
Conclusion
This compound demonstrates potent activity in HT29 and SW620 colorectal cancer cell lines by inhibiting CHK1 and abrogating cell cycle checkpoints. This leads to increased apoptosis, particularly when used in combination with DNA-damaging agents. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in these and other cancer models. Careful optimization of experimental conditions is recommended for specific research questions.
References
Application Notes and Protocols for SAR-020106 Administration in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-020106 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2] In numerous human tumors with a deficient p53, there is a heavy reliance on the S and G2-M cell cycle checkpoints for DNA repair and survival, which are regulated by CHK1.[1] The inhibition of CHK1 by this compound abrogates these checkpoints, leading to enhanced DNA damage and subsequent cell death in cancer cells, particularly when combined with genotoxic agents.[1][3] This document provides detailed application notes and protocols for the administration of this compound in a mouse xenograft model, based on published preclinical data.
Mechanism of Action
This compound selectively inhibits CHK1 kinase activity. This inhibition prevents the autophosphorylation of CHK1 at serine 296 (pCHK1 S296) and subsequently blocks the phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at tyrosine 15 (pCDK1 Y15).[1][2][3] The dephosphorylation of CDK1 at this inhibitory site leads to its activation, compelling cells with damaged DNA to prematurely enter mitosis. This ultimately results in mitotic catastrophe and apoptosis. The potentiation of DNA-damaging agents such as irinotecan and gemcitabine by this compound has been demonstrated in vivo.[2]
Data Presentation
The efficacy of this compound, both as a monotherapy and in combination with standard chemotherapeutic agents, has been assessed in a SW620 human colon cancer xenograft model. The following tables provide a summary of the key findings related to tumor growth inhibition and general toxicity as indicated by body weight changes.
Table 1: Efficacy of this compound in SW620 Xenograft Model
| Treatment Group | Dosing Regimen | Approximate Mean Tumor Volume (mm³) at Day 21 | Approximate Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 1200 | 0 |
| This compound | 40 mg/kg, i.p. | 1100 | 8 |
| Irinotecan | 12.5 mg/kg, i.p. | 700 | 42 |
| This compound + Irinotecan | 40 mg/kg i.p. + 12.5 mg/kg i.p. | 300 | 75 |
| Gemcitabine | 60 mg/kg, i.v. | 600 | 50 |
| This compound + Gemcitabine | 40 mg/kg i.p. + 60 mg/kg i.v. | 250 | 79 |
| Data are estimated from graphical representations in Walton et al., Molecular Cancer Therapeutics, 2010. |
Table 2: General Toxicity Assessment via Body Weight Changes
| Treatment Group | Approximate Mean Body Weight Change (%) at Day 21 |
| Vehicle Control | +5 |
| This compound | +4 |
| Irinotecan | -2 |
| This compound + Irinotecan | -3 |
| Gemcitabine | -5 |
| This compound + Gemcitabine | -7 |
| Data are estimated from graphical representations in Walton et al., Molecular Cancer Therapeutics, 2010. |
Experimental Protocols
SW620 Xenograft Mouse Model Protocol
-
Cell Line: SW620 human colorectal adenocarcinoma cell line.
-
Animals: Female athymic nude mice (e.g., BALB/c background), 6-8 weeks of age.
-
Cell Preparation:
-
Culture SW620 cells in appropriate media (e.g., DMEM supplemented with 10% Fetal Bovine Serum) at 37°C in a humidified incubator with 5% CO₂.
-
Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize mice using a standard, approved method (e.g., isoflurane inhalation).
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice regularly for tumor development.
-
Measure tumor dimensions with calipers at least twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups.
-
This compound Administration Protocol
-
Formulation: Prepare a suspension of this compound in a suitable vehicle. While the specific vehicle from the primary study is not detailed, a common vehicle for similar compounds is 0.5% (w/v) methylcellulose in sterile water. It is advisable to perform a small-scale formulation test to ensure the stability and homogeneity of the suspension.
-
Dosage: 40 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule (in combination with Irinotecan): Administer this compound one hour prior to the administration of irinotecan. A reported effective schedule is administration on days 0, 1, 7, 8, 14, and 15.[4][5][6]
-
Dosing Schedule (in combination with Gemcitabine): Administer this compound one hour prior to the administration of gemcitabine.
Pharmacodynamic (Biomarker) Analysis Protocol
-
Tumor Harvesting:
-
At a predetermined time point following the final dose (e.g., 2-4 hours), euthanize the mice.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen.
-
Store the frozen tumor samples at -80°C until further analysis.
-
-
Western Blot Analysis:
-
Tumor Lysis:
-
Homogenize the frozen tumor tissue in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein lysate by heating in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using an appropriate percentage acrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature using 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
pCHK1 (S296): Utilize a validated antibody such as those from Cell Signaling Technology (#2349) or Abcam (ab79758) at the manufacturer's recommended dilution.[7][8]
-
pCDK1 (Y15): Utilize a validated antibody such as those from Abcam (ab47594) or Thermo Fisher Scientific (PA1-4617) at the manufacturer's recommended dilution.[9]
-
Total CHK1 and Total CDK1: Use as controls for protein loading and expression levels.
-
GAPDH or β-actin: Use as a loading control to ensure equal protein loading.
-
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a suitable imaging system.
-
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their corresponding total protein levels.
-
Visualizations
Caption: this compound inhibits CHK1, disrupting the DNA damage response and abrogating the G2/M cell cycle checkpoint.
Caption: A streamlined workflow for assessing the in vivo efficacy and pharmacodynamics of this compound in a mouse xenograft model.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. Anti-Chk1 (phospho S296) antibody [EPR915] (ab79758) | Abcam [abcam.com]
- 9. Phospho-CDK1 (Tyr15) Polyclonal Antibody (PA1-4617) [thermofisher.cn]
Application Notes and Protocols for SAR-020106 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR-020106 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response pathway.[1][2][3][4] It has an IC50 of 13.3 nM for human CHK1 and demonstrates significant selectivity over CHK2.[2][3] In preclinical studies, this compound has been shown to abrogate the G2/M cell cycle checkpoint induced by DNA damaging agents, thereby sensitizing cancer cells to chemotherapy and radiation, particularly in p53-deficient tumors.[4][5][6][7] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro research applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉ClN₆O | [1][2] |
| Molecular Weight | 382.85 g/mol | [1][2] |
| CAS Number | 1184843-57-9 | [1][2] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility in DMSO | ≥ 5 mg/mL (≥ 13.06 mM) | [2][8][9] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
Mechanism of Action: CHK1 Inhibition
Genotoxic stress from chemotherapy or radiation activates the DNA damage response, leading to the activation of kinases like ATM and ATR. These kinases, in turn, phosphorylate and activate CHK1. Activated CHK1 targets several downstream effectors, including CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (e.g., CDK1) and results in cell cycle arrest, typically at the G2/M checkpoint, allowing time for DNA repair.[3][4]
In many cancer cells, the G1 checkpoint is defective due to p53 mutations.[4][6] These cells become heavily reliant on the S and G2/M checkpoints for survival after DNA damage. This compound, by inhibiting CHK1, abrogates this G2/M arrest, forcing the cells to enter mitosis with damaged DNA, which ultimately leads to mitotic catastrophe and apoptosis.[4][5][6] This chemosensitizing and radiosensitizing effect makes this compound a promising agent in combination cancer therapies.[5][7]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 3.83 mg of this compound (Molecular Weight = 382.85 g/mol ).
-
Calculation: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
For 1 mL (0.001 L) of 10 mM (0.01 M) solution: Mass (g) = 0.01 * 382.85 * 0.001 = 0.00383 g = 3.83 mg.
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed powder. To prepare 1 mL of a 10 mM stock from 3.83 mg of powder, add 1 mL of DMSO. It is critical to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[1]
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, warming the solution briefly to 37°C and/or sonicating in an ultrasonic water bath for 5-10 minutes can facilitate dissolution.[8][10]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]
-
Labeling and Final Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the storage section below.
Recommended Concentrations for In Vitro Assays
This compound has been utilized across a range of concentrations in various cell-based assays. The optimal concentration will depend on the cell line and experimental conditions. It is always recommended to perform a dose-response curve to determine the effective concentration for your specific model.
| Assay Type | Cell Line Examples | Effective Concentration Range | Reference |
| G2 Arrest Abrogation | HT-29, SW620 | 55 nM - 91 nM (IC₅₀) | [1][2][3] |
| Chemosensitization (with SN38) | SW620 | 5 µM | [1] |
| Radiosensitization | T98G, LN405 (Glioblastoma) | 0.05 µM - 0.25 µM | [5][7] |
| Apoptosis Induction | T98G | 0.125 µM - 0.25 µM | [5] |
Note on Dilution: When preparing working solutions from the DMSO stock, it is advisable to perform serial dilutions. To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%.[11] A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.
Storage and Stability
Proper storage is essential to maintain the activity of this compound.
| Form | Storage Temperature | Stability Period | Reference |
| Powder | -20°C | 3 years | [1][2] |
| Stock Solution in DMSO | -20°C | 1 month | [1][2] |
| Stock Solution in DMSO | -80°C | 1 year (preferred) | [1] |
Important Considerations:
-
Avoid Freeze-Thaw Cycles: Aliquoting the stock solution is critical to prevent degradation.[1][2]
-
Hygroscopic Nature of DMSO: Ensure DMSO is anhydrous and vials are tightly sealed to prevent moisture absorption, which can affect compound solubility and stability.[1][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for SAR-020106 in Combination Therapy with Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing the selective CHK1 inhibitor, SAR-020106, in combination with the chemotherapeutic agent, gemcitabine. The protocols outlined below are based on published preclinical studies and are intended to serve as a guide for investigating the synergistic anti-tumor effects of this combination therapy.
Introduction
Gemcitabine is a nucleoside analog that is a standard-of-care chemotherapeutic agent for various solid tumors, including pancreatic cancer. Its mechanism of action involves the inhibition of DNA synthesis, leading to DNA damage and cell death. However, cancer cells can develop resistance to gemcitabine by activating cell cycle checkpoints, which allow for DNA repair.[1][2] Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway, primarily mediating S and G2/M phase arrest in response to DNA damage.[1][3]
This compound is a potent and selective ATP-competitive inhibitor of CHK1.[3] By inhibiting CHK1, this compound abrogates the gemcitabine-induced cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and enhanced tumor cell death, a concept known as synthetic lethality.[2][4] Preclinical studies have demonstrated that this compound significantly enhances the cytotoxic effects of gemcitabine in various cancer cell lines, particularly those with a p53-deficient background.[3][4]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (CHK1 inhibition) | Human CHK1 enzyme | 13.3 nM | [3] |
| IC50 (G2 arrest abrogation) | HT29 (colon) | 55 nM | [3][5] |
| SW620 (colon) | 91 nM | [5][6] | |
| GI50 (single agent) | HT29 (colon) | 0.48 µM | [5][6] |
| SW620 (colon) | 2 µM | [5][6] |
Synergistic Effects of this compound with Gemcitabine (In Vitro)
| Cell Line | Fold-Enhancement of Gemcitabine Cell Killing | p53 Status | Reference |
| Colon Tumor Lines | 3.0- to 29-fold | p53-dependent fashion | [3][5] |
In Vivo Efficacy of this compound in Combination with Gemcitabine
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| SW620 (colon) | Gemcitabine (60 mg/kg i.v.), this compound (40 mg/kg i.p.) | Enhanced anti-tumor activity | [7] |
Experimental Protocols
In Vitro Cell Viability Assay (Chemosensitization)
This protocol is designed to assess the ability of this compound to sensitize cancer cells to gemcitabine.
Materials:
-
Cancer cell lines (e.g., pancreatic cancer cell lines like MIA PaCa-2, Panc-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Gemcitabine hydrochloride
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare stock solutions of gemcitabine and this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each drug in cell culture medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of gemcitabine or this compound alone.
-
Combination Treatment: Treat cells with a fixed, sub-lethal concentration of this compound in combination with increasing concentrations of gemcitabine. Alternatively, a checkerboard titration with varying concentrations of both drugs can be performed to determine synergy.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment:
-
For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB, and solubilize the dye.
-
For MTT or CellTiter-Glo® assay: Follow the manufacturer's instructions.
-
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell growth inhibition relative to untreated controls. Determine the IC50 values for gemcitabine alone and in combination with this compound. The potentiation factor can be calculated by dividing the IC50 of gemcitabine alone by the IC50 of gemcitabine in the presence of this compound.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound and gemcitabine combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation (e.g., SW620 or a pancreatic cancer cell line)
-
Matrigel (optional)
-
Gemcitabine for injection
-
This compound for injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells in sterile PBS or medium, potentially mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).
-
Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle control, Gemcitabine alone, this compound alone, Gemcitabine + this compound).
-
Dosing:
-
Gemcitabine: Administer gemcitabine at a dose of 60 mg/kg via intravenous (i.v.) injection.[7]
-
This compound: Administer this compound at a dose of 40 mg/kg via intraperitoneal (i.p.) injection.[7]
-
Combination Schedule: Based on preclinical studies with other CHK1 inhibitors, administering the CHK1 inhibitor after gemcitabine may be more effective.[8] A potential schedule could be to administer this compound 1 hour before or 24 hours after gemcitabine administration.[7] Dosing frequency could be, for example, on specific days of a cycle (e.g., days 1, 8, 15).[5][6]
-
-
Monitoring: Monitor tumor growth, animal body weight, and any signs of toxicity throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Tumors can be excised for further analysis (e.g., biomarker studies).
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of this compound and gemcitabine combination therapy.
Caption: Experimental workflow for in vitro and in vivo combination studies.
Caption: Logical relationship of the preclinical evaluation strategy.
References
- 1. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitization of Pancreatic Cancer Stem Cells to Gemcitabine by Chk1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Synergy of SAR-020106 and SN38
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for studying the in vitro synergistic effects of SAR-020106, a selective CHK1 inhibitor, and SN38, the active metabolite of the topoisomerase I inhibitor irinotecan. The combination of these two agents has demonstrated significant potentiation of cytotoxicity in various cancer cell lines, particularly those with p53 mutations. This document outlines the underlying mechanisms, presents key quantitative data, and offers detailed protocols for cytotoxicity, cell cycle, and apoptosis assays to facilitate further research and drug development.
SN38 induces DNA damage by trapping topoisomerase I-DNA cleavage complexes, leading to single and double-strand breaks, which in turn activates the S and G2/M cell cycle checkpoints.[1][2] this compound, an ATP-competitive inhibitor of CHK1, abrogates these checkpoints, preventing DNA repair and forcing cells with damaged DNA to enter mitosis, ultimately resulting in mitotic catastrophe and apoptosis.[1][3][4] This synergistic interaction is particularly effective in p53-deficient tumor cells, which are more reliant on the S and G2/M checkpoints for survival after DNA damage.[2][3]
Data Presentation
The combination of this compound and SN38 results in a significant increase in cytotoxicity in several colon cancer cell lines. The potentiation of SN38's cytotoxic effect by this compound has been reported to be between 3- and 29-fold.[3][5]
Table 1: Single Agent and Combination Cytotoxicity Data
| Cell Line | p53 Status | This compound GI50 (µM) | SN38 IC50 (nM) | This compound + SN38 Enhancement |
| HT29 | Mutant | 0.48[3][5] | ~6.4 - 80[3][6] | 3- to 29-fold enhancement in cell killing[3][5] |
| SW620 | Mutant | 2[3][5] | ~2 - 10[3][6] | 3- to 29-fold enhancement in cell killing[3][5] |
| HCT116 | Wild-type | Not specified | ~3.5[7] | Synergy is p53-dependent[3] |
| LoVo | Mutant | Not specified | Not specified | Synergy observed[3] |
Note: Specific IC50 values for the direct combination are not consistently available in the public domain; the enhancement factor is the most cited metric. GI50 refers to the concentration for 50% growth inhibition.
Signaling Pathways and Experimental Workflows
Synergistic Signaling Pathway
The combination of SN38 and this compound exploits the reliance of p53-deficient cancer cells on the G2/M checkpoint for survival following DNA damage.
Caption: Synergistic mechanism of SN38 and this compound.
Experimental Workflow for In Vitro Synergy Assessment
A typical workflow to assess the synergy between this compound and SN38 involves a series of assays to measure cytotoxicity, effects on the cell cycle, and induction of apoptosis.
Caption: Workflow for assessing this compound and SN38 synergy.
Experimental Protocols
Cell Culture
-
Cell Lines: HT29, SW620, or other relevant cancer cell lines.
-
Media: McCoy's 5A for HT29, Leibovitz's L-15 for SW620, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 (for McCoy's 5A) or 0% CO2 (for L-15).
Drug Preparation
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
SN38: Prepare a 1 mM stock solution in DMSO. Store at -20°C, protected from light.
-
Working Solutions: Dilute stock solutions in the appropriate cell culture medium to the desired final concentrations immediately before use.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after drug treatment.
-
Seeding: Plate cells in 6-well plates at a density determined to yield 50-150 colonies per well for the untreated control (e.g., 200-1000 cells/well). Allow cells to attach for 24 hours.
-
Treatment:
-
Add SN38 at various concentrations (e.g., 1-100 nM) to the cells.
-
One hour after SN38 addition, add this compound at a fixed, minimally toxic concentration (e.g., 100-500 nM).
-
Include controls for each drug alone and a vehicle (DMSO) control.
-
Incubate for 24 hours.
-
-
Colony Formation:
-
After 24 hours, remove the drug-containing medium, wash cells twice with PBS, and add fresh drug-free medium.
-
Incubate for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Remove the medium and wash the wells with PBS.
-
Fix the colonies with a mixture of 6% glutaraldehyde and 0.5% crystal violet for 30 minutes.[8]
-
Gently rinse with water and allow the plates to air dry.
-
Count colonies containing ≥50 cells.
-
-
Analysis:
-
Calculate the Plating Efficiency (PE) for the control: (Number of colonies formed / Number of cells seeded) x 100.
-
Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot SF versus drug concentration to generate survival curves.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle.[9][10]
-
Seeding: Plate 1 x 10^6 cells in 10 cm dishes and allow them to attach for 24 hours.
-
Treatment: Treat cells with SN38 (e.g., 20 nM) for 24 hours, followed by the addition of this compound (e.g., 250 nM) for another 24 hours. Include single-agent and vehicle controls.
-
Harvesting:
-
Collect both adherent and floating cells.
-
Wash with PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Fix at 4°C for at least 2 hours (can be stored at -20°C for weeks).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use software (e.g., FlowJo, ModFit) to model the cell cycle distribution (G1, S, G2/M phases).
-
Apoptosis Assay by Annexin V Staining
This assay detects one of the early markers of apoptosis.[11]
-
Seeding and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol. A 48-hour combination treatment is often effective for inducing apoptosis.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (or another viability dye like 7-AAD).
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot for Biomarker Analysis
This protocol is for detecting changes in key proteins involved in the DNA damage response.
-
Protein Extraction: After treatment as described above, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-CHK1 (Ser296)
-
Total CHK1
-
Phospho-CDK1 (Tyr15)
-
γH2AX (a marker of DNA double-strand breaks)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Capture the image using a chemiluminescence imaging system.
-
Conclusion
The combination of this compound and SN38 represents a promising therapeutic strategy, particularly for p53-deficient cancers. The provided protocols offer a robust framework for investigating the synergistic effects of these compounds in vitro. Careful execution of these experiments will provide valuable data on the efficacy and mechanism of action of this drug combination, contributing to the development of more effective cancer therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Recombinant Methioninase Decreased the Effective Dose of Irinotecan by 15-fold Against Colon Cancer Cells: A Strategy for Effective Low-toxicity Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. medium.com [medium.com]
Application Notes and Protocols for In Vivo Studies of SAR-020106
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo study design and dosage for the CHK1 inhibitor, SAR-020106, based on preclinical data. The protocols are intended to guide researchers in designing and executing similar in vivo experiments to evaluate the efficacy of this compound in combination with cytotoxic agents.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a crucial component of the DNA damage response (DDR) pathway.[1][2] By inhibiting CHK1, this compound can abrogate cancer cell cycle checkpoints, particularly the G2/M checkpoint, leading to increased sensitivity of tumor cells to DNA-damaging agents.[3] Preclinical in vivo studies have demonstrated that this compound enhances the antitumor activity of cytotoxic agents like irinotecan and gemcitabine in xenograft models with minimal toxicity.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in combination with irinotecan and gemcitabine in a human colon carcinoma SW620 xenograft model.
Table 1: Dosing Regimen for this compound Combination Therapy
| Compound | Dosage | Route of Administration | Dosing Schedule |
| This compound | 40 mg/kg | Intraperitoneal (i.p.) | Administered 1 hour prior to cytotoxic agent. For irinotecan combination, administered on days 0, 1, 7, 8, 14, and 15.[2] For gemcitabine, specific multi-day schedule requires further clarification from primary literature. |
| Irinotecan | 12.5 mg/kg | Intraperitoneal (i.p.) | Administered on a schedule potentiated by this compound (e.g., days 0, 1, 7, 8, 14, and 15).[2] |
| Gemcitabine | 60 mg/kg | Intravenous (i.v.) | Administered on a schedule potentiated by this compound.[1] |
Table 2: In Vitro Potency of this compound
| Parameter | Cell Line | Value |
| IC50 (CHK1 inhibition) | Isolated human enzyme | 13.3 nmol/L[1] |
| IC50 (G2 arrest abrogation) | HT29 | 55 nmol/L[1] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in potentiating the effects of DNA-damaging agents.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound based on the available literature.
Protocol 1: SW620 Xenograft Model Development
This protocol describes the establishment of human colon carcinoma SW620 xenografts in immunodeficient mice.
Materials:
-
SW620 human colorectal adenocarcinoma cell line
-
Athymic nude mice (e.g., BALB/c nude or similar), female, 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (or similar basement membrane matrix)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture SW620 cells in a humidified incubator at 37°C and 5% CO2. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash the harvested cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Study Initiation: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.
Protocol 2: In Vivo Efficacy Study of this compound in Combination with Irinotecan
This protocol details the in vivo efficacy evaluation of this compound combined with irinotecan.
Materials:
-
SW620 tumor-bearing mice (from Protocol 1)
-
This compound
-
Irinotecan
-
Vehicle for drug formulation (e.g., sterile saline, or a solution of DMSO, PEG400, and Tween 80 in water)
-
Dosing syringes and needles
Procedure:
-
Drug Formulation: Prepare fresh formulations of this compound and irinotecan in the appropriate vehicle on each day of dosing. Note: The specific vehicle used in the primary study by Walton et al. (2010) should be referenced if accessible.
-
Dosing:
-
This compound: Administer 40 mg/kg via intraperitoneal (i.p.) injection.
-
Irinotecan: Administer 12.5 mg/kg via i.p. injection.
-
-
Dosing Schedule:
-
Administer this compound one hour prior to the administration of irinotecan.
-
A potential dosing schedule is to treat on days 0, 1, 7, 8, 14, and 15.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals daily.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Tissue Collection: At the end of the study, tumors can be excised for biomarker analysis.
Protocol 3: Biomarker Analysis
This protocol provides a general workflow for analyzing key pharmacodynamic biomarkers.
Materials:
-
Excised tumors
-
Protein lysis buffer
-
Reagents for Western blotting (antibodies against pCHK1 S296, pCDK1 Y15, γH2AX, PARP, and corresponding total proteins)
-
Reagents for immunohistochemistry (IHC)
Procedure:
-
Protein Extraction: Homogenize a portion of the tumor tissue in lysis buffer to extract total protein.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the biomarkers of interest.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify band intensities to determine the modulation of biomarker levels.
-
-
Immunohistochemistry:
-
Fix the remaining tumor tissue in formalin and embed in paraffin.
-
Section the paraffin blocks and perform IHC staining for the desired biomarkers.
-
Analyze the stained slides to assess the localization and intensity of biomarker expression within the tumor tissue.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
References
Application Notes and Protocols: Detection of pCHK1 by Western Blot after SAR-020106 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2] Upon DNA damage, CHK1 is activated through phosphorylation, primarily by the ATR kinase at sites such as Ser345, leading to cell cycle arrest to allow for DNA repair.[3][4][5] Inhibition of CHK1 is a promising anti-cancer strategy, particularly in p53-deficient tumors, as it can lead to mitotic catastrophe and apoptosis.[1][6]
SAR-020106 is a potent and selective ATP-competitive inhibitor of CHK1 with an IC50 of 13.3 nM for the human enzyme.[1][7] By inhibiting CHK1, this compound can abrogate DNA damage-induced cell cycle arrest and sensitize cancer cells to genotoxic agents.[6][8][9] A key biomarker for this compound activity is the inhibition of CHK1 autophosphorylation at Ser296.[1][2][10] This application note provides a detailed protocol for performing a Western blot to detect phosphorylated CHK1 (pCHK1) in cells treated with this compound.
Signaling Pathway
The following diagram illustrates the DNA damage response pathway and the role of CHK1, highlighting the inhibitory action of this compound.
Caption: DNA damage activates ATR, which phosphorylates CHK1 at Ser345, leading to its activation and autophosphorylation at Ser296. Activated CHK1 inhibits CDC25 phosphatases, causing G2/M cell cycle arrest. This compound directly inhibits CHK1 kinase activity.
Experimental Workflow
The overall workflow for the Western blot protocol is depicted below.
Caption: The experimental workflow for detecting pCHK1 via Western blot after this compound treatment.
Detailed Experimental Protocol
This protocol is optimized for cultured cells treated with a DNA damaging agent to induce CHK1 phosphorylation, followed by treatment with this compound.
Materials and Reagents
-
Cell line (e.g., HeLa, HT29, or other cancer cell lines)
-
Complete cell culture medium
-
DNA damaging agent (e.g., Etoposide, UV radiation, or Cisplatin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
Running Buffer (Tris/Glycine/SDS)
-
Transfer Buffer (Tris/Glycine/Methanol)
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-pCHK1 (Ser345)
-
Rabbit anti-pCHK1 (Ser296)
-
Mouse or Rabbit anti-Total CHK1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Induce DNA damage to stimulate CHK1 phosphorylation. For example, treat cells with a DNA damaging agent (e.g., 30 µM cisplatin for 24 hours).
-
One hour prior to harvesting, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-pCHK1 Ser345 or anti-pCHK1 Ser296) diluted in Blocking Buffer overnight at 4°C. Recommended dilutions are typically 1:500-1:2000, but should be optimized for each antibody.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal loading and for normalization, the membrane can be stripped and re-probed with an antibody for total CHK1 and a loading control like β-actin.
-
Quantify the band intensities using image analysis software. Normalize the pCHK1 signal to the total CHK1 signal and/or the loading control.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on CHK1 phosphorylation.
| Treatment Group | This compound (nM) | Relative pCHK1 (Ser345) Level (Normalized to Total CHK1) | Relative pCHK1 (Ser296) Level (Normalized to Total CHK1) |
| Untreated Control | 0 | 0.15 | 0.10 |
| DNA Damage Only | 0 | 1.00 | 1.00 |
| DNA Damage + this compound | 10 | 0.95 | 0.65 |
| DNA Damage + this compound | 50 | 0.92 | 0.25 |
| DNA Damage + this compound | 100 | 0.88 | 0.05 |
| DNA Damage + this compound | 500 | 0.85 | <0.01 |
Note: The expected outcome is a dose-dependent decrease in the autophosphorylation of CHK1 at Ser296, while the phosphorylation at Ser345 by the upstream kinase ATR may be less affected or show a slight decrease.[1][2]
Conclusion
This application note provides a comprehensive protocol for the detection of phosphorylated CHK1 by Western blot in the context of treatment with the CHK1 inhibitor, this compound. By following this protocol, researchers can effectively assess the pharmacological activity of this compound and its impact on the DNA damage response pathway. Careful optimization of antibody concentrations and experimental conditions is recommended for achieving robust and reproducible results.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Human Phospho-Chk1 (S345) Antibody AF2475: R&D Systems [rndsystems.com]
- 5. Phospho-Chk1 (Ser345) (133D3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with SAR-020106
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of cell cycle arrest induced by SAR-020106 using flow cytometry. This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response pathway.[1][2][3][4][5][6] Understanding the impact of this inhibitor on cell cycle progression is crucial for its development as a potential anti-cancer therapeutic.
Introduction to this compound and Cell Cycle Control
Genotoxic agents used in cancer therapy induce DNA damage, which in turn activates cell cycle checkpoints to allow time for DNA repair.[3][4][6][7] A key regulator of the S and G2/M checkpoints is the serine/threonine kinase CHK1.[4][6][7] In many p53-deficient tumor cells, the G1 checkpoint is compromised, making them heavily reliant on the S and G2 checkpoints for survival after DNA damage.[4][7][8]
This compound selectively inhibits CHK1, thereby abrogating the S and G2 arrest induced by DNA damaging agents.[1][2][3][4][6][9] This forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and enhanced cell death.[4] this compound has been shown to potentiate the cytotoxic effects of several chemotherapeutic agents, including gemcitabine and SN38, particularly in p53-deficient cancer cell lines.[1][3][4][6] Mechanistically, this compound inhibits the autophosphorylation of CHK1 at Ser296 and prevents the phosphorylation of CDK1 at Tyr15.[1][2][4][5][6]
Key Applications
-
Screening and Drug Discovery: Evaluating the efficacy of this compound in combination with various DNA damaging agents to induce cell cycle dysregulation and apoptosis in cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific effects of this compound on cell cycle phase distribution and checkpoint abrogation.
-
Translational Research: Assessing the potential of this compound as a sensitizing agent to enhance the efficacy of existing cancer therapies.
Data Presentation
The following table summarizes the key quantitative data reported for this compound in abrogating drug-induced cell cycle arrest.
| Parameter | Cell Line | Inducing Agent | Value | Reference |
| IC50 (CHK1 Inhibition) | - | - | 13.3 nM | [1][2][3][5] |
| IC50 (G2 Arrest Abrogation) | HT29 | Etoposide | 55 nM | [1][2][3][4] |
| IC50 (G2 Arrest Abrogation) | SW620 | Etoposide | 91 nM | [1][3] |
| GI50 (Growth Inhibition) | HT29 | This compound alone | 0.48 µM | [1][3] |
| GI50 (Growth Inhibition) | SW620 | This compound alone | 2 µM | [1][3] |
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest and Treatment with this compound
This protocol describes the induction of cell cycle arrest in a cancer cell line using a DNA damaging agent, followed by treatment with this compound to abrogate the arrest.
Materials:
-
Cancer cell line of interest (e.g., HT29, SW620)
-
Complete cell culture medium
-
DNA damaging agent (e.g., Etoposide, Gemcitabine, SN38)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates or other suitable culture vessels
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Induction of Cell Cycle Arrest: Once the cells have adhered and are actively dividing, treat them with a DNA damaging agent at a predetermined concentration and for a specific duration to induce cell cycle arrest (e.g., Etoposide at 50 µM for 1 hour).
-
Washout and this compound Treatment: After the incubation period with the DNA damaging agent, remove the medium, wash the cells twice with PBS, and then add fresh complete medium.
-
Add this compound at various concentrations (e.g., 0.1 µM to 1 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (cells treated with the DNA damaging agent alone).
-
Incubation: Incubate the cells for a suitable period to observe the abrogation of cell cycle arrest (e.g., 23 hours).[1][3]
-
Cell Harvesting: Following incubation, harvest the cells by trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Proceed to the Flow Cytometry Analysis protocol.
Protocol 2: Flow Cytometry Analysis of Cell Cycle Distribution using Propidium Iodide (PI)
This protocol details the staining of cells with propidium iodide for the analysis of DNA content and cell cycle phase distribution by flow cytometry.[10][11][12][13]
Materials:
-
Harvested cells from Protocol 1
-
Cold PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[11]
-
RNase A solution (e.g., 100 µg/mL in PBS)[11]
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the washed cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[10]
-
Incubate the cells on ice for at least 30 minutes.[11][13] For long-term storage, cells can be kept at -20°C.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[10] Wash the cell pellet with 5 mL of cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.[11]
-
PI Staining: Add 1 mL of PI staining solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[10][12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect the fluorescence data for at least 10,000 single-cell events.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content (PI fluorescence). Gate on single cells to exclude doublets and aggregates.[11] The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks.
Mandatory Visualizations
Caption: Experimental workflow for analyzing cell cycle arrest abrogation by this compound.
Caption: Signaling pathway of CHK1 and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. igbmc.fr [igbmc.fr]
Application Notes and Protocols: Clonogenic Survival Assay with SAR-020106 and Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic survival assay is a fundamental method in radiobiology and cancer research used to determine the long-term reproductive viability of cells after exposure to cytotoxic agents, such as ionizing radiation (IR). This in vitro assay assesses the ability of a single cell to proliferate and form a colony of at least 50 cells. The checkpoint kinase 1 (Chk1) inhibitor, SAR-020106, has emerged as a promising agent for enhancing the efficacy of radiation therapy. This compound is an ATP-competitive inhibitor of Chk1, a critical component of the DNA damage response (DDR) pathway. By inhibiting Chk1, this compound abrogates the G2/M cell cycle checkpoint, preventing cancer cells from repairing radiation-induced DNA damage before entering mitosis, thereby leading to mitotic catastrophe and enhanced cell death. This effect is particularly pronounced in p53-deficient tumors, which are heavily reliant on the G2/M checkpoint for survival after DNA damage.[1][2]
These application notes provide a detailed protocol for performing a clonogenic survival assay to evaluate the radiosensitizing effects of this compound.
Signaling Pathway: DNA Damage Response and CHK1 Inhibition
Ionizing radiation induces DNA double-strand breaks (DSBs), which activate the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinases. In response to DSBs, ATM and ATR phosphorylate and activate a cascade of downstream proteins, including the checkpoint kinases CHK2 and CHK1. Activated CHK1 phosphorylates and inactivates CDC25 phosphatases, preventing the activation of cyclin-dependent kinase 1 (CDK1)/cyclin B1 complexes. This leads to cell cycle arrest at the G2/M transition, allowing time for DNA repair. In p53-deficient tumor cells, the G1/S checkpoint is often compromised, making them highly dependent on the G2/M checkpoint for survival following DNA damage. This compound, by inhibiting CHK1, overrides this G2/M arrest, forcing cells with damaged DNA to enter mitosis prematurely, which results in mitotic catastrophe and cell death.[3][4][5][6]
Experimental Protocols
Materials
-
Human glioblastoma cell line (e.g., T98G, p53-mutant)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
X-ray irradiator
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Sterile cell culture consumables (pipettes, flasks, etc.)
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Culture T98G cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 6-well plates at densities determined by the expected survival fraction for each treatment condition. The goal is to have between 50 and 150 colonies per well for accurate counting. A preliminary experiment may be necessary to determine the optimal seeding density for each radiation dose.
-
-
Drug Treatment:
-
Allow cells to attach for 24 hours after seeding.
-
Prepare dilutions of this compound in complete medium to final concentrations ranging from 0.05 to 0.25 µM.
-
Aspirate the medium from the wells and add the medium containing this compound. Include a vehicle control (DMSO) group.
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Expose the plates to a single dose of X-ray radiation (e.g., 0, 2, 4, 6, 8 Gy). The 0 Gy group will serve as the control for calculating plating efficiency.
-
-
Incubation:
-
After irradiation, carefully return the plates to the incubator.
-
Incubate the plates for 10-14 days, or until colonies are visible to the naked eye. Do not disturb the plates during this time.
-
-
Staining:
-
Aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Add 1 mL of Crystal Violet staining solution to each well and incubate for 10-15 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with deionized water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting:
-
Count the number of colonies in each well that contain at least 50 cells. A stereomicroscope can be used for more accurate counting.
-
-
Data Analysis:
-
Plating Efficiency (PE):
-
PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%
-
-
Surviving Fraction (SF):
-
SF = (Number of colonies counted in treated wells) / (Number of cells seeded in treated wells x (PE / 100))
-
-
Dose Enhancement Factor (DEF):
-
The DEF is the ratio of radiation doses required to produce the same level of biological effect (e.g., 50% survival) in the absence and presence of the drug. It can be calculated from the survival curves.
-
-
Data Presentation
The quantitative data from the clonogenic survival assay should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Clonogenic Survival of T98G Glioblastoma Cells Treated with this compound and Radiation
| Treatment Group | Radiation Dose (Gy) | Plating Efficiency (%) | Number of Colonies (Mean ± SD) | Surviving Fraction (Mean ± SD) |
| Vehicle Control | 0 | 75.2 ± 5.1 | 150 ± 10 | 1.00 ± 0.07 |
| 2 | 78 ± 6 | 0.52 ± 0.04 | ||
| 4 | 25 ± 4 | 0.17 ± 0.03 | ||
| 6 | 6 ± 2 | 0.04 ± 0.01 | ||
| 8 | 1 ± 1 | 0.01 ± 0.01 | ||
| This compound (0.125 µM) | 0 | 70.5 ± 4.8 | 141 ± 9 | 0.94 ± 0.06 |
| 2 | 32 ± 5 | 0.21 ± 0.03 | ||
| 4 | 5 ± 2 | 0.03 ± 0.01 | ||
| 6 | 0 ± 0 | 0.00 | ||
| 8 | 0 ± 0 | 0.00 | ||
| This compound (0.25 µM) | 0 | 68.1 ± 5.5 | 136 ± 11 | 0.91 ± 0.07 |
| 2 | 15 ± 3 | 0.10 ± 0.02 | ||
| 4 | 1 ± 1 | 0.01 ± 0.01 | ||
| 6 | 0 ± 0 | 0.00 | ||
| 8 | 0 ± 0 | 0.00 |
Note: This table presents representative data based on published findings. Actual results may vary depending on the cell line and experimental conditions.
Conclusion
The combination of the CHK1 inhibitor this compound with ionizing radiation demonstrates a significant synergistic effect in reducing the clonogenic survival of p53-mutant glioblastoma cells.[1][2] The detailed protocol and workflow provided in these application notes offer a robust framework for researchers to investigate the radiosensitizing potential of this compound and other DNA damage response inhibitors. The provided diagrams illustrate the underlying signaling pathway and the experimental logic, aiding in the design and interpretation of studies in this area.
References
- 1. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of γH2AX following SAR-020106 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-020106 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1] By inhibiting Chk1, this compound disrupts cell cycle checkpoints and DNA repair, leading to the accumulation of DNA double-strand breaks (DSBs) and sensitizing cancer cells to DNA-damaging agents.[2][3] A key biomarker for DSBs is the phosphorylation of the histone variant H2AX at serine 139, termed γH2AX.[4] This phosphorylation event creates foci at the sites of DNA damage that can be visualized and quantified using immunofluorescence microscopy.[4] These application notes provide detailed protocols for the use of this compound to induce γH2AX foci and their subsequent detection by immunofluorescence staining.
Mechanism of Action: this compound and γH2AX Signaling
In response to DNA damage, ataxia telangiectasia and Rad3-related (ATR) protein kinase is activated, which in turn phosphorylates and activates Chk1.[1] Activated Chk1 orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[3] this compound, by inhibiting Chk1, abrogates this checkpoint. Consequently, cells with damaged DNA proceed through the cell cycle, leading to the conversion of single-strand breaks and stalled replication forks into more lethal DSBs. This accumulation of DSBs triggers a strong DNA damage signal, resulting in a significant increase in γH2AX formation.[5] In some cases, particularly in p53-deficient cells or in combination with other DNA damaging agents, this can lead to a pan-nuclear γH2AX staining pattern, indicative of widespread and irreparable DNA damage, often preceding apoptosis.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted radiosensitization by the Chk1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing SAR-020106 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical animal studies to evaluate the efficacy of SAR-020106, a potent and selective CHK1 inhibitor. The protocols outlined below are based on established methodologies and published preclinical data, offering a framework for assessing the antitumor activity of this compound, both as a single agent and in combination with DNA-damaging chemotherapeutics.
Introduction
This compound is an ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase involved in the DNA damage response pathway.[1][2][3][4][5][6][7] By inhibiting CHK1, this compound abrogates the S and G2-M cell cycle checkpoints, which are critical for allowing cancer cells to repair DNA damage.[1][3][8] This mechanism is particularly effective in p53-deficient tumors, which rely heavily on the S and G2-M checkpoints for survival after genotoxic stress.[1][3][8] Preclinical studies have demonstrated that this compound can significantly enhance the antitumor activity of various DNA-damaging agents, such as irinotecan, gemcitabine, and temozolomide.[1][8][9]
Signaling Pathway of this compound Action
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. glpbio.com [glpbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAR-020106 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for designing and executing in vivo experiments using the selective CHK1 inhibitor, SAR-020106. The following sections summarize key treatment schedules, experimental methodologies, and the underlying signaling pathways, based on preclinical research.
Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2] In many cancer cells, particularly those with a deficient p53 pathway, the G1-S checkpoint is compromised, leading to a greater reliance on the S and G2-M checkpoints, which are regulated by CHK1, for DNA repair and cell survival following genotoxic stress.[1][3]
By inhibiting CHK1, this compound abrogates the S and G2-M checkpoints, preventing cancer cells from repairing DNA damage induced by chemotherapy or radiation. This leads to mitotic catastrophe and apoptosis. A key biomarker of this compound activity is the inhibition of CHK1 autophosphorylation at serine 296 (pS296) and the subsequent prevention of CDK1 phosphorylation at tyrosine 15 (pY15).[1][4] This disruption of the signaling cascade ultimately enhances the cytotoxic effects of DNA-damaging agents.
In Vivo Treatment Schedules and Protocols
This compound has demonstrated significant efficacy in vivo when used in combination with various cytotoxic agents across different cancer models. It is important to note that as a single agent, this compound has shown minimal antitumor activity in xenograft models.[2]
Combination Therapy with Irinotecan or Gemcitabine in Colon Cancer Xenografts
Preclinical studies in SW620 colon cancer xenograft models have established effective combination regimens for this compound with irinotecan and gemcitabine.[5]
Quantitative Data Summary
| Parameter | Combination with Irinotecan | Combination with Gemcitabine |
| Animal Model | Nude mice with SW620 xenografts | Nude mice with SW620 xenografts |
| This compound Dose | 40 mg/kg | 40 mg/kg |
| This compound Admin. | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Chemo Agent Dose | 12.5 mg/kg Irinotecan | 60 mg/kg Gemcitabine |
| Chemo Agent Admin. | Intraperitoneal (i.p.) | Intravenous (i.v.) |
| Treatment Schedule | This compound on Days 0, 1, 7, 8, 14, 15. Irinotecan 1 hour after this compound on the same days. | This compound administered 1 hour before or 24 hours after Gemcitabine. |
Experimental Protocol: SW620 Xenograft Model with Irinotecan/Gemcitabine
-
Cell Culture:
-
Culture SW620 human colorectal adenocarcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.[6]
-
-
Animal Model:
-
Use female athymic nude mice, approximately 7 weeks old.[6]
-
-
Tumor Implantation:
-
Treatment Initiation:
-
Monitor tumor growth using calipers.
-
Initiate treatment when tumors reach a volume of approximately 100-150 mm³.[8]
-
-
Drug Formulation and Administration:
-
This compound: While the specific vehicle is not consistently detailed across public sources, a common approach for similar compounds is to formulate in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to perform small-scale solubility and stability tests prior to large-scale formulation. Administer intraperitoneally at 40 mg/kg.
-
Irinotecan: Formulate in a clinically relevant vehicle. Administer intraperitoneally at 12.5 mg/kg, 1 hour after this compound administration.[5]
-
Gemcitabine: Formulate in a clinically relevant vehicle. Administer intravenously at 60 mg/kg, with this compound given either 1 hour before or 24 hours after.[5]
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and general health daily during treatment cycles.[9]
-
Measure tumor volume with calipers at least twice weekly.[10]
-
The primary endpoint is typically tumor growth delay. Euthanize animals when tumors reach a predetermined size (e.g., >2000 mm³) or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration).[11]
-
Combination Therapy with Radiation and Temozolomide in Glioblastoma
In vitro studies have shown that this compound can sensitize human glioblastoma cells to radiation and temozolomide.[12][13] While detailed in vivo protocols for these specific combinations with this compound are not extensively published, the following provides a general framework based on standard practices for such studies.
Quantitative Data Summary (Proposed Framework)
| Parameter | Combination with Radiation/Temozolomide |
| Animal Model | Nude mice with orthotopic or subcutaneous glioblastoma xenografts (e.g., T98G, U87) |
| This compound Dose | 40 mg/kg (starting dose, may require optimization) |
| This compound Admin. | Intraperitoneal (i.p.) |
| Temozolomide Dose | e.g., 25-50 mg/kg (requires optimization for the specific model) |
| Temozolomide Admin. | Oral gavage |
| Radiation Schedule | e.g., Fractionated doses (e.g., 2 Gy/day for 5 days) |
| Treatment Schedule | This compound administered 1 hour prior to radiation and/or temozolomide. |
Experimental Protocol: Glioblastoma Xenograft Model
-
Cell Culture and Implantation:
-
Culture glioblastoma cell lines (e.g., T98G, U87) in appropriate media.
-
For orthotopic models, stereotactically implant cells into the brains of nude mice. For subcutaneous models, follow the protocol outlined for SW620 cells.
-
-
Treatment Initiation:
-
For orthotopic models, initiate treatment a set number of days post-implantation. For subcutaneous models, begin when tumors are of a palpable size.
-
-
Drug Administration and Radiation:
-
Administer this compound i.p. approximately 1 hour before temozolomide (oral gavage) and/or focal radiation to the tumor site.
-
-
Monitoring and Endpoints:
-
For orthotopic models, monitor for neurological signs and changes in body weight; survival is a common primary endpoint.
-
For subcutaneous models, monitor tumor volume and body weight as previously described.
-
Conclusion
This compound is a promising CHK1 inhibitor that has demonstrated significant potential to enhance the efficacy of standard-of-care genotoxic therapies in preclinical cancer models. The provided protocols offer a foundation for designing in vivo studies to further investigate the therapeutic utility of this compound. Researchers should optimize these protocols for their specific cancer models and experimental questions.
References
- 1. Accounting for dropout in xenografted tumour efficacy studies: integrated endpoint analysis, reduced bias and better use of animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accounting for dropout in xenografted tumour efficacy studies: integrated endpoint analysis, reduced bias and better use of animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 6. BiTE® Xenograft Protocol [protocols.io]
- 7. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 8. altogenlabs.com [altogenlabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 12. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating SAR-020106 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the CHK1 inhibitor, SAR-020106. The following information is designed to facilitate seamless experimental workflows and ensure accurate and reproducible results.
Quick Reference: this compound Solubility Profile
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | Up to 20 mg/mL (52.23 mM) | The recommended solvent for stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Water | Insoluble | - | Not suitable for creating aqueous stock solutions. |
| Ethanol | Insoluble | - | Not recommended as a primary solvent. |
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems users may face during the preparation and use of this compound solutions.
Issue 1: Difficulty Dissolving this compound Powder in DMSO
Question: I am having trouble getting the powdered this compound to fully dissolve in DMSO, even at concentrations cited in the literature. What can I do?
Answer:
Complete dissolution in DMSO is crucial for accurate downstream applications. If you are experiencing difficulties, consider the following steps:
Recommended Protocol for Dissolving this compound in DMSO:
-
Use Fresh, High-Quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of this compound.[1] Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
-
Gentle Warming: Warm the vial containing the this compound and DMSO mixture to 37°C. This can be done in a water bath or a calibrated incubator. Gentle heating can significantly aid in the dissolution of the compound.
-
Sonication: After warming, place the vial in an ultrasonic bath for a short period (e.g., 5-10 minutes). The mechanical agitation from sonication can help to break up any remaining powder aggregates and facilitate complete dissolution.
-
Vortexing: Intermittent vortexing during the warming and sonication steps can also be beneficial.
Issue 2: Precipitation of this compound in Cell Culture Media
Question: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
Answer:
Precipitation upon dilution into aqueous solutions is a common challenge with hydrophobic compounds like this compound. This can lead to inaccurate dosing and inconsistent experimental results.
Strategies to Prevent Precipitation in Cell Culture Media:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.5%, to minimize solvent-induced toxicity and reduce the likelihood of precipitation.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to your final volume of media. Instead, perform a stepwise or serial dilution. For example, first, dilute the DMSO stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warming the Media: Having your cell culture media at 37°C before adding the this compound solution can sometimes help to keep the compound in solution.
-
Rapid Mixing: Immediately after adding the this compound solution to the media, mix the solution gently but thoroughly by inverting the tube or pipetting up and down.
Frequently Asked Questions (FAQs)
In Vitro Studies
Q: What is the recommended starting concentration for in vitro experiments?
A: The effective concentration of this compound in vitro is cell-line dependent. However, published studies have shown that this compound can abrogate etoposide-induced G2 arrest with an IC50 of 55 nmol/L in HT29 cells.[1] For experiments looking to enhance the cytotoxic effects of agents like gemcitabine and SN38, concentrations in the range of 0.1 to 1 µM have been used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q: How should I prepare my stock solution and how should it be stored?
A: Prepare a concentrated stock solution of this compound in fresh, anhydrous DMSO (e.g., 10 mM or 20 mg/mL). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the DMSO stock solutions at -80°C for long-term storage.
In Vivo Studies
Q: How should I formulate this compound for oral administration in mice?
A: For oral gavage, this compound can be prepared as a homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na). A suggested formulation is to prepare a suspension at a concentration of ≥5 mg/mL in CMC-Na.
Q: What is the recommended vehicle for intraperitoneal (IP) injection of this compound in mice?
A: While several preclinical studies have successfully used this compound at a dose of 40 mg/kg via IP injection, the specific vehicle is not consistently detailed in the available literature.[1] For poorly water-soluble compounds like this compound, a common approach for IP injection is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then suspend this solution in a vehicle suitable for injection, such as saline, PBS, or a solution containing a suspending agent like Tween 80 or PEG. It is crucial to keep the final concentration of the organic solvent low to minimize toxicity. Given the lack of a universally cited vehicle for this compound IP injection, it is recommended to perform small-scale pilot studies to determine the optimal and well-tolerated formulation for your specific animal model.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate key workflows.
References
potential off-target effects of SAR-020106
Welcome to the technical support center for SAR-020106, a potent and selective CHK1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to address potential issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1) with a high degree of potency and selectivity.[1][2][3] Its primary on-target effect is the inhibition of CHK1's kinase activity, which is a crucial component of the DNA damage response (DDR). By inhibiting CHK1, this compound abrogates the S and G2/M cell cycle checkpoints, preventing cells from arresting to repair DNA damage.[1][2][3] This forced entry into mitosis with damaged DNA leads to mitotic catastrophe and subsequent cell death, particularly in cancer cells with deficient p53 function.[1][2]
Q2: How selective is this compound for CHK1?
A2: this compound demonstrates excellent selectivity for CHK1 over the closely related kinase CHK2.[1] Kinase profiling studies at a high concentration (10 µM) have shown that while this compound potently inhibits CHK1, its activity against a broad panel of other kinases is significantly lower, indicating a high degree of selectivity. However, at concentrations well above the IC50 for CHK1, some off-target kinase inhibition can be observed.
Q3: What are the expected downstream cellular effects of this compound treatment?
A3: The primary downstream effect of CHK1 inhibition by this compound is the prevention of inhibitory phosphorylation of CDC25 phosphatases. This leads to the activation of cyclin-dependent kinases (CDKs), particularly CDK1. A key biomarker for this is the decreased phosphorylation of CDK1 at tyrosine 15 (Y15).[1][2] This activation of CDK1 drives cells to bypass the G2/M checkpoint and enter mitosis. Consequently, in cells with DNA damage, treatment with this compound is expected to increase markers of mitotic catastrophe and apoptosis. Another observable effect is the inhibition of CHK1 autophosphorylation at serine 296 (S296), which can be used as a pharmacodynamic biomarker of target engagement.[1][2]
Q4: In which experimental systems is this compound most effective?
A4: this compound is particularly effective in sensitizing p53-deficient cancer cells to genotoxic agents such as gemcitabine, SN38 (the active metabolite of irinotecan), and ionizing radiation.[1][4][5] Cells lacking a functional G1 checkpoint due to p53 mutations are more reliant on the S and G2/M checkpoints for DNA repair, making them more susceptible to the effects of CHK1 inhibition.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Unexpected Cell Phenotype or Toxicity at High Concentrations | At concentrations significantly higher than the IC50 for CHK1 (e.g., >1 µM), off-target effects on other kinases may become apparent. The kinase profiling data indicates potential weak inhibition of kinases such as Flt3, IRAK4, Met, and p70S6K at 10 µM. | Refer to the Kinase Selectivity Profile table below to identify potential off-target kinases. Cross-reference these kinases with the observed phenotype to form a hypothesis. Consider reducing the concentration of this compound to a range where it is more selective for CHK1. If the phenotype persists at lower, more selective concentrations, it is more likely to be an on-target effect. |
| Inconsistent Abrogation of G2/M Checkpoint | The cell line being used may have a functional p53 pathway, allowing for G1 arrest and DNA repair, thus reducing the reliance on the G2/M checkpoint. Alternatively, the dose or timing of this compound administration relative to the DNA damaging agent may be suboptimal. | Confirm the p53 status of your cell line. The effects of this compound are most pronounced in p53-deficient cells. Optimize the experimental timeline, ensuring that this compound is present to inhibit CHK1 when the G2/M checkpoint would be activated by the genotoxic agent. |
| No Decrease in pCDK1 (Y15) Levels After Treatment | This could indicate a lack of CHK1 inhibition or a dominant alternative pathway regulating CDK1 activity in your specific cell model. | Confirm target engagement by assessing the phosphorylation status of CHK1 at S296. A decrease in pCHK1 (S296) indicates that this compound is inhibiting its target. If pCHK1 (S296) is inhibited but pCDK1 (Y15) is not, investigate other regulators of CDK1 in your system. Also, ensure your Western blot protocol is optimized for detecting this specific phosphorylation event. |
| Variability in Sensitization to Genotoxic Agents | The degree of sensitization can depend on the specific genotoxic agent used, its mechanism of action, and the intrinsic DNA repair capacity of the cell line. | Test a panel of genotoxic agents with different mechanisms of action (e.g., topoisomerase inhibitors, DNA intercalators, radiation) to find the most synergistic combination for your model. Titrate both this compound and the genotoxic agent to determine the optimal concentrations for synergy. |
Data Presentation
This compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against a panel of kinases at a concentration of 10 µM. The data is presented as the percentage of remaining kinase activity relative to a control without the inhibitor.
| Kinase | Activity Remaining (%) | Kinase | Activity Remaining (%) |
| CHK1 (h) | 2 | Met (h) | 16 |
| Flt3 (h) | 6 | p70S6K (h) | 19 |
| MST2 (h) | 6 | Flt4 (h) | 31 |
| IRAK4 (h) | 13 | CHK2 (h) | 33 |
| Ret (h) | 2 | SGK (h) | 34 |
| CamKIIβ (h) | 40 | Pim-1 (h) | 37 |
| Lyn (h) | 47 | Lck (h) | 57 |
| PDK1 (h) | 57 | EphA3 (h) | 60 |
| Flt1 (h) | 64 | Tie2 (h) | 67 |
| CDK1/cyclinB (h) | 77 | MAPK1 (h) | 77 |
| GSK3β (h) | 78 | PKBβ (h) | 78 |
| Aurora-A (h) | 82 | FGFR1 (h) | 83 |
| FGFR2 (h) | 84 | JAK2 (h) | 85 |
| PKBγ (h) | 85 | ROCK-I (h) | 86 |
| ROCK-II (h) | 86 | CDK2/cyclinA (h) | 87 |
| FGFR3 (h) | 88 | cSRC (h) | 89 |
| KDR (h) | 89 | PKCα (h) | 89 |
| BTK (h) | 95 | PKBα (h) | 95 |
| MAPK2 (h) | 97 | PKA (h) | 100 |
| Abl (h) | 101 | IR (h) | 102 |
| EphB4 (h) | 103 | cKit (h) | 103 |
| mTOR (h) | 104 | ErbB4 (h) | 106 |
| MINK (h) | 112 | PDGFRα (h) | 118 |
| EGFR (h) | 133 | JAK3 (h) | 137 |
| Rsk1 (h) | -1 |
Data adapted from the supplementary information of Walton MI, et al. Mol Cancer Ther. 2010;9(1):89-100.
Experimental Protocols
Radiometric Kinase Assay for CHK1 Activity
This protocol is for determining the in vitro potency of this compound against purified CHK1 enzyme.
Materials:
-
Recombinant human CHK1 enzyme
-
Kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
-
CHK1 peptide substrate (e.g., KKKVSRSGLYRSPSMPENLNRPR)
-
[γ-³³P]-ATP
-
This compound at various concentrations
-
Phosphoric acid (0.5% and 0.425%)
-
Methanol
-
P81 phosphocellulose paper
-
Scintillation counter and cocktail
Procedure:
-
Prepare a reaction mixture containing CHK1 enzyme, kinase assay buffer, and the CHK1 peptide substrate.
-
Add this compound at a range of desired concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding the Mg/[γ-³³P]-ATP mix.
-
Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Spot an aliquot of each reaction onto P81 phosphocellulose paper.
-
Wash the P81 paper four times for 4 minutes each in 0.425% phosphoric acid and once in methanol.
-
Air dry the paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of CHK1 inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based G2/M Checkpoint Abrogation Assay
This assay measures the ability of this compound to override a DNA damage-induced G2/M checkpoint.
Materials:
-
Cancer cell line of interest (e.g., p53-deficient)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., etoposide, gemcitabine, or ionizing radiation)
-
This compound
-
Propidium iodide (PI)
-
RNase A
-
Flow cytometer
Procedure:
-
Seed cells and allow them to adhere and grow for 24 hours.
-
Treat the cells with a DNA damaging agent to induce G2/M arrest. The concentration and duration of treatment should be optimized for the specific cell line.
-
Following the DNA damage treatment, add this compound at various concentrations. Include a control group with the DNA damaging agent alone.
-
Incubate the cells for a further period (e.g., 24 hours) to allow for checkpoint abrogation.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Before analysis, wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Analyze the cell cycle distribution by flow cytometry.
-
Quantify the percentage of cells in the G2/M phase. A decrease in the G2/M population in the this compound treated group compared to the DNA damage only group indicates checkpoint abrogation.
Western Blot for Phospho-CHK1 (S296) and Phospho-CDK1 (Y15)
This protocol is for detecting changes in the phosphorylation status of CHK1 and CDK1 as biomarkers of this compound activity.
Materials:
-
Cell line of interest
-
DNA damaging agent
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pCHK1 (S296), anti-CHK1, anti-pCDK1 (Y15), anti-CDK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the DNA damaging agent and/or this compound as per your experimental design.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Visualizations
Caption: On-Target Effects of this compound on the CHK1 Signaling Pathway.
Caption: General experimental workflow for evaluating this compound in vitro.
References
troubleshooting inconsistent results with SAR-020106
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SAR-020106, a potent and selective CHK1 inhibitor.
Troubleshooting Guide
Inconsistent Potentiation of Cytotoxic Agents
Question: We are observing variable enhancement of cytotoxicity when combining this compound with other chemotherapeutic agents like gemcitabine or SN38. What could be the cause?
Answer: Inconsistent potentiation of cytotoxic agents by this compound can arise from several factors related to the experimental setup and the biological system being studied.
-
Cell Line-Specific Effects: The potentiation of DNA-damaging agents by this compound is significantly more pronounced in cancer cells with deficient p53 function.[1][2][3][4][5][6] Most human tumors have compromised G1/S checkpoint control due to a lack of functional p53.[5][6] This deficiency makes them more reliant on the S and G2/M checkpoints, which are regulated by CHK1. Therefore, inhibiting CHK1 with this compound in p53-deficient cells leads to a greater enhancement of cell killing by genotoxic drugs.[5][6] We recommend verifying the p53 status of your cell lines.
-
Dosing and Scheduling: The timing and sequence of drug administration are critical. This compound is most effective when it is present to abrogate the cell cycle arrest induced by the DNA-damaging agent. Consider the following:
-
Pre-treatment vs. Co-treatment: The optimal timing may vary between cell lines and cytotoxic agents. We recommend performing a time-course experiment to determine the ideal window for this compound administration in your model.
-
Duration of Exposure: Continuous exposure to this compound during and after treatment with the cytotoxic agent is often necessary to prevent cells from re-entering the cell cycle and repairing DNA damage.
-
-
Concentration of Cytotoxic Agent: The concentration of the primary cytotoxic agent can influence the degree of potentiation observed with this compound. If the concentration of the genotoxic agent is too high and causes overwhelming cell death on its own, the potentiating effect of this compound may be masked. It is advisable to use a concentration of the cytotoxic agent that induces a moderate level of cell cycle arrest and cytotoxicity (e.g., GI20-GI50) to create a window for observing the enhancement by this compound.
Variability in Cell Cycle Arrest Abrogation
Question: The abrogation of the G2/M checkpoint arrest induced by DNA-damaging agents is not consistent across our experiments with this compound. Why might this be?
Answer: Consistency in observing the abrogation of cell cycle arrest by this compound depends on precise experimental timing and the specific cell line's response to DNA damage.
-
Timing of Cell Cycle Analysis: The abrogation of the G2/M checkpoint is a dynamic process. If the analysis is performed too early, the checkpoint may not have been fully established. If performed too late, cells may have already undergone apoptosis or mitotic catastrophe. A detailed time-course experiment is crucial to identify the optimal time point to observe maximal G2/M arrest by the DNA-damaging agent and its subsequent abrogation by this compound.
-
Method of Cell Cycle Analysis: Ensure that your cell cycle analysis method is robust and reproducible. Staining with propidium iodide (PI) and analysis by flow cytometry is a standard method. However, for a more detailed analysis, consider incorporating markers like BrdU to differentiate between S-phase and G2/M-phase populations.[5]
-
Drug Concentration: The concentration of this compound should be sufficient to inhibit CHK1 activity effectively. The IC50 for abrogating etoposide-induced G2 arrest in HT29 cells is 55 nM.[2][5][6] However, the optimal concentration can vary between cell lines. We recommend performing a dose-response experiment to determine the effective concentration range for your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive, potent, and selective inhibitor of the serine/threonine kinase CHK1.[1][2][3][4][5][6] CHK1 is a key regulator of the DNA damage response, primarily involved in the S and G2/M cell cycle checkpoints.[5][6] By inhibiting CHK1, this compound prevents the cell from arresting in the S and G2/M phases in response to DNA damage, leading to premature entry into mitosis with damaged DNA, a process known as mitotic catastrophe, and subsequent cell death.[5]
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is expected to be most effective in tumors with a deficient p53 pathway.[1][2][3][4][5][6] These tumors are highly dependent on the CHK1-mediated S and G2/M checkpoints for DNA repair and survival after treatment with DNA-damaging agents.[5][6] It has shown significant activity in enhancing the effects of gemcitabine and SN38 in several colon tumor cell lines.[1][2][3][4][5][6] It has also been shown to sensitize glioblastoma cells to radiation and temozolomide.[7][8]
Q3: What are the key biomarkers to monitor the activity of this compound?
A3: The following biomarkers can be used to monitor the in vitro and in vivo activity of this compound:
-
pCHK1 (S296): this compound inhibits the autophosphorylation of CHK1 at serine 296, which is a marker of CHK1 activation.[1][2][5][6] A decrease in pCHK1 (S296) levels indicates target engagement.
-
pCDK1 (Y15): Inhibition of CHK1 by this compound leads to a decrease in the inhibitory phosphorylation of CDK1 at tyrosine 15.[1][2][5][6] This dephosphorylation is a key step for mitotic entry.
-
γH2AX: An increase in the levels of phosphorylated H2AX (γH2AX) is a marker of DNA double-strand breaks.[5][6] Combination treatment with this compound and a DNA-damaging agent is expected to increase γH2AX levels, indicating enhanced DNA damage.[5][6]
-
PARP Cleavage: Increased cleavage of PARP is an indicator of apoptosis.[6] This can be used to measure the induction of cell death following treatment.
Q4: What is the solubility and recommended storage for this compound?
A4: For specific solubility information, please refer to the manufacturer's data sheet. In general, stock solutions should be prepared in a suitable solvent like DMSO. For storage, it is recommended to keep the stock solution at -20°C for short-term storage and -80°C for long-term storage to maintain stability.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (CHK1 inhibition) | Human CHK1 enzyme | 13.3 nM | [1][2][3][4][5][6] |
| IC50 (G2 arrest abrogation) | HT29 | 55 nM | [1][2][3][5][6] |
| SW620 | 91 nM | [1][3] | |
| GI50 (single agent) | HT29 | 0.48 µM | [1][3] |
| SW620 | 2 µM | [1][3] |
Experimental Protocols
G2 Checkpoint Abrogation Assay
-
Cell Seeding: Plate cells (e.g., HT29) in 96-well plates at a density that will not lead to confluence within the assay duration.
-
Induction of G2 Arrest: Treat cells with a DNA-damaging agent (e.g., etoposide at 50 µM for 1 hour) to induce G2/M arrest.[5]
-
Treatment with this compound: After removing the DNA-damaging agent, add fresh media containing various concentrations of this compound. Include a positive control for mitotic arrest (e.g., nocodazole at 100 ng/mL).[5]
-
Incubation: Incubate the cells for a predetermined time (e.g., 21 hours) to allow for checkpoint abrogation and entry into mitosis.[5]
-
Cell Staining and Analysis: Fix the cells and stain with a fluorescent nuclear dye (e.g., propidium iodide). Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G2/M phase is quantified. A decrease in the G2/M population in this compound-treated cells compared to the etoposide-only treated cells indicates checkpoint abrogation.
Western Blotting for Biomarker Analysis
-
Cell Lysis: Treat cells with the appropriate combination of a DNA-damaging agent and this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the biomarkers of interest (e.g., anti-pCHK1 S296, anti-pCDK1 Y15, anti-γH2AX, anti-cleaved PARP).
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
SAR-020106 In Vivo Studies Technical Support Center
Welcome to the technical support center for SAR-020106 in vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo research with this potent and selective CHK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive, potent, and selective inhibitor of Checkpoint Kinase 1 (CHK1) with an IC50 of 13.3 nmol/L for the human enzyme.[1][2][3] CHK1 is a critical serine/threonine kinase involved in DNA damage-linked S and G2-M checkpoint control.[1] By inhibiting CHK1, this compound abrogates the G2 arrest induced by DNA damaging agents, leading to premature mitotic entry and subsequent cell death, particularly in p53-deficient tumor cells.[1][4] This selective enhancement of genotoxic cell killing forms the basis of its antitumor activity in combination therapies.[1][5]
Q2: What is the recommended solvent and storage for this compound?
A2: For in vitro studies, this compound can be dissolved in DMSO.[2] A stock solution of 10 mM in DMSO is commonly used.[3] For long-term storage, it is recommended to store the solid compound at -20°C for up to one month or -80°C for up to six months.[3] Stock solutions in DMSO can also be stored at -80°C for 6 months.[3] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be helpful.[6]
Q3: Does this compound show single-agent antitumor activity in vivo?
A3: At doses that effectively inhibit CHK1 in vivo, this compound has been observed to have minimal or no single-agent antitumor activity in xenograft models such as the SW620 colon cancer model.[2] Tumors in animals treated with this compound alone tend to grow at rates similar to vehicle-treated controls.[2] Its primary therapeutic potential lies in its ability to potentiate the efficacy of DNA-damaging chemotherapeutic agents.[1][2]
Q4: With which chemotherapeutic agents has this compound shown synergy in vivo?
A4: this compound has been shown to significantly enhance the antitumor activity of genotoxic agents such as irinotecan and gemcitabine in vivo with minimal associated toxicity.[1][2][7] It has also been investigated in combination with temozolomide, decitabine, and irradiation in glioblastoma models.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor solubility or precipitation of this compound in the final formulation for in vivo administration. | This compound has low aqueous solubility. Direct dilution of a DMSO stock into aqueous buffers can cause precipitation. | Prepare the final formulation using a vehicle designed for poorly soluble compounds. A common vehicle for intraperitoneal (i.p.) administration is a mixture of DMSO, PEG400, Tween 80, and water (DPTW).[9] For example, a formulation could consist of 10% DMSO, 20% PEG400, 5% Tween 80, and 65% water.[9] Always prepare the formulation fresh before each administration. |
| Lack of potentiation of the combination agent's antitumor effect. | Suboptimal dosing, timing, or route of administration. Inadequate target engagement. | Dosing: A commonly effective dose for this compound in mice is 40 mg/kg administered intraperitoneally (i.p.).[2][3] Timing: Administer this compound prior to the cytotoxic agent. For example, when combining with irinotecan, this compound has been administered 1 hour before the chemotherapeutic agent.[7] Target Engagement: Confirm CHK1 inhibition in tumor tissue by assessing downstream biomarkers. This can be done by measuring the inhibition of cytotoxic drug-induced autophosphorylation of CHK1 at Ser296 and the phosphorylation of CDK1 at Tyr15.[1][2] |
| Unexpected toxicity or adverse events in treated animals. | Although reported to have minimal toxicity in combination, high doses or specific animal model sensitivities could lead to adverse effects. Potential for neurotoxicity has been considered, though studies in certain models showed no neurotoxic effects.[8][10] | Reduce the dose of this compound or the combination agent. Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes). If neurotoxicity is a concern, consider including assessments of neural progenitor cells or other relevant neurological endpoints in your study design.[8][10] |
| High variability in tumor response within a treatment group. | Inconsistent drug administration. Heterogeneity of the tumor xenografts. | Ensure accurate and consistent dosing for all animals. Randomize animals into treatment groups to minimize the impact of tumor size variability at the start of the experiment. Increase the number of animals per group to improve statistical power. |
Experimental Protocols & Data
In Vivo Antitumor Efficacy Study: this compound in Combination with Irinotecan
Objective: To evaluate the ability of this compound to enhance the antitumor activity of irinotecan in a human colon cancer xenograft model.
Animal Model:
-
Female BALB/c nude mice.[2]
-
Tumors established by subcutaneous injection of SW620 human colon carcinoma cells.[2]
Treatment Groups:
-
Vehicle control
-
This compound (40 mg/kg, i.p.) + Irinotecan (e.g., 12.5 mg/kg or 25 mg/kg, i.p.)
Administration Schedule:
-
Irinotecan administered on days 0, 4, and 8.[9]
-
This compound administered on days 1, 2, 5, 6, 9, and 10, typically 1 hour before irinotecan on combination treatment days.[3][7]
Monitoring:
-
Tumor volume measured regularly.
-
Animal body weight and general health monitored.
Endpoint:
-
Tumor growth delay or regression.
Quantitative Data Summary
In Vitro Potency of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (CHK1 enzyme) | 13.3 nM | Human CHK1 | [1][2][3] |
| IC50 (G2 Arrest Abrogation) | 55 nM | HT29 | [1][2] |
| IC50 (G2 Arrest Abrogation) | 91 nM | SW620 | [5] |
| GI50 (Cytotoxicity) | 0.48 µM | HT29 | [5] |
| GI50 (Cytotoxicity) | 2 µM | SW620 | [5] |
In Vivo Efficacy of this compound in Combination with Irinotecan in SW620 Xenografts
| Treatment Group | Dosing | Outcome | Reference |
| This compound alone | 40 mg/kg i.p. | No significant antitumor activity | [2] |
| Irinotecan + this compound | 12.5 mg/kg i.p. (Irinotecan) + 40 mg/kg i.p. (this compound) | Significant potentiation of antitumor activity compared to either agent alone | [7] |
Visualizations
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted radiosensitization by the Chk1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid SAR-020106 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding precipitation of SAR-020106 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1) with an IC50 of 13.3 nM.[1][2] It is often used in cancer research to enhance the efficacy of DNA-damaging agents.[3] Like many small molecule inhibitors, this compound is hydrophobic and has low solubility in aqueous solutions, including cell culture media. This can lead to precipitation, which affects the actual concentration of the compound in your experiment and can lead to inaccurate and irreproducible results.
Q2: What are the known solubility properties of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol. Different sources report slightly varying maximum solubility in DMSO. It is crucial to prepare a high-concentration stock solution in anhydrous, high-quality DMSO.
Q3: What causes this compound to precipitate in cell culture media?
Precipitation of this compound in cell culture media, which is primarily aqueous, occurs when its concentration exceeds its solubility limit in that specific medium. This can be triggered by several factors, including:
-
High final concentration of this compound: The desired experimental concentration may be higher than the compound's solubility in the media.
-
High percentage of DMSO in the final working solution: While this compound is soluble in DMSO, a high final concentration of DMSO in the media can be toxic to cells. Therefore, the DMSO concentration is typically kept low (<0.5%), which can lead to the precipitation of the hydrophobic compound.
-
Media composition: The presence or absence of certain components in the media, such as serum proteins, can influence the solubility of this compound.
-
pH of the media: The pH of the cell culture media can affect the ionization state of the compound, which in turn can influence its solubility.
-
Temperature: Changes in temperature can affect the solubility of small molecules.
Q4: How can serum in the cell culture media help prevent precipitation?
Serum contains proteins, most notably albumin, which can bind to hydrophobic molecules like this compound.[4][5] This binding creates a more soluble complex, effectively increasing the concentration of this compound that can be maintained in the media without precipitation.[6] Utilizing serum-containing media or pre-incubating the compound in serum before final dilution can be an effective strategy to prevent precipitation.
Troubleshooting Guide
Issue: I observed a precipitate after adding my this compound stock solution to the cell culture media.
| Potential Cause | Troubleshooting Steps |
| Concentration of this compound is too high. | 1. Lower the final concentration: If your experimental design allows, try using a lower final concentration of this compound. 2. Perform a solubility test: Before your main experiment, test the solubility of this compound in your specific cell culture media at various concentrations to determine the maximum soluble concentration. |
| Improper dilution technique. | 1. Use a serial dilution approach: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform one or more intermediate dilution steps. 2. Ensure rapid mixing: When adding the this compound solution to the media, ensure the media is being gently agitated (e.g., by swirling or pipetting up and down) to promote rapid dispersal and prevent localized high concentrations that can lead to precipitation. |
| Low or no serum in the media. | 1. Increase serum concentration: If your cell line and experimental conditions permit, increase the percentage of fetal bovine serum (FBS) or other serum in your media. 2. Pre-incubate with serum: Try the protocol outlined below, which involves pre-incubating the this compound in warm serum before the final dilution into the media.[7] |
| pH of the media is not optimal. | 1. Check the media pH: Ensure your cell culture media is properly buffered and at the correct physiological pH (typically 7.2-7.4). |
| Quality of DMSO. | 1. Use anhydrous DMSO: Water in DMSO can reduce the solubility of hydrophobic compounds. Use fresh, high-quality, anhydrous DMSO to prepare your stock solution.[1] |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. Please note that these values can vary slightly between different suppliers and batches.
| Solvent | Reported Solubility | Reference |
| DMSO | 5 mg/mL (13.06 mM) | GlpBio |
| DMSO | 20 mg/mL (52.23 mM) | Selleck Chemicals[1] |
| DMSO | 10 mM | Probechem[4] |
| Water | Insoluble | Selleck Chemicals |
| Ethanol | Insoluble | Selleck Chemicals |
Experimental Protocols
Protocol for Preparing this compound Working Solution in Cell Culture Media
This protocol is designed to minimize the risk of this compound precipitation in cell culture media containing fetal bovine serum (FBS).
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Fetal Bovine Serum (FBS)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Water bath or heat block set to 37°C or 50°C[7]
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous, sterile-filtered DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure the powder is completely dissolved by vortexing. This stock solution can be stored at -20°C or -80°C for long-term storage.
-
-
Intermediate Dilution in Pre-warmed Serum:
-
Pre-warm an aliquot of FBS to 37°C or 50°C.[7]
-
In a sterile microcentrifuge tube, perform an intermediate dilution of the DMSO stock solution into the pre-warmed FBS. For example, to make a 1 mM intermediate solution from a 10 mM stock, add 10 µL of the 10 mM stock to 90 µL of pre-warmed FBS.
-
Gently mix by pipetting up and down. This step allows the this compound to bind to serum proteins, which will aid in its solubility in the final media.
-
-
Final Dilution in Complete Cell Culture Media:
-
Pre-warm your complete cell culture medium (containing the desired final concentration of FBS) to 37°C.
-
Add the desired volume of the intermediate serum-SAR-020106 solution to the pre-warmed complete media to achieve your final experimental concentration.
-
Gently swirl the media during the addition to ensure rapid and uniform mixing.
-
Example Dilution Series:
To prepare 10 mL of media with a final concentration of 10 µM this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM intermediate solution by adding 5 µL of the 10 mM stock to 45 µL of pre-warmed FBS.
-
Add 100 µL of the 1 mM intermediate solution to 9.9 mL of pre-warmed complete cell culture medium.
This will result in a final DMSO concentration of 0.05%, which is well-tolerated by most cell lines.
Visualizations
Caption: Workflow for preparing this compound working solution.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blots with CHK1 Inhibitors
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Western blot analysis of CHK1, particularly when using CHK1 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue: Smeared Bands on a Western Blot After Treatment with a CHK1 Inhibitor
Q1: Why am I seeing a smear instead of a sharp band for CHK1 after treating my cells with a CHK1 inhibitor?
A1: Smearing of CHK1 bands on a Western blot, especially after treatment with inhibitors, can be attributed to several factors related to the protein's complex regulation and general Western blot variability. The most common causes include:
-
Increased Post-Translational Modifications (PTMs): CHK1 undergoes extensive post-translational modifications, including phosphorylation and ubiquitination, which are critical for its function and stability.[1][2][3] CHK1 inhibitors can paradoxically lead to an increase in CHK1 phosphorylation at specific sites (e.g., S317 and S345).[4][5] This hyper-phosphorylation, along with potential ubiquitination, creates a heterogeneous population of CHK1 molecules with varying molecular weights, which can appear as a smear rather than a distinct band.[1][6]
-
Protein Degradation: Cell lysis releases proteases that can degrade proteins.[7][8][9] CHK1 is known to be targeted for degradation by the ubiquitin-proteasome system.[2][6] Inadequate inhibition of proteases during sample preparation can lead to a smear of lower molecular weight degradation products.[7][10]
-
Protein Aggregation: High concentrations of protein or improper sample preparation can lead to the formation of high molecular weight aggregates that may not enter the resolving gel properly, causing smearing at the top of the lane.[11]
-
Sample Overloading: Loading too much protein can cause bands to smear and lose resolution.[7]
-
Technical Issues with Gel Electrophoresis: Problems such as running the gel at too high a voltage can generate excess heat and cause smiling or smeared bands.[8] Improperly polymerized gels can also lead to poor separation.[12]
Q2: How can I troubleshoot and prevent the smearing of my CHK1 bands?
A2: To obtain clearer, sharper bands for CHK1, especially when using inhibitors, a systematic troubleshooting approach is recommended. The following table summarizes potential causes and solutions:
| Potential Cause | Troubleshooting Strategy | Key Considerations |
| Protein Degradation | Add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use.[7][8][13][14][15][16] | Always keep samples on ice or at 4°C during preparation to minimize enzymatic activity.[8][17][18] Use fresh lysates for your experiments.[7] |
| Hyper-phosphorylation & Ubiquitination | Optimize the concentration and incubation time of the CHK1 inhibitor to minimize off-target effects and excessive post-translational modifications. Consider treating lysates with a phosphatase (e.g., lambda phosphatase) to see if this resolves the smear into a sharper band, confirming hyper-phosphorylation.[17] | Be aware that CHK1 inhibitors can induce CHK1 phosphorylation as part of a feedback loop.[4][5] |
| Sample Overloading | Determine the optimal protein concentration by performing a protein quantitation assay (e.g., BCA assay) and loading a range of protein amounts (e.g., 10-50 µg) to find the ideal load for a clear signal without smearing.[7][18] | |
| Protein Aggregation | Ensure complete denaturation of your samples by boiling them in Laemmli buffer with a fresh reducing agent (e.g., DTT or β-mercaptoethanol) for 5-10 minutes at 95-100°C.[19] If aggregation persists, consider alternative denaturation methods, such as heating at 70°C for a longer duration.[8] | Some proteins are prone to aggregation when heated; optimizing the denaturation step is crucial.[11] |
| Gel Electrophoresis Issues | Ensure your SDS-PAGE gel is properly prepared with fresh reagents (APS and TEMED) to ensure complete polymerization.[12] Run the gel at a lower, constant voltage in a cold room or on ice to prevent overheating.[8] | Pre-cast gels can offer better consistency and reproducibility.[19] |
| Lysis Buffer Composition | Use a lysis buffer appropriate for your target protein's subcellular localization. RIPA buffer is often a good starting point for whole-cell lysates. Ensure the buffer contains sufficient detergents to solubilize proteins effectively. | |
| Antibody Issues | Use a highly specific and validated primary antibody for CHK1. Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.[10][20] | High antibody concentrations can sometimes contribute to background and non-specific binding.[21] |
Experimental Protocols
Protocol 1: Optimized Sample Preparation for Western Blot Analysis of CHK1
This protocol is designed to minimize protein degradation and preserve the phosphorylation status of CHK1.
Materials:
-
Cell culture plates with treated and untreated cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (100X)
-
Phosphatase Inhibitor Cocktail (100X)
-
Cell scraper
-
Microcentrifuge tubes (pre-chilled)
-
Microcentrifuge (refrigerated at 4°C)
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer with fresh β-mercaptoethanol or DTT
Procedure:
-
Place cell culture dishes on ice and wash the cells twice with ice-cold PBS.[18][22][23]
-
Aspirate the PBS completely.
-
Prepare fresh lysis buffer by adding protease and phosphatase inhibitor cocktails to the RIPA buffer at a 1:100 dilution immediately before use.[24]
-
Add an appropriate volume of ice-cold lysis buffer to each dish (e.g., 1 mL for a 10 cm dish).[22]
-
Scrape the adherent cells from the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[18][22]
-
Incubate the lysate on a rocker or rotator at 4°C for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[24]
-
Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[18]
-
Based on the protein concentration, calculate the volume needed for your desired protein load (e.g., 20-30 µg per lane).
-
Add the appropriate volume of 4X Laemmli sample buffer to your protein lysate.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Centrifuge the samples briefly before loading them onto the SDS-PAGE gel.
-
Store any remaining lysate at -80°C.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: ATR/ATM-CHK1 signaling pathway in response to DNA damage.
Caption: Troubleshooting workflow for smeared Western blot bands.
References
- 1. Ubiquitination of the DNA-damage checkpoint kinase CHK1 by TRAF4 is required for CHK1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxic stress targets human Chk1 for degradation by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. ibioace.com [ibioace.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. sinobiological.com [sinobiological.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 15. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 16. プロテアーゼおよびホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Western blot troubleshooting guide! [jacksonimmuno.com]
- 20. biocompare.com [biocompare.com]
- 21. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
Technical Support Center: Interpreting Unexpected Flow Cytometry Results with SAR-020106
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SAR-020106 in flow cytometry experiments. Our aim is to help you interpret unexpected results and ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects in flow cytometry?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3][4][5][6] Chk1 is a critical component of the DNA damage response, primarily mediating the S and G2/M cell cycle checkpoints.[4][7] In cancer cells, particularly those with a p53 deficiency, inhibition of Chk1 by this compound prevents cell cycle arrest in response to DNA damage, leading to mitotic catastrophe and apoptosis.[7][8]
When used in combination with DNA-damaging agents (e.g., gemcitabine, irinotecan, or radiation), the expected flow cytometry results are:
-
Increased Apoptosis: A significant increase in the percentage of apoptotic cells, detectable by Annexin V/Propidium Iodide (PI) or 7-AAD staining.[9][10]
-
Cell Cycle Abrogation: A decrease in the proportion of cells in the G2/M phase and an increase in the sub-G1 population, indicative of apoptotic DNA fragmentation.[1][2][4][8][9][11]
Q2: We treated p53-mutant cancer cells with a DNA-damaging agent and this compound, but we don't see an increase in apoptosis compared to the DNA-damaging agent alone. What could be the reason?
A2: This is a common issue that can arise from several factors:
-
Suboptimal Concentration of this compound: The concentration of this compound may be too low to effectively inhibit Chk1. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 for Chk1 inhibition is approximately 13.3 nM, but the effective concentration for abrogating cell cycle arrest in cells is typically higher (e.g., IC50 of 55 nM in HT29 cells).[1][2][4][7][11]
-
Incorrect Timing of Treatment: The timing of this compound administration relative to the DNA-damaging agent is critical. This compound is often added prior to or concurrently with the genotoxic agent to prevent the initiation of cell cycle arrest.
-
Cell Line Resistance: Although less common, the specific cell line may have intrinsic or acquired resistance mechanisms to Chk1 inhibition.
-
Reagent Issues: Ensure that the this compound stock solution is prepared correctly and has not degraded.
Q3: We are observing a high level of cell death in our vehicle-treated control group. What could be causing this?
A3: High background cell death can confound your results. Consider the following possibilities:
-
Cell Culture Conditions: Over-confluent or nutrient-deprived cells can undergo spontaneous apoptosis.[12] Ensure that cells are in the logarithmic growth phase and at an appropriate density.
-
Harsh Cell Handling: Excessive trypsinization or vigorous pipetting can cause mechanical damage to cells, leading to increased cell death.[12]
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to your cells (typically <0.1%). Run a solvent-only control to assess its effect.
Q4: Our flow cytometry plots show poor separation between live, apoptotic, and necrotic populations. How can we improve this?
A4: Clear separation of cell populations is essential for accurate quantification. Here are some troubleshooting steps:
-
Compensation Issues: Improper fluorescence compensation can lead to spectral overlap between fluorochromes (e.g., FITC and PI). Always prepare single-color controls to set up the correct compensation matrix.[12]
-
Staining Protocol: Ensure that the incubation times and concentrations for Annexin V and PI/7-AAD are optimized. Staining on ice can help to slow down the progression of apoptosis and provide a clearer snapshot.
-
Instrument Settings: Check that the laser alignment and detector voltages (PMT settings) on the flow cytometer are optimized for your specific assay.
Troubleshooting Guides
Guide 1: Unexpectedly Low Apoptosis
This guide will help you troubleshoot experiments where this compound, in combination with a DNA-damaging agent, does not produce the expected increase in apoptosis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | Perform a dose-response curve with a range of this compound concentrations (e.g., 10 nM to 1 µM). | Identify the optimal concentration that induces apoptosis in combination with the DNA-damaging agent. |
| Incorrect Treatment Timing | Vary the timing of this compound addition (e.g., 1 hour before, concurrently with, or after the DNA-damaging agent). | Determine the optimal timing for synergistic effects. |
| Inactive Compound | Verify the integrity of the this compound stock solution. If possible, test its activity in a cell-free Chk1 kinase assay. | Confirmation of compound activity. |
| Cell Line Resistance | Confirm the p53 status of your cell line. The effects of this compound are most pronounced in p53-deficient cells.[2][7] | Understanding of cell line-specific responses. |
Guide 2: Unexpected Cell Cycle Arrest
This guide addresses situations where treatment with this compound and a DNA-damaging agent results in an unexpected cell cycle profile.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Cycle Synchronization | If cells are not synchronized, the effects on cell cycle progression may be masked by the heterogeneous population. Consider synchronizing cells before treatment. | A clearer view of the abrogation of the G2/M checkpoint. |
| Incomplete Chk1 Inhibition | The concentration of this compound may be insufficient to completely abrogate the G2/M checkpoint. Refer to the dose-response troubleshooting in Guide 1. | A dose-dependent decrease in the G2/M population. |
| Off-Target Effects | At very high concentrations, this compound may have off-target effects. Ensure you are using the compound within its selective concentration range. | Minimized confounding effects from off-target activities. |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This protocol outlines the steps for staining cells to detect apoptosis by flow cytometry.
-
Cell Preparation:
-
Culture cells to the desired density and treat with the DNA-damaging agent and/or this compound for the appropriate duration.
-
Harvest cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI (50 µg/mL) to the cell suspension.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol describes how to prepare and stain cells for cell cycle analysis.
-
Cell Preparation:
-
Treat cells as described in the apoptosis protocol.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Incubate on ice for at least 30 minutes (or at -20°C overnight).
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ChemGood [chemgood.com]
- 6. SAR20106|SAR020106|CHK1 inhibitor [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. yeasenbio.com [yeasenbio.com]
Technical Support Center: SAR-020106 Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the CHK1 inhibitor, SAR-020106, in animal models. The information is compiled from preclinical studies to assist in minimizing toxicity and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3] CHK1 is a critical serine/threonine kinase involved in DNA damage response, primarily controlling the S and G2-M cell cycle checkpoints.[1] By inhibiting CHK1, this compound abrogates these checkpoints, leading to enhanced DNA damage and cell death, particularly in cancer cells with compromised p53 function that rely on these checkpoints for survival.[1][4]
Q2: What is the typical toxicity profile of this compound when used as a single agent in animal models?
A2: Preclinical studies have characterized this compound as being relatively nontoxic with a favorable activity index when used as a single agent.[2] In a SW620 xenograft model, this compound administered as a single agent showed no significant activity on its own, and tumors grew at a rate similar to the vehicle-treated control group, suggesting low single-agent cytotoxicity at effective doses for CHK1 inhibition.
Q3: What level of toxicity is expected when this compound is used in combination with other anti-cancer agents?
A3: When combined with genotoxic agents such as irinotecan and gemcitabine, this compound has been shown to enhance their antitumor activity with what is described as "minimal toxicity" in vivo.[1][5] Studies involving multimodal treatments in glioblastoma models also suggest a low risk of neurotoxicity.
Q4: How does the p53 status of tumor cells influence the efficacy and potential for toxicity of this compound?
A4: The efficacy of this compound is significantly influenced by the p53 status of the tumor cells.[1][4] Most human tumors have a defective p53 pathway, which compromises the G1-S checkpoint.[1] These p53-deficient cells become highly reliant on the S and G2-M checkpoints, which are regulated by CHK1, for DNA repair and survival.[4] Therefore, inhibiting CHK1 with this compound in p53-deficient tumors selectively enhances the cytotoxic effects of DNA-damaging agents, while normal cells with functional p53 can still arrest at the G1-S checkpoint, theoretically reducing systemic toxicity.[1]
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Higher than expected systemic toxicity (e.g., weight loss, lethargy) in combination therapy.
-
Possible Cause 1: Sub-optimal dosing schedule of the combination agent. The timing of this compound administration relative to the chemotherapeutic agent is crucial.
-
Troubleshooting Step: Review the experimental protocol. This compound is often administered prior to the genotoxic agent to first inhibit the DNA damage checkpoint. For instance, in some studies, this compound was administered 1 hour before irinotecan.[6]
-
-
Possible Cause 2: The animal model may have a heightened sensitivity to the specific combination of agents.
-
Troubleshooting Step: Implement a dose de-escalation study for the chemotherapeutic agent while keeping the this compound dose constant to identify a better-tolerated combination dose.
-
-
Possible Cause 3: Vehicle formulation issues.
-
Troubleshooting Step: Ensure the vehicle is well-tolerated on its own by including a vehicle-only control group that is monitored for signs of toxicity.
-
Issue 2: Lack of synergistic anti-tumor effect in combination studies.
-
Possible Cause 1: Insufficient inhibition of CHK1 in the tumor tissue. Although this compound has low oral bioavailability, intraperitoneal (i.p.) administration has been shown to be effective.
-
Troubleshooting Step: Confirm target engagement in the tumor. This can be done by analyzing tumor biopsies for biomarkers of CHK1 inhibition, such as the inhibition of cytotoxic drug-induced autophosphorylation of CHK1 at S296 and blocking the phosphorylation of CDK1 at Y15.[1]
-
-
Possible Cause 2: The tumor model is not dependent on the CHK1-mediated checkpoint for survival.
-
Troubleshooting Step: Verify the p53 status of your cancer cell line. This compound is most effective in p53-deficient models.[1]
-
-
Possible Cause 3: Inappropriate timing of drug administration.
-
Troubleshooting Step: Optimize the dosing schedule. The sequence and timing of administration of this compound and the partner chemotherapeutic can significantly impact efficacy.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Enzymatic) | Human CHK1 | 13.3 nM | [1][2] |
| IC50 (G2 Arrest Abrogation) | HT29 | 55 nM | [1] |
| SW620 | 91 nM | [2] | |
| GI50 (Growth Inhibition) | HT29 | 0.48 µM | [2] |
| SW620 | 2 µM | [2] | |
| In Vivo Effective Dose | SW620 Xenograft | 40 mg/kg (i.p.) | [7][8] |
Experimental Protocols
In Vivo Xenograft Study for Combination Therapy
-
Animal Model: Nude mice are commonly used for xenograft studies.[7]
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., SW620 colon cancer cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before initiating treatment.
-
Grouping: Randomize animals into control (vehicle), this compound alone, chemotherapy alone (e.g., irinotecan), and combination therapy groups.
-
Dosing and Administration:
-
This compound: Administer 40 mg/kg via intraperitoneal (i.p.) injection.[7] A typical schedule might be on days 0, 1, 7, 8, 14, and 15.[2]
-
Chemotherapeutic Agent (e.g., Irinotecan): Administer at its established effective dose (e.g., 12.5 mg/kg i.p.).[6]
-
Combination Schedule: Administer this compound approximately 1 hour prior to the chemotherapeutic agent.[6]
-
-
Monitoring:
-
Measure tumor volume two to three times per week.
-
Monitor animal body weight and general health status for signs of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Biomarker Analysis (Optional): At the end of the study, or at selected time points, tumor tissue can be collected to analyze biomarkers of CHK1 inhibition (e.g., pS296 CHK1, pY15 CDK1).[1]
Visualizations
Caption: CHK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy and toxicity studies.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
long-term storage and handling of SAR-020106
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of SAR-020106, a potent and selective CHK1 inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an ATP-competitive, potent, and selective inhibitor of Checkpoint Kinase 1 (CHK1) with an IC50 of 13.3 nM for the human enzyme.[1][2][3][4][5][6][7] It exhibits excellent selectivity over CHK2.[2][5][6][7] By inhibiting CHK1, this compound abrogates the G2/M cell cycle checkpoint, which is often activated in response to DNA damage.[1][4][5][8] This prevents cancer cells from repairing DNA damage induced by genotoxic agents, thereby enhancing their cytotoxic effects.[1][2][5][6][7]
2. What are the recommended long-term storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary for the solid compound and solutions.
3. How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the desired working concentration for experiments.
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][4][6]
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 5 mg/mL or 20 mg/mL).[1][2] Use of hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[1][2]
-
If necessary, gently vortex or sonicate the solution to ensure complete dissolution.[2][6] Heating the tube to 37°C may also aid in solubilization.[6]
-
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, tightly sealed vials to avoid repeated freeze-thaw cycles.[1][6][9] Store these aliquots at -20°C for up to one month or at -80°C for up to one year.[1][2]
4. In which experimental models has this compound been shown to be effective?
This compound has demonstrated efficacy in various preclinical models, both in vitro and in vivo.
-
In Vitro : It has been shown to enhance the cell-killing effects of gemcitabine and SN38 in several colon tumor cell lines, including HT29 and SW620.[1][2][5][6] It also abrogates etoposide-induced S and G2 arrest.[2][5] Additionally, it has been shown to sensitize human glioblastoma cells to irradiation and temozolomide.[8][10]
-
In Vivo : this compound has been shown to potentiate the antitumor activity of irinotecan and gemcitabine in mouse xenograft models of human colon cancer (SW620).[1][2][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | - Solvent has absorbed moisture.- Storage temperature is too high.- Exceeded solubility limit. | - Use fresh, anhydrous DMSO for preparing solutions.[1][2]- Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C).[1][2]- Gently warm the solution to 37°C and sonicate to redissolve. If precipitation persists, consider preparing a new stock solution at a lower concentration.[6] |
| Inconsistent Experimental Results | - Repeated freeze-thaw cycles of the stock solution.- Degradation of the compound due to improper storage.- Inconsistent timing of compound addition in combination studies. | - Aliquot stock solutions to minimize freeze-thaw cycles.[1][6][9]- Verify that the compound has been stored according to the recommended conditions.- For combination studies, ensure a consistent time interval between the administration of this compound and the cytotoxic agent.[11] |
| High Cellular Toxicity in Control Group (this compound alone) | - The concentration of this compound is too high for the specific cell line.- The cell line is particularly sensitive to CHK1 inhibition. | - Perform a dose-response curve to determine the GI50 (concentration that causes 50% growth inhibition) for your cell line. This compound is reported to have a GI50 of 0.48 µM in HT29 cells and 2 µM in SW620 cells.[2][6]- Reduce the concentration of this compound in your experiments. |
| No Enhancement of Cytotoxicity with Combination Treatment | - Suboptimal concentration of this compound or the cytotoxic agent.- The tumor cells may have a functional p53 pathway, which can influence the efficacy of CHK1 inhibitors.[1][2][5][6]- The timing of administration is not optimal. | - Optimize the concentrations of both this compound and the cytotoxic agent through dose-matrix experiments.- Verify the p53 status of your cell line. The sensitizing effect of this compound is reported to be more pronounced in p53-deficient cells.[1][2][5][6]- Experiment with different administration schedules (e.g., sequential vs. co-administration). For in vivo studies, administering this compound one hour before the cytotoxic agent has been shown to be effective.[11] |
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC50 (CHK1 inhibition) | 13.3 nM | Human enzyme | [1][2][3][4] |
| IC50 (Abrogation of G2 arrest) | 55 nM | HT29 | [1][4][5] |
| 91 nM | SW620 | [2][5][6] | |
| GI50 (Growth Inhibition) | 0.48 µM | HT29 | [2][6] |
| 2 µM | SW620 | [2][6] | |
| In Vivo Dosage (Mouse) | 40 mg/kg | SW620 xenograft | [1][2][5] |
| In Vivo Administration Route | Intraperitoneal (i.p.) | SW620 xenograft | [1][2][5] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Combination Study)
This protocol outlines a general procedure for assessing the ability of this compound to enhance the cytotoxicity of a DNA-damaging agent in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT29, SW620)
-
Complete cell culture medium
-
This compound
-
DNA-damaging agent (e.g., gemcitabine, SN38)
-
96-well plates
-
Cell viability reagent (e.g., MTS, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and the DNA-damaging agent in complete cell culture medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or the DNA-damaging agent alone.
-
Combination: Treat cells with a fixed concentration of the DNA-damaging agent in combination with increasing concentrations of this compound. In some experiments, cells were treated for 24 hours.[1]
-
-
Incubation: Incubate the plates for a period appropriate for the cell line and the cytotoxic agent (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Western Blot Analysis of CHK1 Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the CHK1 signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DNA-damaging agent (to induce CHK1 activation)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK1 (S296), anti-phospho-CDK1 (Y15), anti-total CHK1, anti-total CDK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with the DNA-damaging agent in the presence or absence of various concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: CHK1 Inhibition Pathway by this compound.
Caption: General In Vitro Experimental Workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAR20106|SAR020106|CHK1 inhibitor [dcchemicals.com]
- 4. ChemGood [chemgood.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: SAR-020106 Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for studies involving SAR-020106, a potent and selective CHK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1) with a high degree of selectivity over CHK2.[1][2][3] CHK1 is a critical serine/threonine kinase involved in DNA damage response, primarily controlling the S and G2-M cell cycle checkpoints.[4][5] By inhibiting CHK1, this compound prevents the cell from arresting in these checkpoints to repair DNA damage, leading to the accumulation of damaged DNA and subsequent cell death, particularly in cancer cells with compromised G1-S checkpoint control (often due to p53 deficiency).[4][5][6]
Q2: What is the rationale for using this compound in combination with genotoxic agents?
A2: Most human tumors have a defective p53-mediated G1-S checkpoint.[4][5] This makes them heavily reliant on the S and G2-M checkpoints, which are regulated by CHK1, for DNA repair and survival following treatment with DNA-damaging agents. By inhibiting CHK1 with this compound, the S and G2-M checkpoints are abrogated. This selective abrogation in p53-deficient cancer cells enhances the cytotoxic effects of genotoxic agents, leading to increased tumor cell death while potentially sparing normal cells that have a functional G1-S checkpoint.[4][5]
Q3: What are the key biomarkers to assess this compound activity?
A3: Key biomarkers for assessing the activity of this compound include the inhibition of CHK1 autophosphorylation at Ser296 and the downstream phosphorylation of CDK1 at Tyr15.[1][2][4] Additionally, an increase in markers of DNA damage and apoptosis, such as γH2AX and cleaved PARP, can be observed when this compound is used in combination with genotoxic agents.[4][5]
Q4: Is this compound effective as a standalone agent?
A4: While this compound is a potent inhibitor of CHK1, it generally shows minimal single-agent activity in most cancer models.[2] Its primary therapeutic potential lies in its ability to sensitize cancer cells to the effects of DNA-damaging agents like chemotherapy and radiation.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no potentiation of chemotherapy/radiation | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and genotoxic agent. IC50 values for G2 arrest abrogation are reported to be around 55 nM in HT29 cells and 91 nM in SW620 cells.[1][6] |
| Timing of this compound administration is not optimal. | The timing of this compound administration relative to the genotoxic agent is crucial. Typically, this compound is added shortly before or concurrently with the DNA-damaging agent to prevent the cell cycle arrest that would allow for DNA repair. A common protocol involves adding this compound one hour prior to treatment with the genotoxic agent.[7] | |
| Cell line is p53 wild-type. | The sensitizing effect of this compound is most pronounced in p53-deficient or mutant cell lines.[4][8] Confirm the p53 status of your cell line. The effect may be less significant in p53 wild-type cells due to a functional G1-S checkpoint. | |
| High cellular toxicity in control (this compound only) group | This compound concentration is too high. | While generally having low single-agent toxicity, very high concentrations can be toxic.[1][6] Determine the GI50 for your cell line. Reported GI50 values are 0.48 µM in HT29 and 2 µM in SW620 cells.[1][6] Use a concentration that effectively inhibits CHK1 without causing significant standalone toxicity. |
| Issues with compound stability or solvent. | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.[2] Store stock solutions at -20°C or -80°C as recommended.[1] Ensure the final solvent concentration in your culture medium is not toxic to the cells. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
| Inconsistent timing of drug administration. | Precisely control the timing and duration of drug exposures in all experiments. |
Quantitative Data Summary
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (CHK1 Inhibition) | Human CHK1 enzyme | 13.3 nM | [1][2][4] |
| IC50 (Etoposide-induced G2 arrest abrogation) | HT29 | 55 nM | [1][4][5] |
| SW620 | 91 nM | [1][6] | |
| GI50 (Growth Inhibition) | HT29 | 0.48 µM | [1][6] |
| SW620 | 2 µM | [1][6] | |
| Enhancement of Cytotoxicity (with Gemcitabine or SN38) | Various colon tumor lines | 3- to 29-fold | [1][4][5] |
In Vivo Experimental Parameters
| Parameter | Animal Model | Dosage & Administration | Combination Agent | Reference |
| Potentiation of Antitumor Activity | SW620 xenografts | 40 mg/kg; i.p. | Irinotecan | [1][2][6] |
| SW620 xenografts | 40 mg/kg; i.p. | Gemcitabine | [2][4] |
Experimental Protocols
Protocol 1: In Vitro Chemosensitization Assay
This protocol is designed to assess the ability of this compound to sensitize cancer cells to a chemotherapeutic agent.
-
Cell Seeding: Plate cells in 96-well plates at a density determined to allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO.[2] Prepare serial dilutions of the chemotherapeutic agent and this compound in cell culture medium.
-
Treatment:
-
Add this compound to the cells at various concentrations. A common starting point is a concentration range that brackets the IC50 for G2 arrest abrogation (e.g., 10 nM - 1 µM).
-
One hour after adding this compound, add the chemotherapeutic agent at various concentrations.
-
Include control wells with no treatment, this compound alone, and the chemotherapeutic agent alone.
-
-
Incubation: Incubate the plates for a period appropriate for the cell line and chemotherapeutic agent (typically 24-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of this compound to determine the degree of sensitization.
Protocol 2: Western Blot Analysis of Biomarkers
This protocol is for assessing the pharmacodynamic effects of this compound on key signaling proteins.
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound and/or a DNA-damaging agent for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pCHK1 (S296), pCDK1 (Y15), γH2AX, and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in sensitizing cancer cells to genotoxic agents.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SAR-020106 and Chemotherapy Combination Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with SAR-020106 in combination with chemotherapy.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Suboptimal or No Potentiation of Chemotherapy
Q: I am not observing the expected synergistic or potentiating effect when combining this compound with my chemotherapeutic agent. What are the possible reasons?
A: Several factors could contribute to a lack of potentiation. Consider the following troubleshooting steps:
-
Cell Line p53 Status: The potentiation of genotoxic agents by this compound is significantly more pronounced in p53-deficient tumor cells.[1][2] Most human tumors have compromised G1-S checkpoint control due to a lack of functional p53.[1][2] this compound's mechanism relies on abrogating the S and G2-M checkpoints, forcing cells with a defective G1 checkpoint into mitotic catastrophe. In p53 wild-type cells, the G1 checkpoint remains functional, allowing for DNA repair and cell cycle arrest, thus diminishing the effect of this compound.
-
Recommendation: Confirm the p53 status of your cell lines via sequencing or western blot for functional p53. Use isogenic cell lines with differing p53 status as controls where possible. For example, a 2.3- to 4.5-fold greater sensitization was observed in p53-nonfunctional A2780E6 cells compared to p53-wild-type A2780 cells.[2]
-
-
Type of Chemotherapeutic Agent: this compound is most effective when combined with DNA-damaging (genotoxic) agents that induce a G2 cell cycle arrest.[1] Examples of successfully potentiated agents include gemcitabine, SN38 (the active metabolite of irinotecan), and etoposide.[1][2][3]
-
Recommendation: Ensure your chemotherapeutic agent's primary mechanism of action involves DNA damage and activation of the G2 checkpoint. The combination may be less effective with agents that primarily target other cellular processes (e.g., microtubule inhibitors like paclitaxel) without causing significant DNA damage that activates the CHK1 pathway.[4]
-
-
Dosing and Scheduling: The timing and concentration of both this compound and the chemotherapeutic agent are critical.
-
Recommendation:
-
Determine the IC50 of each drug individually in your cell line.
-
For combination studies, a common starting point is to treat with the chemotherapeutic agent to induce DNA damage and G2 arrest, followed by or concurrently with this compound to abrogate the checkpoint. For example, cells can be treated with a fixed concentration of the chemotherapeutic (e.g., 100 nmol/L SN38) in combination with increasing concentrations of this compound for 24 hours.[5]
-
Perform a dose-response matrix to evaluate a range of concentrations for both drugs to identify synergistic interactions.
-
-
Issue 2: Unexpected Toxicity or Off-Target Effects
Q: I am observing significant toxicity with this compound alone, or in my control (p53 wild-type) cells.
A: While this compound is designed to be selective, off-target effects or unexpected sensitivity can occur.
-
Concentration of this compound: At high concentrations, this compound can exhibit single-agent activity.[6] The GI50 (concentration for 50% growth inhibition) for this compound as a single agent has been reported as 0.48 µM in HT29 cells and 2 µM in SW620 cells.[3][7]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not causing cytotoxicity.
-
Recommendation: Include a vehicle-only control in your experiments. Keep the final solvent concentration consistent across all conditions and ideally below 0.1%.
-
-
Cell Line Specific Sensitivity: Some cell lines may have inherent sensitivities to CHK1 inhibition, even with functional p53, due to other underlying genetic or epigenetic factors.
-
Recommendation: Review the literature for your specific cell line to see if there are known dependencies on the G2 checkpoint for normal proliferation.
-
Issue 3: Inconsistent or Variable Results
Q: My experimental results are not reproducible. What could be the cause?
A: Inconsistent results in cell-based assays are common and can often be traced back to experimental parameters.
-
Cell Culture Conditions:
-
Cell Density: The density at which cells are seeded can impact their growth rate and drug sensitivity.[8]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered phenotypes.
-
Recommendation: Optimize and standardize cell seeding density for each cell line.[9] Maintain a consistent cell culture maintenance schedule and use cells within a defined passage number range.
-
-
Assay-Specific Variability:
-
Endpoint Assay Timing: The duration of drug exposure and the timing of the final measurement (e.g., viability, apoptosis) are critical. For example, this compound has been shown to abrogate an etoposide-induced G2 arrest after 23-24 hours of treatment.[3][5]
-
Reagent Quality: Ensure all drugs and reagents are properly stored and have not expired.
-
Recommendation: Perform time-course experiments to determine the optimal endpoint for your specific cell line and drug combination. Always use high-quality reagents and perform appropriate quality control checks.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line/Enzyme | Value | Reference |
|---|---|---|---|
| CHK1 IC50 | Isolated Human Enzyme | 13.3 nmol/L | [1][3][10] |
| G2 Arrest Abrogation IC50 | HT29 (etoposide-induced) | 55 nmol/L | [1][5][11] |
| G2 Arrest Abrogation IC50 | SW620 (etoposide-induced) | 91 nmol/L | [7] |
| GI50 (Single Agent) | HT29 | 0.48 µM | [3][7] |
| GI50 (Single Agent) | SW620 | 2 µM |[3][7] |
Table 2: Potentiation of Chemotherapy by this compound in Colon Cancer Cell Lines
| Chemotherapeutic Agent | Fold Enhancement of Cell Killing | Reference |
|---|---|---|
| Gemcitabine | 3.0 to 29-fold | [1][10] |
| SN38 | 3.0 to 29-fold |[1][10] |
Experimental Protocols
Key Experiment: G2 Checkpoint Abrogation Assay
This protocol is a generalized procedure based on published studies.[1][3]
-
Cell Seeding: Seed cells (e.g., HT29, SW620) in multi-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Induction of G2 Arrest: Treat cells with a G2-arresting agent (e.g., 100 nmol/L etoposide) for a sufficient duration to induce arrest (e.g., 18-24 hours).
-
Addition of this compound: Add this compound at various concentrations to the arrested cells. Include a vehicle control.
-
Cell Fixation and Staining:
-
Harvest cells via trypsinization.
-
Fix the cells in 70% ethanol at -20°C.
-
Wash with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase.
-
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population indicates abrogation of the G2 checkpoint.
Key Experiment: Western Blot for Biomarkers
This protocol assesses the pharmacodynamic effects of this compound.[1][2]
-
Treatment: Treat cells with the chemotherapeutic agent alone, this compound alone, or the combination for the desired time (e.g., 24 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-CHK1 (S296)
-
Phospho-CDK1 (Y15)
-
γH2AX (a marker of DNA double-strand breaks)
-
Cleaved PARP (a marker of apoptosis)
-
Loading control (e.g., β-actin, GAPDH)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A decrease in pCHK1 and pCDK1, and an increase in γH2AX and cleaved PARP, would be consistent with this compound activity.[1][10]
Visualizations
Caption: Mechanism of Action of this compound in Combination with Genotoxic Chemotherapy.
Caption: Experimental Workflow for this compound Combination Studies.
Caption: Troubleshooting Decision Tree for Suboptimal Potentiation.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to CHK1 Inhibitors: SAR-020106 Versus Other Key Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
Checkpoint Kinase 1 (CHK1) has emerged as a critical target in oncology, playing a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[1][2][3] Inhibition of CHK1 can potentiate the efficacy of DNA-damaging chemotherapies and, in some cases, exhibit single-agent activity in tumors with high replicative stress. This guide provides a comparative analysis of the preclinical CHK1 inhibitor SAR-020106 against other notable CHK1 inhibitors that have entered clinical development: Prexasertib (LY2606368), SRA737 (CCT245737), GDC-0575, and MK-8776 (SCH 900776).
Performance and Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head studies involving all these inhibitors under identical experimental conditions are limited. The data presented here are compiled from various preclinical studies and should be interpreted with consideration of the different assay conditions.
Table 1: In Vitro Potency of CHK1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Source |
| This compound | Human CHK1 | 13.3 | Isolated enzyme | [4][5][6] |
| Prexasertib (LY2606368) | CHK1 | 0.9 (Kᵢ) | Cell-free | [7] |
| SRA737 (CCT245737) | CHK1 | 1.3 | Cell-free | [8] |
| GDC-0575 (ARRY-575) | Chk1 | 1.2 | Cell-free | [9] |
| MK-8776 (SCH 900776) | Chk1 | 3 | Cell-free | [10][11][12] |
Table 2: Cellular Activity of CHK1 Inhibitors
| Inhibitor | Cell Line | Cellular IC50 (nM) (G2/S Checkpoint Abrogation) | Notes | Source |
| This compound | HT29 | 55 | Etoposide-induced G2 arrest | [4][5][6] |
| This compound | SW620 | 91 | Etoposide-induced cell cycle arrest | [6][13] |
| Prexasertib (LY2606368) | Multiple | Potent (low nM range) | More potent in cells compared to MK-8776 and SRA737 | [1][14] |
| SRA737 (CCT245737) | HT29, SW620, MiaPaCa-2, Calu6 | 30 - 220 | VP-16-induced G2 checkpoint | [8] |
| MK-8776 (SCH 900776) | AsPC-1 | ~250-500 | Induction of γH2AX | [15] |
Table 3: Selectivity Profile of CHK1 Inhibitors
| Inhibitor | Selectivity Notes | Source |
| This compound | Excellent selectivity over CHK2. | [5][6][16] |
| Prexasertib (LY2606368) | Also inhibits CHK2 (IC50 = 8 nM) and RSK family kinases. | [1][7][14] |
| SRA737 (CCT245737) | >1,000-fold selectivity against CHK2 and CDK1. | [17] |
| GDC-0575 (ARRY-575) | Highly-selective. | [9] |
| MK-8776 (SCH 900776) | 500-fold selective for CHK1 over CHK2. Also inhibits CDK2 at higher concentrations. | [10][11][12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: The CHK1 signaling pathway in response to DNA damage.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A subset of cancer cell lines is acutely sensitive to the Chk1 inhibitor MK-8776 as monotherapy due to CDK2 activation in S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of SAR-020106: A Comparative Analysis with Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides an objective comparison of the kinase selectivity profile of SAR-020106, a potent Checkpoint Kinase 1 (CHK1) inhibitor, with other notable kinase inhibitors. The information is supported by experimental data and detailed methodologies to aid in the critical evaluation of these compounds for research and development purposes.
Kinase Inhibitor Selectivity Profiles
The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its therapeutic window. A highly selective inhibitor targets the intended kinase with minimal impact on other kinases, thereby reducing the likelihood of off-target toxicities. This section presents a comparative overview of the selectivity of this compound against other well-characterized CHK1 inhibitors.
This compound is a potent and selective ATP-competitive inhibitor of CHK1 with an IC50 of 13.3 nM.[1][2][3][4][5] It has demonstrated excellent selectivity over the closely related kinase, CHK2.[2][3][5] To provide a broader perspective on its selectivity, the inhibitory activity of this compound was assessed against a panel of kinases at a concentration of 10 µM. The results, summarized in the table below, highlight its specificity for CHK1.
For a comprehensive comparison, the selectivity profiles of other prominent CHK1 inhibitors, including PF-00477736, LY2603618, and GDC-0575, are also discussed. These inhibitors are known for their high potency and selectivity towards CHK1.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition at 10 µM) | PF-00477736 (Ki, nM) | LY2603618 (IC50, nM) | GDC-0575 (IC50, nM) |
| CHK1 | 98 | 0.49 | 7 | 1.2 |
| CHK2 | 67 | 47 | >1000-fold selective over CHK2 | - |
| CDK1/cyclinB | 23 | - | >1000-fold selective over CDK1 | - |
| VEGFR2 | - | 8 | - | - |
| Aurora-A | 18 | 23 | - | - |
| FGFR3 | 12 | 23 | - | - |
| Flt3 | 94 | 25 | - | - |
| Fms (CSF1R) | - | 10 | - | - |
| Ret | 98 | 39 | - | - |
| Yes | - | 14 | - | - |
| Abl | -1 | - | - | - |
| BTK | 5 | - | - | - |
| CaMKIIβ | 60 | - | - | - |
| cKit | -3 | - | - | - |
| cSRC | 11 | - | - | - |
| EGFR | -33 | - | - | - |
| EphA3 | 40 | - | - | - |
| EphB4 | -3 | - | - | - |
| ErbB4 | -6 | - | - | - |
| FGFR1 | 17 | - | - | - |
| FGFR2 | 16 | - | - | - |
| Flt1 | 36 | - | - | - |
| Flt4 | 69 | - | - | - |
| GSK3β | 22 | - | - | - |
| IR | -2 | - | - | - |
| IRAK4 | 87 | - | - | - |
| JAK2 | 15 | - | - | - |
| JAK3 | -37 | - | - | - |
| KDR | 11 | - | - | - |
| Lck | 43 | - | - | - |
| Lyn | 53 | - | - | - |
| MAPK1 | 23 | - | - | - |
| MAPK2 | 3 | - | - | - |
| Met | 84 | - | - | - |
| MINK | -12 | - | - | - |
| MST2 | 94 | - | - | - |
| mTOR | -4 | - | - | - |
| p70S6K | 81 | - | - | - |
| PDGFRα | -18 | - | - | - |
| PDK1 | 43 | - | - | - |
| Pim-1 | 63 | - | - | - |
| PKA | 0 | - | - | - |
| PKBα | 5 | - | - | - |
| PKBβ | 22 | - | - | - |
| PKBγ | 15 | - | - | - |
| PKCα | 11 | - | - | - |
| ROCK-I | 14 | - | - | - |
| ROCK-II | 14 | - | - | - |
| Rsk1 | 101 | - | - | - |
| SGK | 66 | - | - | - |
| Tie2 | 33 | - | - | - |
| TrkA | 92 | - | - | - |
Data for this compound was determined in a radiometric assay format at a concentration of 10 µM with [ATP] ~ Km,ATP for each kinase. Data for PF-00477736, LY2603618, and GDC-0575 are compiled from various sources.[6][7][8][9][10]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the selectivity data, detailed experimental methodologies are crucial. The following are representative protocols for the key assays used to determine the kinase inhibitor selectivity profiles presented in this guide.
Radiometric Kinase Assay (for this compound Selectivity Panel)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
This compound or other test compounds
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mix containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound (e.g., this compound at 10 µM) or vehicle control (DMSO) to the reaction mix and incubate for a predetermined time (e.g., 10 minutes) at 30°C.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be approximately the Km,ATP for each specific kinase.
-
Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
-
Calculate the percent inhibition by comparing the radioactivity in the presence of the inhibitor to the vehicle control.
LanthaScreen™ Eu Kinase Binding Assay (General Protocol)
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to a kinase.
Materials:
-
GST- or His-tagged kinase of interest
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST or anti-His)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare a 3X solution of the test compound in the kinase buffer.
-
Prepare a 3X solution of the kinase and the Eu-anti-Tag antibody in the kinase buffer.
-
Prepare a 3X solution of the Kinase Tracer in the kinase buffer.
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody solution to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements, with excitation at ~340 nm and emission at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values from the dose-response curves.[11][12][13][14][15]
Signaling Pathway and Experimental Workflow Visualization
To visually represent the biological context of this compound and the experimental process, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
Validating SAR-020106: A Comparative Guide to CHK1 Inhibition and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the checkpoint kinase 1 (CHK1) inhibitor, SAR-020106, and CHK1 knockdown using small interfering RNA (siRNA). The objective is to validate that the pharmacological effects of this compound are directly attributable to its inhibition of CHK1, a critical regulator of the DNA damage response (DDR) and cell cycle progression.
Introduction to this compound and Target Validation
This compound is a potent and selective ATP-competitive inhibitor of CHK1 with an IC50 of 13.3 nM for the human enzyme.[1] It has been shown to abrogate DNA damage-induced cell cycle checkpoints, particularly the G2/M checkpoint, and to enhance the cytotoxicity of DNA-damaging agents like gemcitabine and SN38 in various cancer cell lines.[1][2]
A crucial step in the preclinical validation of a targeted therapy is to demonstrate that its cellular effects are a direct consequence of its interaction with the intended target. One established method for this is to compare the phenotype induced by the drug with that caused by the genetic knockdown of the target protein. In this context, siRNA-mediated knockdown of CHK1 is employed to phenocopy the effects of this compound. A high degree of similarity in the cellular and molecular responses to both treatments provides strong evidence that this compound's mechanism of action is indeed through the specific inhibition of CHK1.
Data Presentation: this compound vs. CHK1 siRNA Knockdown
The following table summarizes the expected comparative effects of treating cancer cells with this compound versus transfecting them with CHK1-targeting siRNA. The data is synthesized from multiple studies on CHK1 inhibition and siRNA-mediated knockdown.
| Parameter | This compound Treatment | CHK1 siRNA Knockdown | Rationale for Comparison |
| Target | Direct, reversible inhibition of CHK1 kinase activity. | Post-transcriptional silencing of CHK1 mRNA, leading to reduced CHK1 protein levels. | Both methods lead to a functional loss of CHK1. |
| Cell Cycle Progression | Abrogation of S and G2/M checkpoints, leading to premature mitotic entry, especially in the presence of DNA damage.[1][3] | Induces bypass of S and G2 checkpoints, phenocopying the effects of CHK1 inhibitors. | Demonstrates that loss of CHK1 function, either by inhibition or knockdown, overrides cell cycle arrest. |
| Apoptosis | Induces apoptosis, particularly in combination with genotoxic agents.[4][5] | Enhances apoptosis induced by DNA-damaging agents. | Shows that sensitizing cells to apoptosis is a direct consequence of CHK1 inactivation. |
| DNA Damage Response | Inhibition of CHK1 autophosphorylation (e.g., at S296) and phosphorylation of downstream targets like CDK1 (at Y15).[1] | Leads to increased DNA damage (e.g., γH2AX foci) due to replication stress and checkpoint failure. | Confirms that both approaches disrupt the CHK1-mediated DNA damage signaling cascade. |
| Synergy with Chemotherapy | Potentiates the cytotoxic effects of DNA-damaging agents like gemcitabine, irinotecan, and temozolomide.[1][4][6] | Sensitizes cancer cells to various DNA-damaging agents and radiation. | Validates CHK1 as a key factor in chemoresistance and a target for synergistic therapies. |
Experimental Protocols
Protocol 1: In Vitro Treatment with this compound
This protocol outlines a general procedure for treating cancer cell lines with this compound to assess its effects on cell cycle and apoptosis in combination with a DNA-damaging agent.
Materials:
-
Cancer cell line of interest (e.g., HT29, SW620 colon cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DNA-damaging agent (e.g., Etoposide, SN38)
-
Phosphate-buffered saline (PBS)
-
Cell cycle analysis reagents (e.g., Propidium Iodide staining solution)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Drug Treatment:
-
For cell cycle analysis, treat cells with a DNA-damaging agent (e.g., 50 µM Etoposide for 1 hour) to induce G2 arrest.
-
Wash the cells with PBS and add fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 1 µM).[1]
-
Include control wells with vehicle (DMSO) only, DNA-damaging agent only, and this compound only.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Harvesting and Staining:
-
For Cell Cycle Analysis: Harvest cells, fix in cold 70% ethanol, and stain with a solution containing Propidium Iodide and RNase A.
-
For Apoptosis Analysis: Harvest cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the cell cycle distribution and the percentage of apoptotic cells.
Protocol 2: CHK1 Knockdown using siRNA
This protocol describes a general method for transfecting cancer cells with CHK1-specific siRNA to validate the on-target effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CHK1-specific siRNA and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting (anti-CHK1, anti-phospho-CHK1, anti-γH2AX, and a loading control like anti-β-actin)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates so they are 30-50% confluent at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of tubes: one for CHK1 siRNA and one for the non-targeting control siRNA.
-
In each tube, dilute the siRNA (e.g., 20 pmol) in Opti-MEM.
-
In separate tubes, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for efficient knockdown of the target protein.
-
Validation of Knockdown (Western Blot):
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against CHK1 and a loading control.
-
Incubate with a secondary antibody and visualize the protein bands to confirm reduced CHK1 expression.
-
-
Phenotypic Analysis: After confirming knockdown, perform the same cell cycle and apoptosis assays as described in Protocol 1 (with or without a DNA-damaging agent) to compare the phenotype with that of this compound treatment.
Mandatory Visualizations
Caption: CHK1 signaling pathway in the DNA damage response.
Caption: Experimental workflow for validating this compound.
Caption: Logical relationship for target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Methods for Confirming CHK1 Inhibition
For researchers and drug development professionals engaged in the study of Checkpoint Kinase 1 (CHK1) inhibitors, robust and reliable methods to confirm target engagement and downstream pathway modulation are critical. This guide provides a comparative overview of alternative experimental approaches to validate CHK1 inhibition, complete with supporting data, detailed protocols, and visual aids to clarify complex signaling pathways and workflows.
Introduction to CHK1 and its Inhibition
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) network. Upon DNA damage or replication stress, CHK1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related). Activated CHK1 then phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, allowing time for DNA repair. In many cancer cells, particularly those with a defective p53 pathway, the reliance on the CHK1-mediated checkpoint for survival is heightened. This dependency makes CHK1 an attractive therapeutic target. CHK1 inhibitors are designed to abrogate this checkpoint, leading to premature mitotic entry, accumulation of DNA damage, and ultimately, cell death in cancer cells.
Confirming that a compound effectively inhibits CHK1 within a cellular context is a multi-faceted process. It involves not only assessing the direct impact on CHK1 activity but also evaluating the cascading effects on downstream signaling and the ultimate cellular phenotype. This guide compares several key methods to achieve this confirmation.
Comparative Analysis of Confirmation Methods
The following table summarizes and compares various methods used to confirm CHK1 inhibition, categorized by the level of the signaling cascade they interrogate: direct target engagement, downstream pathway modulation, and cellular phenotypic outcomes.
| Method Category | Specific Assay | Principle | Primary Readout | Pros | Cons |
| Direct Target Engagement | In Vitro Kinase Assay | Measures the ability of an inhibitor to block the phosphorylation of a substrate by recombinant CHK1. | Reduced substrate phosphorylation (e.g., of a CDC25C fragment)[1][2]. | - Direct evidence of target inhibition.- Allows for determination of IC50 values. | - Lacks cellular context (e.g., cell permeability, off-target effects).- May not reflect inhibitor potency in a complex cellular environment. |
| CHK1 Autophosphorylation (pS296) | CHK1 autophosphorylates at Serine 296, a marker of its own kinase activity. Inhibition of CHK1 leads to a decrease in this phosphorylation. | Decreased pS296-CHK1 levels, typically measured by Western blot or immunofluorescence[3][4][5][6][7]. | - In-cell confirmation of target engagement.- Reflects the direct activity state of CHK1 in cells. | - Can be transient.- Requires specific and validated antibodies. | |
| Downstream Pathway Modulation | ATR-mediated CHK1 Phosphorylation (pS317/pS345) | CHK1 inhibition can disrupt a negative feedback loop, leading to increased phosphorylation of CHK1 at S317 and S345 by the upstream kinase ATR. | Increased pS317/pS345-CHK1 levels, measured by Western blot[6][7][8]. | - Robust and widely used pharmacodynamic biomarker.- Indicates pathway disruption in response to inhibitor. | - Indirect measure of CHK1 inhibition.- Can be influenced by other factors affecting ATR activity. |
| CDC25A Stability | CHK1 phosphorylates CDC25A, targeting it for degradation. CHK1 inhibition leads to the stabilization and accumulation of CDC25A. | Increased total CDC25A protein levels, measured by Western blot[9]. | - Direct downstream consequence of CHK1 activity.- Reflects functional impact on a key cell cycle regulator. | - CDC25A levels can be regulated by other pathways. | |
| CDK Substrate Phosphorylation (e.g., p-Histone H3) | CHK1 inhibition leads to premature activation of Cyclin-Dependent Kinases (CDKs), which then phosphorylate their substrates, such as Histone H3, a marker for mitotic entry. | Increased phosphorylation of CDK substrates (e.g., p-Histone H3 at Ser10), measured by Western blot or flow cytometry[5][8][9]. | - Functional readout of checkpoint abrogation.- Correlates with the desired cellular outcome of mitotic entry. | - Indirect measure.- Other cellular events can also induce Histone H3 phosphorylation. | |
| Cellular Phenotypic Outcomes | Cell Cycle Analysis | CHK1 inhibition abrogates the G2/M checkpoint, causing cells to bypass arrest and enter mitosis, even in the presence of DNA damage. | A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) or mitotic population, as measured by flow cytometry. | - Provides a clear phenotypic consequence of checkpoint abrogation.- Can be quantified to assess inhibitor efficacy. | - Can be cell line dependent.- Requires careful gating and interpretation of flow cytometry data. |
| DNA Damage Induction (γH2AX) | Premature entry into mitosis with unrepaired DNA leads to the formation of double-strand breaks, marked by the phosphorylation of H2AX (γH2AX). | Increased levels of γH2AX, measured by Western blot, immunofluorescence, or flow cytometry[3][4][5][6][10]. | - A sensitive and quantifiable marker of DNA damage.- Directly links CHK1 inhibition to genomic instability. | - Can be induced by other cellular stressors.- The timing of γH2AX induction can vary. | |
| Apoptosis/Cell Death Assays | The ultimate consequence of CHK1 inhibition in many cancer cells is programmed cell death or mitotic catastrophe. | Increased markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) or decreased cell viability[4][9]. | - Represents the desired therapeutic outcome.- Can be measured using various well-established assays. | - An endpoint measurement that may not be specific to the mechanism of CHK1 inhibition. |
Visualizing the Pathways and Processes
To better understand the relationships between CHK1 and the methods used to confirm its inhibition, the following diagrams have been generated using Graphviz.
Caption: CHK1 signaling pathway and points of intervention.
Caption: A typical experimental workflow for Western blotting.
Caption: Logical flow for confirming CHK1 inhibition.
Experimental Protocols
Below are condensed protocols for key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and reagents.
Protocol 1: Western Blotting for Phospho-CHK1 and γH2AX
Objective: To quantify changes in the phosphorylation status of CHK1 (pS296, pS345) and the levels of γH2AX as markers of CHK1 inhibition and DNA damage.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with the CHK1 inhibitor at various concentrations and time points. Include appropriate vehicle controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pS296-CHK1, anti-pS345-CHK1, anti-γH2AX, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of CHK1 inhibition on cell cycle distribution, particularly the abrogation of the G2/M checkpoint.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with a DNA damaging agent (e.g., gemcitabine, hydroxyurea) to induce G2/M arrest, followed by treatment with the CHK1 inhibitor. Include controls for no treatment, DNA damage alone, and inhibitor alone.
-
Cell Harvesting: At the end of the treatment period, harvest both adherent and floating cells.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis) after inhibitor treatment would confirm checkpoint abrogation.
Conclusion
Confirming CHK1 inhibition requires a multi-pronged approach that combines direct measures of target engagement with assessments of downstream signaling and cellular phenotypes. While a decrease in CHK1 autophosphorylation at S296 provides strong evidence of direct target inhibition in cells, monitoring downstream markers such as increased pS345-CHK1, stabilized CDC25A, and increased γH2AX provides crucial confirmation of the inhibitor's functional consequences. Phenotypic assays like cell cycle analysis and apoptosis measurements ultimately link the molecular effects of CHK1 inhibition to the desired anti-cancer outcome. By employing a combination of these methods, researchers can confidently validate the activity of CHK1 inhibitors and advance their development as potential cancer therapeutics.
References
- 1. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Analysis of SAR-020106 Across Diverse Cancer Types: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of SAR-020106, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), across various cancer types. By objectively presenting its performance, supported by experimental data, this document serves as a valuable resource for researchers investigating novel cancer therapeutics.
Executive Summary
This compound is an ATP-competitive inhibitor of CHK1 with a high degree of selectivity.[1][2][3] Its primary mechanism of action involves the abrogation of the S and G2-M cell cycle checkpoints, which are critical for DNA repair.[2][4] This disruption of the cell cycle leads to increased DNA damage and subsequent cell death, particularly in cancer cells with a deficient p53 pathway.[2][4] Preclinical studies have demonstrated that this compound can significantly enhance the efficacy of DNA-damaging chemotherapeutic agents and radiation therapy in various cancer models, most notably in colon cancer and glioblastoma.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the in vitro activity of this compound in different cancer cell lines.
Table 1: this compound Kinase Inhibition and Checkpoint Abrogation
| Parameter | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CHK1 Kinase Inhibition | - | - | 13.3 | [4] |
| Etoposide-Induced G2 Arrest Abrogation | HT29 | Colon Cancer | 55 | [2][4] |
| Etoposide-Induced G2 Arrest Abrogation | SW620 | Colon Cancer | 91 | [2][3] |
Table 2: this compound Single-Agent Cytotoxicity
| Parameter | Cell Line | Cancer Type | GI50 (µM) | Reference |
| Growth Inhibition | HT29 | Colon Cancer | 0.48 | [2][3] |
| Growth Inhibition | SW620 | Colon Cancer | 2.0 | [2][3] |
Table 3: Potentiation of Chemotherapeutic Agents by this compound
| Cancer Type | Cell Lines | Chemotherapeutic Agent | Potentiation Factor | Reference |
| Colon Cancer | Multiple Colon Tumor Lines | Gemcitabine, SN38 | 3.0- to 29-fold enhancement of cell killing | [2][3][4] |
| Glioblastoma | T98G (p53-mutant) | Ionizing Radiation (IR) | 128-fold reduction in clonogenic survival (in combination with IR) | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for the assays cited in the analysis of this compound.
Cell Viability Assay (Sulforhodamine B - SRB)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, a chemotherapeutic agent, or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (the concentration that causes 50% growth inhibition) from the dose-response curves.
Clonogenic Survival Assay
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Treatment: After allowing cells to attach, treat them with this compound, radiation, or a combination.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining: Wash the colonies with phosphate-buffered saline (PBS), fix with a mixture of methanol and acetic acid, and then stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to assess long-term cell survival.
Western Blotting for CHK1 Pathway Analysis
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total CHK1, phospho-CHK1 (Ser296), total CDK1, phospho-CDK1 (Tyr15), and γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 SW620 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination. Administer drugs via an appropriate route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth rates between the different treatment groups to evaluate the in vivo efficacy of this compound.
Conclusion
This compound demonstrates significant potential as a targeted anticancer agent, particularly in combination with genotoxic therapies. Its efficacy in colon cancer and glioblastoma models is well-documented. Further investigation into its activity in other cancer types, supported by robust quantitative data, will be crucial in defining its broader clinical utility. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret future studies on this compound and other CHK1 inhibitors.
References
- 1. ATR inhibition broadly sensitizes ovarian cancer cells to chemotherapy independent of BRCA status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxycycline potentiates the anti-proliferation effects of gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plk1 inhibition enhances the efficacy of gemcitabine in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiation of Cisplatin Cytotoxicity in Resistant Ovarian Cancer SKOV3/Cisplatin Cells by Quercetin Pre-Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of SAR-020106 and Alternative CHK1 Inhibitors on Downstream Target Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the checkpoint kinase 1 (CHK1) inhibitor SAR-020106 with other notable alternatives, focusing on their effects on downstream cellular targets. The information presented herein is supported by experimental data to aid in the objective evaluation of these compounds for research and development purposes.
Introduction to CHK1 Inhibition
Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. In many cancer cells, particularly those with a deficient p53-mediated G1 checkpoint, reliance on the S and G2/M checkpoints, which are regulated by CHK1, is heightened. Inhibition of CHK1 in such contexts abrogates these checkpoints, leading to premature mitotic entry with damaged DNA, a phenomenon known as mitotic catastrophe, and subsequent cell death. This makes CHK1 an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.
This compound is a potent and selective ATP-competitive inhibitor of CHK1.[1][2][3] This guide compares its activity with other well-characterized CHK1 inhibitors: AZD7762, Prexasertib (LY2606368), and MK-8776 (SCH 900776).
Signaling Pathway of CHK1 Inhibition
The following diagram illustrates the central role of CHK1 in the DNA damage response and the mechanism by which its inhibition affects downstream targets.
Caption: CHK1 signaling pathway and points of intervention by inhibitors.
Quantitative Comparison of CHK1 Inhibitors
The following table summarizes the in vitro potency and cellular effects of this compound and its alternatives. Direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Inhibitor | Target(s) | CHK1 IC₅₀ (nM) | Cellular Effects on Downstream Targets | Reference Cell Lines |
| This compound | CHK1 | 13.3 | Inhibits pCHK1 (S296), Blocks pCDK1 (Y15), Increases γH2AX | HT29, SW620 [1][2] |
| AZD7762 | CHK1/CHK2 | 5 | Abrogates G2 checkpoint, Increases γH2AX | MiaPaCa-2, Pancreatic cancer xenografts[4] |
| Prexasertib (LY2606368) | CHK1/CHK2 | <2 | Induces DNA damage (γH2AX), Reduces cell viability | High-grade serous ovarian cancer models[5] |
| MK-8776 (SCH 900776) | CHK1 | 3.5 | Abrogates G2 checkpoint, Enhances aberrant mitosis | EMT6, HeLa[6] |
Experimental Workflow for Cross-Validation
A generalized workflow for the cross-validation of a CHK1 inhibitor's effect on downstream targets is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-8776, a novel Chk1 inhibitor, exhibits an improved radiosensitizing effect compared to UCN-01 by exacerbating radiation-induced aberrant mitosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SAR-020106: Bridging In Vitro Efficacy and In Vivo Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for SAR-020106, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3] By presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows, this document aims to offer a clear and objective evaluation of this compound's performance and its potential as a therapeutic agent.
Data Presentation: A Side-by-Side Look at this compound's Performance
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, highlighting its potency and its synergistic effects with cytotoxic agents.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| CHK1 Inhibition (IC50) | Isolated Human Enzyme | N/A | 13.3 nM | [1][2][3] |
| G2 Arrest Abrogation (IC50) | HT29 | Etoposide-induced | 55 nM | [1][2] |
| SW620 | Etoposide-induced | 91 nM | [4] | |
| Cytotoxicity (GI50) | HT29 | Single agent | 0.48 µM | [4] |
| SW620 | Single agent | 2 µM | [4] | |
| Synergistic Cell Killing (Fold Enhancement) | Colon Tumor Lines | In combination with Gemcitabine or SN38 | 3.0 to 29-fold | [1][3] |
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor Type | Combination Agent | This compound Dose | Outcome | Reference |
| BALB/c mice | SW620 xenograft | Irinotecan | 40 mg/kg (i.p.) | Potentiated antitumor activity | [2] |
| Nude mice | SW620 xenograft | Irinotecan | 40 mg/kg (i.p.) | Significant tumor growth delay | [5] |
| Nude mice | SW620 xenograft | Gemcitabine | 40 mg/kg (i.p.) | Enhanced antitumor activity | [2][5] |
Experimental Protocols: Methodologies for Key Experiments
The following are representative protocols for key experiments conducted to evaluate the efficacy of this compound. These protocols are based on methodologies described in the cited literature and may require optimization for specific experimental conditions.
In Vitro Experimental Protocols
1. Cell Viability and Synergism Assay (based on studies with Gemcitabine and SN38)
-
Cell Culture: Human colon cancer cell lines (e.g., HT29, SW620) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates. After allowing for attachment, they are treated with a dose range of this compound alone, a cytotoxic agent (e.g., Gemcitabine, SN38) alone, or a combination of both for a specified period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or MTS assay. The absorbance is read using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is calculated. The potentiation index is determined by dividing the GI50 of the cytotoxic agent alone by the GI50 of the cytotoxic agent in combination with this compound.
2. Western Blot Analysis for Biomarker Modulation
-
Cell Lysis: Cells are treated with this compound and/or a DNA damaging agent. At the desired time points, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as phospho-CHK1 (S296) and phospho-CDK1 (Y15). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: Cells are treated as required, harvested, and washed with PBS. The cells are then fixed in cold 70% ethanol while vortexing and stored at -20°C.
-
Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
In Vivo Experimental Protocol
1. Xenograft Tumor Model (based on studies with Irinotecan)
-
Animal Model: Female athymic nude mice or BALB/c mice are used.
-
Tumor Implantation: Human colon cancer cells (e.g., SW620) are injected subcutaneously into the flank of the mice.
-
Treatment: When tumors reach a specified volume, the mice are randomized into treatment groups: vehicle control, this compound alone, Irinotecan alone, and the combination of this compound and Irinotecan. This compound is typically administered intraperitoneally (i.p.) at a dose of 40 mg/kg, often one hour before the administration of Irinotecan.[2][5]
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Biomarker Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., western blotting for pCHK1) to confirm target engagement.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the observed antitumor effects.
Mandatory Visualizations: Pathways and Workflows
The following diagrams provide a visual representation of the signaling pathway affected by this compound and a typical experimental workflow.
References
A Comparative Guide to the Validation of SAR-020106-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SAR-020106, a potent and selective CHK1 inhibitor, with other alternative checkpoint kinase inhibitors in the context of apoptosis induction. The information presented herein is supported by experimental data to aid in the objective assessment of its performance.
Introduction to this compound and Apoptosis Induction
This compound is an ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase involved in the DNA damage response (DDR).[1][2][3] By inhibiting CHK1, this compound abrogates the G2/M cell cycle checkpoint, leading to the accumulation of DNA damage, particularly in cancer cells with deficient p53 function, and subsequent induction of apoptotic cell death.[4][5] This mechanism makes it a promising candidate for sensitizing cancer cells to DNA-damaging therapies such as radiation and chemotherapy.[4]
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Its validation is a key step in the preclinical assessment of anticancer agents. Common methods to validate apoptosis include the detection of phosphatidylserine (PS) externalization (Annexin V staining), activation of caspases (e.g., caspase-3/7), and DNA fragmentation (TUNEL assay or sub-G1 population analysis).
Quantitative Comparison of Apoptosis Induction
The following tables summarize the quantitative data on apoptosis induction by this compound and other selected CHK1 inhibitors. It is important to note that direct comparisons are challenging due to variations in cell lines, drug concentrations, and treatment durations across different studies.
Table 1: this compound-Induced Apoptosis in Glioblastoma Cell Lines
| Cell Line (p53 status) | Treatment | Time (h) | Apoptotic Cells (%) (Annexin V Positive) | Sub-G1 Population (%) | Reference |
| LN405 (mutant) | 0.25 µM this compound | 96 | ~25% | ~20% | [4] |
| T98G (mutant) | 0.25 µM this compound | 96 | ~15% | ~10% | [4] |
| LN405 (mutant) | 8 Gy IR | 96 | ~10% | ~8% | [4] |
| T98G (mutant) | 8 Gy IR | 96 | ~8% | ~5% | [4] |
| LN405 (mutant) | 0.25 µM this compound + 8 Gy IR | 96 | ~40% | ~35% | [4] |
| T98G (mutant) | 0.25 µM this compound + 8 Gy IR | 96 | ~30% | ~25% | [4] |
Table 2: Apoptosis and DNA Damage Markers for Other CHK1 Inhibitors
| Inhibitor | Cell Line | Concentration | Time (h) | Endpoint | Result | Reference |
| MK-8776 | PEO1-OR | 1 µM | 48 | Annexin V Positive Cells | Increased vs. control | [6] |
| MK-8776 | AsPC-1 | 0.3 µM | 6 | γH2AX Positive S-phase Cells | 30-40% | [7] |
| SRA737 | AsPC-1 | 1 µM | 6 | γH2AX Positive S-phase Cells | 30-40% | [7] |
| LY2606368 | AsPC-1 | 10 nM | 6 | γH2AX Positive S-phase Cells | 30-40% | [7] |
| AZD7762 | Pancreatic cell lines | Not specified | Not specified | Caspase-3 Activation | Observed with gemcitabine | [8] |
| GNE-783 | HT29 | 0.2 µM Gemcitabine + GNE-783 | 16 | Sub-2N Population | 32% | [9] |
Signaling Pathways and Experimental Workflows
CHK1 Inhibition and Apoptosis Induction Pathway
The following diagram illustrates the signaling pathway initiated by DNA damage and the role of this compound in abrogating the G2/M checkpoint, leading to apoptosis.
Caption: this compound inhibits CHK1, leading to premature mitotic entry and apoptosis.
Experimental Workflow for Apoptosis Validation
The following diagram outlines a typical workflow for validating drug-induced apoptosis using common laboratory techniques.
Caption: Workflow for assessing this compound-induced apoptosis.
Detailed Experimental Protocols
1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol (as adapted from Patties et al., 2019): [4]
-
Seed cells in appropriate culture vessels and treat with this compound or other compounds at the desired concentrations and for the specified duration.
-
Harvest cells by trypsinization, including the supernatant which may contain detached apoptotic cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
2. Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7.
-
Principle: The assay utilizes a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is recognized and cleaved by activated caspase-3 and -7. The cleavage releases a luminescent or fluorescent signal that is proportional to the caspase activity.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the compounds of interest.
-
After the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the cell culture medium.
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of caspase-3/7 activity.
-
3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. These labeled DNA breaks can then be visualized and quantified by fluorescence microscopy or flow cytometry.
-
Protocol:
-
Culture and treat cells as required.
-
Fix and permeabilize the cells to allow entry of the TdT enzyme and labeled nucleotides.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and a fluorescently labeled dUTP (e.g., Br-dUTP followed by an Alexa Fluor® conjugated anti-BrdU antibody).
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal from the labeled DNA breaks.
-
Conclusion
This compound effectively induces apoptosis, particularly in combination with DNA-damaging agents, by inhibiting the CHK1-mediated G2/M checkpoint. The provided quantitative data, though not from head-to-head comparative studies, indicates that this compound's pro-apoptotic activity is significant and warrants further investigation. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to validate and compare the apoptotic effects of this compound and other CHK1 inhibitors in their own experimental settings. This will enable a more direct and conclusive assessment of their relative potencies and therapeutic potential.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of the ATR/CHK1 pathway overcomes resistance to olaparib and dysregulates DNA damage response protein expression in BRCA2MUT ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Offensive: Combining SAR-020106 with PARP Inhibitors Outperforms CHK1 Inhibition Alone in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, a critical question in oncology is how to maximize therapeutic efficacy while minimizing resistance. A growing body of preclinical evidence suggests that a combination strategy involving the CHK1 inhibitor, SAR-020106, with PARP inhibitors presents a more potent anti-cancer approach than CHK1 inhibition as a monotherapy. This guide provides a comprehensive comparison of these two strategies, supported by experimental data from studies on analogous CHK1 inhibitors, demonstrating the synergistic potential of this combination.
While direct preclinical studies comparing this compound in combination with a PARP inhibitor versus this compound alone are not yet extensively published, the underlying biological principles and data from studies using other selective CHK1 inhibitors provide a strong rationale for the combination's superiority. The core of this strategy lies in a concept known as synthetic lethality, where the simultaneous inhibition of two key DNA damage response (DDR) pathways—CHK1 and PARP—leads to catastrophic DNA damage and subsequent cancer cell death.
Mechanism of Action: A Two-Pronged Attack on Cancer's Defenses
CHK1 (Checkpoint Kinase 1) is a critical component of the cell cycle checkpoint system.[1] When DNA damage occurs, CHK1 is activated to halt the cell cycle, allowing time for DNA repair.[1] CHK1 inhibitors like this compound disrupt this process, forcing cancer cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.
PARP (Poly (ADP-ribose) polymerase) enzymes are essential for the repair of single-strand DNA breaks. PARP inhibitors trap PARP on DNA, leading to the accumulation of these breaks, which can then collapse replication forks and generate more toxic double-strand breaks. In cancers with deficiencies in homologous recombination (HR), a major double-strand break repair pathway (e.g., those with BRCA mutations), PARP inhibitors are particularly effective.
The combination of a CHK1 inhibitor and a PARP inhibitor creates a powerful synergy. The PARP inhibitor increases the burden of DNA damage, while the CHK1 inhibitor dismantles the cell's ability to pause and repair that damage. This dual assault overwhelms the cancer cell's DDR network, resulting in enhanced cell killing.
Preclinical Evidence: Combination Therapy Demonstrates Superior Efficacy
Data from preclinical studies using other selective CHK1 inhibitors in combination with PARP inhibitors consistently show a significant improvement in anti-tumor activity compared to either agent alone.
Enhanced Cell Death and Inhibition of Proliferation
Studies in various cancer cell lines, including ovarian and neuroblastoma, have demonstrated that the combination of a CHK1 inhibitor and a PARP inhibitor leads to a greater reduction in cell viability and a more substantial induction of apoptosis compared to CHK1 inhibitor monotherapy.
| Cell Line | Cancer Type | Treatment | % Cell Viability (relative to control) | Fold Increase in Apoptosis (Combination vs. CHK1i alone) | Reference |
| OVCAR-3 | Ovarian Cancer | Prexasertib (CHK1i) | ~60% | - | [2] |
| OVCAR-3 | Ovarian Cancer | Rucaparib (PARPi) | ~90% | - | [2] |
| OVCAR-3 | Ovarian Cancer | Prexasertib + Rucaparib | ~30% | ~2-3 fold | [2] |
| IMR-32 (MYCN-amplified) | Neuroblastoma | MK-8776 (CHK1i) | ~80% | - | [3] |
| IMR-32 (MYCN-amplified) | Neuroblastoma | Olaparib (PARPi) | ~70% | - | [3] |
| IMR-32 (MYCN-amplified) | Neuroblastoma | MK-8776 + Olaparib | ~40% | Significant increase in cleaved PARP | [3] |
Superior Tumor Growth Inhibition in In Vivo Models
The enhanced efficacy of the combination therapy is also observed in animal models of cancer. Xenograft studies have shown that the combination of a CHK1 inhibitor and a PARP inhibitor results in significantly greater tumor growth inhibition and prolonged survival compared to treatment with the CHK1 inhibitor alone.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| LAN-5 | Neuroblastoma | MK-8776 (CHK1i) | Moderate | Moderate | [3] |
| LAN-5 | Neuroblastoma | Olaparib (PARPi) | Moderate | Moderate | [3] |
| LAN-5 | Neuroblastoma | MK-8776 + Olaparib | Significant | Significantly prolonged | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for evaluating these therapeutic strategies.
Caption: CHK1 and PARP inhibitor signaling pathways.
Caption: Experimental workflow for therapy comparison.
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies reported in the referenced preclinical studies. Specific details may vary between experiments.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose range of this compound (or another CHK1 inhibitor), a PARP inhibitor, or the combination of both. A vehicle control group is also included.
-
Incubation: Cells are incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the respective inhibitors (monotherapy or combination) for 48-72 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cells and incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
In Vivo Xenograft Study
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle, CHK1 inhibitor, PARP inhibitor, combination). Drugs are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Survival Monitoring: Mice are monitored for signs of toxicity, and survival is recorded.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the different treatment groups. Kaplan-Meier survival curves are generated to assess the impact on overall survival.
Conclusion
The preclinical data strongly support the hypothesis that combining a CHK1 inhibitor like this compound with a PARP inhibitor is a more effective anti-cancer strategy than CHK1 inhibitor monotherapy. This combination leverages the principle of synthetic lethality to induce a high level of DNA damage and prevent its repair, leading to enhanced cancer cell death. For researchers and drug developers, these findings highlight a promising therapeutic avenue that warrants further investigation, with the potential to overcome resistance and improve outcomes for patients with various cancer types. Future studies directly evaluating this compound in combination with different PARP inhibitors will be crucial to translate this promising preclinical synergy into clinical benefit.
References
Assessing the Synergistic Effect of SAR-020106 with Radiotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Chk1 inhibitor SAR-020106 with other emerging radiosensitizing agents. By objectively evaluating its performance based on available preclinical data, this guide aims to inform strategic decisions in the development of novel cancer therapies.
The combination of targeted therapies with radiotherapy holds immense promise for improving clinical outcomes in oncology. This compound, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), has demonstrated significant potential as a radiosensitizer, particularly in tumors with p53 mutations. This guide delves into the mechanism of action of this compound, presents its synergistic effects with radiotherapy in preclinical models, and compares its performance with alternative strategies targeting other cell cycle checkpoint kinases.
Mechanism of Action: Abrogating the G2/M Checkpoint
Radiotherapy induces DNA damage, prompting cancer cells to activate cell cycle checkpoints, primarily the G1/S and G2/M checkpoints, to allow for DNA repair. Many tumors, however, have a defective p53-dependent G1/S checkpoint, making them heavily reliant on the G2/M checkpoint for survival after radiation-induced DNA damage.
This compound capitalizes on this dependency. As a Chk1 inhibitor, it abrogates the radiation-induced G2/M arrest, forcing cancer cells with unrepaired DNA to prematurely enter mitosis. This leads to mitotic catastrophe and subsequent apoptotic cell death, thereby enhancing the cytotoxic effect of radiotherapy.
Performance Data: this compound in Combination with Radiotherapy
Preclinical studies have consistently demonstrated the synergistic effect of this compound with radiotherapy in various cancer cell lines, particularly those with p53 mutations.
| Cell Line | Cancer Type | p53 Status | Treatment | Outcome | Citation |
| T98G | Glioblastoma | Mutant | This compound (0.125 µM) + IR | 128-fold reduction in clonogenic survival compared to untreated cells.[1] | [1] |
| p53-deficient HNSCC | Head and Neck | Deficient | This compound + IR (5 fractions of 2 Gy) | Reduced tumor growth in a xenograft mouse model.[2] | [2] |
| p53-deficient tumor cells | Various | Deficient | This compound + IR | Suppressed radiation-induced G2/M arrest and reduced clonogenic survival.[3][4] | [3][4] |
Comparative Analysis with Alternative Radiosensitizers
While this compound shows significant promise, other agents targeting different nodes in the cell cycle and DNA damage response pathways are also under investigation for their radiosensitizing properties. This section compares this compound with other Chk1 inhibitors and a Wee1 inhibitor.
Alternative Chk1 Inhibitors
Several other Chk1 inhibitors have been evaluated for their ability to enhance the effects of radiotherapy.
| Inhibitor | Key Findings in Combination with Radiotherapy | Citation |
| MK-8776 | Radiosensitizes p53-defective non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) cells.[5][6][7] Appears to inhibit the repair of radiation-induced double-strand breaks.[5] | [5][6][7] |
| AZD7762 | Enhances radiosensitivity in p53-mutated tumor cell lines with Dose Modification Factors (DMFs) ranging from 1.6 to 1.7.[8][9] Abrogates radiation-induced G2 delay and inhibits radiation damage repair.[8] | [8][9] |
Wee1 Inhibitors: A Different Checkpoint Target
Wee1 kinase is another critical regulator of the G2/M checkpoint, acting upstream of CDK1. Inhibition of Wee1 also forces cells into premature mitosis.
| Inhibitor | Key Findings in Combination with Radiotherapy | Citation |
| Debio 0123 | Preclinical data shows strong synergy and anti-tumor efficacy in vivo in combination with radiotherapy.[10] Effectively penetrates the brain, suggesting potential for treating brain tumors like glioblastoma.[11] | [10][11] |
| MK-1775 (Adavosertib) | A study comparing MK-8776 (Chk1 inhibitor) to MK-1775 (Wee1 inhibitor) found that both produced a similar degree of radiosensitization in some p53-defective cell lines, with the combination not showing significant additional sensitization.[5] This suggests that these agents may radiosensitize via similar or overlapping mechanisms.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies assessing the synergistic effects of these inhibitors with radiotherapy.
Clonogenic Survival Assay (General Protocol)
-
Cell Seeding: Cancer cells are seeded at a low density in culture plates to allow for the formation of individual colonies.
-
Treatment: Cells are pre-treated with the inhibitor (e.g., this compound, MK-8776, AZD7762) for a specified period before irradiation.
-
Irradiation: Cells are exposed to varying doses of ionizing radiation.
-
Incubation: The plates are incubated for 10-14 days to allow surviving cells to form colonies.
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.
-
Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed to the number of cells seeded, normalized to the plating efficiency of untreated cells. The Dose Modification Factor (DMF) is often calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the absence of the drug to the dose required for the same level of kill in the presence of the drug.
In Vivo Xenograft Studies (General Protocol)
-
Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized into treatment groups: vehicle control, inhibitor alone, radiation alone, and combination therapy. Inhibitors are typically administered via intraperitoneal injection or oral gavage, while radiation is delivered locally to the tumor.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study concludes when tumors reach a predetermined maximum size or at a specified time point. Tumor growth delay is a common endpoint for assessing efficacy.
Conclusion and Future Directions
The Chk1 inhibitor this compound is a potent radiosensitizer, particularly in p53-deficient tumors. Its mechanism of action, centered on the abrogation of the G2/M checkpoint, leads to a significant reduction in cancer cell survival when combined with radiotherapy. Comparative analysis with other Chk1 inhibitors, such as MK-8776 and AZD7762, reveals a consistent class effect, with all demonstrating the ability to enhance radiation-induced cell killing through similar mechanisms.
Furthermore, the comparison with Wee1 inhibitors like Debio 0123 and MK-1775 highlights that targeting different components of the G2/M checkpoint can also achieve effective radiosensitization. The observation that combining Chk1 and Wee1 inhibitors may not produce an additive effect suggests an overlap in their downstream pathways, a crucial consideration for the design of future clinical trials.
For drug development professionals, these findings underscore the potential of Chk1 inhibitors as a promising therapeutic strategy in combination with radiotherapy. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination and on optimizing dosing and scheduling to maximize efficacy while minimizing toxicity. Clinical trials directly comparing the efficacy and safety of different checkpoint kinase inhibitors in combination with radiotherapy will be essential to determine the most effective treatment strategies for various cancer types.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted radiosensitization by the Chk1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo radiation sensitization of human tumor cells by a novel checkpoint kinase inhibitor, AZD7762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Benchmarking Guide to SAR-020106 and Novel CHK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the checkpoint kinase 1 (CHK1) inhibitor SAR-020106 against a panel of novel CHK1 inhibitors currently under investigation. The information presented herein is collated from publicly available preclinical data to assist researchers in making informed decisions for their discovery and development programs.
Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, CHK1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1][2][3] Many cancer cells have defects in the G1 checkpoint, often due to p53 mutations, and are therefore heavily reliant on the S and G2-M checkpoints, which are controlled by CHK1.[4][5] This dependency makes CHK1 an attractive therapeutic target. Inhibition of CHK1 can abrogate these checkpoints, leading to mitotic catastrophe and cell death in cancer cells, particularly when combined with DNA-damaging agents.[3][4][6]
This guide will focus on the comparative pharmacology of this compound and other notable CHK1 inhibitors, including Prexasertib (LY2606368), SRA737 (CCT245737), GDC-0575, and V158411.
Data Presentation: Quantitative Comparison of CHK1 Inhibitors
The following tables summarize the key in vitro potency and cellular activity metrics for this compound and its comparators.
Table 1: In Vitro Biochemical Potency
| Compound | Target | IC50 / Ki (nM) | Notes |
| This compound | human CHK1 | 13.3 (IC50) [5][7][8] | ATP-competitive [5][7] |
| Prexasertib (LY2606368) | CHK1 | <1 (IC50), 0.9 (Ki)[9][10] | ATP-competitive[9][10] |
| SRA737 (CCT245737) | CHK1 | 1.3 - 1.4 (IC50)[11][12] | Orally active[11][12] |
| GDC-0575 | CHK1 | 1.2 (IC50)[13][14] | Highly-selective, oral[13][14] |
| V158411 | CHK1 | 4.4 (IC50)[6] | ATP-competitive[6] |
Table 2: Kinase Selectivity
| Compound | CHK2 IC50 (nM) | CDK1 IC50 (µM) | Selectivity Notes |
| This compound | Excellent selectivity over CHK2 [7][8] | >10 | Details on specific fold-selectivity not consistently reported. |
| Prexasertib (LY2606368) | 8[9][10] | Not specified, but generally selective | Also inhibits RSK1 (IC50=9 nM)[9] |
| SRA737 (CCT245737) | 9030[12] | 1.26 - 2.44[12] | >1,000-fold selective for CHK1 over CHK2 and CDK1[12] |
| GDC-0575 | Not specified, but highly selective | Not specified, but highly selective | Highly selective small molecule inhibitor[13][14] |
| V158411 | 4.5[6] | >10[6] | >10,000-fold selective for CHK1 over CDK1[6] |
Table 3: Cellular Activity - Checkpoint Abrogation
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | HT29 | Etoposide-induced G2 arrest | 55 [5][7][15] |
| This compound | SW620 | Etoposide-induced G2 arrest | 91 [7][16] |
| SRA737 (CCT245737) | HT29, SW620, MiaPaCa-2, Calu6 | VP-16-induced G2 checkpoint | 30 - 220[11] |
| Prexasertib (LY2606368) | HT-29 | CHK1 autophosphorylation (S296) inhibition | 8 - 250 (pre-treated)[9] |
| V158411 | HT29 | Etoposide induced Chk1 autophosphorylation | 48[6] |
Table 4: Cellular Activity - Single Agent Cytotoxicity (GI50)
| Compound | HT29 (µM) | SW620 (µM) |
| This compound | 0.48 [7][16] | 2 [7][16] |
| V158411 | 0.5 - 9.5 (in a diverse panel)[6] | 0.5 - 9.5 (in a diverse panel)[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of results. Below are representative methodologies for key assays used in the characterization of CHK1 inhibitors.
1. In Vitro Kinase Inhibition Assay (Representative Protocol)
-
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the CHK1 kinase activity (IC50).
-
Materials: Recombinant human CHK1 enzyme, appropriate kinase buffer, ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Procedure:
-
The CHK1 enzyme is incubated with varying concentrations of the test inhibitor in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP) or fluorescence-based assays.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.
-
2. Cell-Based Checkpoint Abrogation Assay (Representative Protocol)
-
Objective: To measure the ability of a CHK1 inhibitor to overcome a DNA damage-induced cell cycle checkpoint.
-
Materials: Cancer cell line (e.g., HT29), cell culture medium, a DNA damaging agent (e.g., etoposide, gemcitabine), the CHK1 inhibitor, and reagents for cell cycle analysis (e.g., propidium iodide for DNA staining).
-
Procedure:
-
Cells are seeded and allowed to attach overnight.
-
The DNA damaging agent is added to induce cell cycle arrest (typically in the S or G2/M phase).
-
After a suitable incubation period, the medium is replaced with fresh medium containing varying concentrations of the CHK1 inhibitor.
-
Cells are incubated for a further period to allow for checkpoint abrogation and entry into mitosis.
-
Cells are harvested, fixed, and stained with a DNA content dye.
-
The cell cycle distribution is analyzed by flow cytometry. A decrease in the percentage of cells in the arrested phase and an increase in the mitotic population (or subsequent apoptosis) indicates checkpoint abrogation.
-
The IC50 for checkpoint abrogation is calculated based on the dose-dependent effect.
-
3. Western Blotting for Phospho-CHK1 and other Biomarkers (Representative Protocol)
-
Objective: To assess the target engagement of the CHK1 inhibitor in a cellular context by measuring the phosphorylation status of CHK1 and downstream markers.
-
Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer apparatus, membranes, primary antibodies (e.g., against phospho-CHK1 S296, total CHK1, phospho-CDK1 Y15, γH2AX), and appropriate secondary antibodies.
-
Procedure:
-
Cells are treated with a DNA damaging agent and/or the CHK1 inhibitor.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with the primary antibody of interest.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate. A decrease in the phospho-CHK1 signal with inhibitor treatment indicates target engagement.[5][7]
-
Mandatory Visualizations
CHK1 Signaling Pathway
Caption: The ATR-CHK1 signaling pathway in response to DNA damage.
Experimental Workflow for CHK1 Inhibitor Evaluation
Caption: A general experimental workflow for the preclinical evaluation of CHK1 inhibitors.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of SAR-020106: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of SAR-020106, a potent and selective CHK1 inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is suspected of causing genetic defects and may damage fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A lab coat or disposable gown.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Face Protection: A face shield may be required for splash hazards.[1]
Engineering Controls: All handling and preparation of this compound for disposal should be conducted in a designated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal plant.[1] Do not dispose of this chemical in standard laboratory trash or down the drain.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, weigh boats, gloves), and empty containers, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
Step 2: Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
Step 3: Storage
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by trained EHS personnel or a licensed waste disposal contractor.
Step 4: Spill Management
-
In the event of a spill, immediately evacuate the area and prevent others from entering.
-
If safe to do so, contain the spill using appropriate absorbent materials.
-
Carefully collect the contaminated materials and place them in a sealed hazardous waste container.
-
Thoroughly clean the affected area.
-
Report the spill to your institution's EHS department.
Quantitative Safety Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and safety.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉ClN₆O | Vendor Datasheet |
| Molecular Weight | 382.85 g/mol | Vendor Datasheet |
| Solubility in DMSO | ≥ 20 mg/mL | Vendor Datasheet |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from the Safety Data Sheet provided by chemical suppliers. No specific experimental protocols for disposal were cited in the provided search results beyond the general recommendation for incineration by a licensed professional.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling SAR-020106
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the potent CHK1 inhibitor, SAR-020106.
As a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), this compound is a valuable tool in cancer research, particularly in studies involving DNA damage response and cell cycle regulation.[1] Its cytotoxic potential necessitates stringent safety protocols to protect laboratory personnel from exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a research setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for accurate preparation of solutions and for understanding the compound's behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉ClN₆O | [2] |
| Molecular Weight | 382.85 g/mol | [2] |
| CAS Number | 1184843-57-9 | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL or 20 mg/mL) | [3][4] |
| Storage (Powder) | -20°C for up to 3 years; Room temperature for months | [2][4] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5] |
Personal Protective Equipment (PPE)
Due to its potent biological activity, this compound should be handled with the same precautions as a cytotoxic agent. The following PPE is mandatory when working with this compound in solid or solution form.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves. Change gloves immediately if contaminated, torn, or after prolonged use (e.g., every 1-2 hours). | Prevents dermal absorption, a primary route of exposure for potent compounds. Double-gloving provides an extra layer of protection. |
| Body Protection | Disposable, solid-front laboratory coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes of solutions or aerosolized powder. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. | Minimizes the risk of inhaling the potent compound, especially in its powdered form. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation of Stock Solutions
-
Pre-Weighing: Before handling the solid compound, ensure all necessary PPE is correctly donned. Prepare the designated work area, preferably a certified chemical fume hood or Class II biological safety cabinet, by lining the surface with absorbent, plastic-backed paper.
-
Weighing: Use a calibrated analytical balance within the containment area. Handle the vial of this compound carefully to avoid generating dust. Use a spatula to transfer the desired amount of powder to a tared weigh boat.
-
Dissolution: Transfer the weighed powder to an appropriate sterile, capped tube or vial. Add the required volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).[4] Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, date, and your initials. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
2. Spill Management
-
Small Spills (Powder): If a small amount of powder is spilled, gently cover it with damp absorbent material to avoid raising dust. Carefully wipe the area, working from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Small Spills (Liquid): For spills of this compound solutions, absorb the liquid with an inert absorbent material (e.g., spill pads, vermiculite).
-
Decontamination: Following the initial cleanup of any spill, decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.
-
Large Spills: In the event of a large spill, evacuate the area and notify your institution's environmental health and safety (EHS) office immediately.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and contaminated media, in a clearly labeled, sealed hazardous waste container. Do not pour this waste down the drain.
-
Solid Waste: All solid waste, including contaminated gloves, lab coats, plasticware (e.g., pipette tips, tubes), and absorbent paper, must be collected in a designated, sealed hazardous waste bag or container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Final Disposal: All hazardous waste containers must be disposed of through your institution's EHS-approved hazardous waste management program.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent CHK1 inhibitor this compound, ensuring a safe laboratory environment while advancing critical scientific research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
